1-Decylpyridinium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2534-65-8 |
|---|---|
Molecular Formula |
C15H26BrN |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
The Physicochemical and Mechanistic Profile of 1-Decylpyridinium Bromide: A Comprehensive Technical Guide
Introduction
1-Decylpyridinium bromide (DPyBr) is a quaternary ammonium compound and a prominent member of the alkylpyridinium cationic surfactant family. Characterized by its amphiphilic nature—comprising a hydrophilic, charge-delocalized pyridinium head and a hydrophobic ten-carbon alkyl tail—DPyBr serves as a critical model compound in colloidal chemistry, antimicrobial formulation, and the study of room-temperature ionic liquids[1]. This guide synthesizes the core physicochemical properties, thermodynamic behaviors, and biological mechanisms of DPyBr to inform downstream drug development and materials science applications.
Section 1: Molecular Architecture and Synthesis Dynamics
The synthesis of 1-decylpyridinium bromide relies on a highly efficient bimolecular nucleophilic substitution (SN2) mechanism[2]. The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic primary carbon of 1-bromodecane. This single, concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group[2].
Caption: Workflow of 1-decylpyridinium bromide synthesis and subsequent aqueous micellization.
Section 2: Core Physicochemical Properties & Micellization Thermodynamics
The macroscopic properties of DPyBr are a direct consequence of its molecular structure. The balance between the lipophilic decyl chain and the ionic headgroup dictates its solubility profile; it is highly soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO)[2].
| Property | Value / Description |
| Chemical Name | 1-Decylpyridinium bromide |
| Synonyms | N-decylpyridinium bromide, DPyBr, DePBr |
| Molecular Formula | C15H26BrN |
| Molecular Weight | 300.28 g/mol |
| Critical Micelle Concentration (CMC) | 51.6 mM (in water at 25 °C) |
| Solubility | Highly soluble in water and polar organic solvents |
| Physical State | Solid (at room temperature) |
Table 1: Key physicochemical parameters of 1-Decylpyridinium bromide.
A defining feature of DPyBr is its critical micelle concentration (CMC), experimentally determined to be 51.6 mM at 25 °C via electric conductivity[3]. The micellization behavior is heavily influenced by the charge distribution across the polar head. Quantum mechanical AM1 calculations reveal that the positive charge is not strictly localized on the nitrogen atom but is delocalized across the entire pyridinium ring[4]. This charge delocalization increases the solubility of the monomeric surfactant, thereby raising the CMC compared to analogs with strictly localized charges[5]. Furthermore, light scattering studies indicate that DPyBr forms smaller micelles (lower aggregation numbers) than its structural isomers, such as 2-, 3-, and 4-decylpyridinium hydrobromide[4].
Section 3: Biological Activity, Antimicrobial Mechanisms, and Ecotoxicity
Cationic surfactants like DPyBr exhibit potent biological activity driven by electrostatic interactions with negatively charged cell membranes. The positively charged pyridinium head facilitates initial adsorption onto the phospholipid bilayer, followed by the insertion of the lipophilic decyl tail[6]. This structural intrusion disrupts membrane integrity, leading to a rapid and lethal efflux of intracellular contents, including potassium ions, magnesium, and ATP[7].
Beyond antimicrobial efficacy, DPyBr poses significant ecotoxicological risks. Studies on the microalgae Scenedesmus obliquus demonstrate that DPyBr induces severe oxidative stress, generating reactive oxygen species (ROS) and damaging Photosystem II (PSII)[1]. The 96-hour half-maximal inhibitory concentration (IC50-96h) for S. obliquus is remarkably low at approximately 0.06 mg/L, highlighting its environmental potency and the need for careful wastewater management[1].
Caption: Mechanistic pathway of 1-decylpyridinium bromide inducing membrane disruption and cell death.
Section 4: Validated Experimental Methodologies
Protocol 1: Determination of CMC via Conductometry
Rationale & Causality: Ionic surfactants dissociate into conductive ions in aqueous solutions. Below the CMC, conductivity increases linearly with surfactant concentration. Once micelles form, counterions (bromide) bind to the micellar surface, drastically reducing the effective charge and ionic mobility. This causes a distinct, measurable break in the conductivity-concentration slope, allowing precise CMC determination[3].
Step-by-Step Workflow:
-
Preparation: Prepare a 100 mM stock solution of high-purity DPyBr in ultra-pure deionized water (18.2 MΩ·cm) at 25 °C.
-
Calibration: Calibrate the conductivity meter using standard KCl solutions (e.g., 0.01 M and 0.1 M) to ensure electrode accuracy.
-
Titration: Place 50 mL of ultra-pure water in a thermostated vessel (25 ± 0.1 °C). Sequentially add aliquots of the DPyBr stock solution under constant magnetic stirring.
-
Equilibration: Allow 2 minutes after each addition for thermal and micellar equilibration before recording the specific conductivity (κ).
-
Self-Validation Checkpoint: Run a parallel titration using a known standard (e.g., Sodium Dodecyl Sulfate, CMC ~8.2 mM) to validate the system's sensitivity to slope changes.
-
Data Analysis: Plot specific conductivity (κ) against DPyBr concentration. The CMC is identified mathematically as the intersection point of the two linear regression lines representing the pre-micellar and post-micellar regions.
Protocol 2: Assessment of Membrane Permeability (Potassium Leakage Assay)
Rationale & Causality: Because the primary mechanism of DPyBr is membrane disruption, monitoring the extracellular accumulation of potassium (K+)—a highly mobile, predominantly intracellular ion—provides a direct, real-time readout of membrane compromise[7],[6].
Step-by-Step Workflow:
-
Cell Preparation: Culture Saccharomyces cerevisiae to the mid-logarithmic growth phase. Harvest cells via centrifugation (3000 × g, 5 min) and wash three times with sterile HEPES buffer (50 mM, pH 7.0) to remove extracellular ions.
-
Resuspension: Resuspend the cell pellet in HEPES buffer to a standardized optical density (OD600 = 1.0).
-
Treatment: Introduce DPyBr at varying concentrations (e.g., 0.5×, 1×, and 2× the Minimum Inhibitory Concentration) to the cell suspensions.
-
Self-Validation Checkpoint: Include a negative control (buffer only) to measure spontaneous leakage, and a positive control (cells boiled for 15 minutes or treated with 0.1% Triton X-100) to establish the 100% total intracellular potassium baseline.
-
Incubation & Sampling: Incubate at 30 °C. Withdraw 1 mL aliquots at specified time intervals (0, 15, 30, 60, 120 minutes). Filter samples through a 0.22 µm membrane to remove intact cells and debris.
-
Quantification: Analyze the filtrate using Atomic Absorption Spectroscopy (AAS) or a K+-selective electrode. Calculate the percentage of K+ leakage relative to the total-lysis positive control.
References
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- 1-Octylpyridinium bromide | 2534-66-9 Benchchem
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- The Effect of Polar Head Charge Delocalization on Micellar Aggregation Numbers of Decylpyridinium Salts, Revisited PubMed
- Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulf
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An In-depth Technical Guide to 1-Decylpyridinium Bromide for Advanced Research
This guide provides an in-depth analysis of 1-decylpyridinium bromide (DPB), a cationic surfactant with significant applications in research and drug development. We will explore its fundamental chemical and physical properties, detail a robust synthesis protocol, and examine its multifaceted roles as an antimicrobial agent and a component in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile quaternary ammonium compound.
Core Molecular Profile and Physicochemical Properties
1-Decylpyridinium bromide is a quaternary ammonium salt consisting of a positively charged pyridinium ring, a ten-carbon alkyl chain (decyl group), and a bromide counter-ion.[1] This amphiphilic structure, with a hydrophilic cationic head and a hydrophobic tail, is the primary determinant of its surfactant properties and its ability to interact with biological membranes.[1]
The chemical synthesis of DPB typically involves the quaternization of pyridine with decyl bromide.[1] This reaction, a classic example of an N-alkylation, is straightforward and provides a high yield of the target compound. The resulting product is usually a white to off-white crystalline powder or solid, which is readily soluble in polar solvents like water and alcohols.[1]
Below is a visualization of the molecular structure of 1-decylpyridinium bromide.
Caption: Chemical structure of 1-Decylpyridinium Bromide.
A summary of the key physicochemical properties of 1-decylpyridinium bromide is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-decylpyridin-1-ium bromide | N/A |
| Molecular Formula | C15H26BrN | [1] |
| Molecular Weight | 300.28 g/mol | N/A |
| CAS Number | 2448-46-6 | N/A |
| Appearance | White to off-white powder or crystals | [1] |
| Solubility | Soluble in water and alcohols | [1] |
| Density | ~1.07–1.15 g/cm³ | [1] |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) | [2][3][4] |
Synthesis Protocol and Workflow
The synthesis of 1-decylpyridinium bromide is a well-established quaternization reaction. The following protocol provides a reliable method for its preparation in a laboratory setting. The rationale behind each step is to ensure a complete reaction and a high-purity final product.
Experimental Protocol: Synthesis of 1-Decylpyridinium Bromide
Materials:
-
Pyridine (C₅H₅N)
-
1-Bromodecane (C₁₀H₂₁Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Ethanol (C₂H₅OH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromodecane.
-
Solvent (Optional but Recommended): While the reaction can be run neat, using a solvent like ethanol can improve homogeneity and temperature control.
-
Reflux: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality: Heating provides the necessary activation energy for the nucleophilic attack of the nitrogen atom in pyridine on the primary carbon of 1-bromodecane.
-
Isolation and Purification: After cooling to room temperature, the product often solidifies. Add an excess of anhydrous diethyl ether to precipitate the product fully and to wash away any unreacted starting materials. Causality: 1-decylpyridinium bromide is insoluble in diethyl ether, while the reactants are soluble, allowing for effective purification by precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration and wash it several times with small portions of cold, anhydrous diethyl ether. Dry the resulting white solid under a vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the synthesized 1-decylpyridinium bromide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
The following diagram illustrates the synthesis workflow.
Caption: Experimental workflow for the synthesis of 1-decylpyridinium bromide.
Applications in Drug Development and Research
The unique molecular architecture of 1-decylpyridinium bromide underpins its utility in various scientific applications, particularly in the pharmaceutical and biomedical fields.[5][6]
Antimicrobial and Biocidal Activity
Quaternary ammonium compounds, including 1-decylpyridinium bromide, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[7][8] The primary mechanism of action involves the disruption of the bacterial cell membrane.[7][8] The positively charged pyridinium headgroup interacts with the negatively charged components of the microbial cell wall, while the hydrophobic decyl tail penetrates the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][8]
The length of the alkyl chain is a critical factor in determining antimicrobial efficacy, with chain lengths between 10 and 16 carbons often showing the highest activity.[7][8] This makes 1-decylpyridinium bromide a potent antimicrobial agent. Its activity can be further enhanced in the presence of membrane-permeabilizing agents, which facilitate its entry into Gram-negative bacteria.[7]
Surfactant Properties and Role in Formulations
As a cationic surfactant, 1-decylpyridinium bromide effectively reduces surface tension. Above a specific concentration known as the critical micelle concentration (CMC), the individual molecules self-assemble into spherical structures called micelles.[2] In these micelles, the hydrophobic decyl tails form a core, while the hydrophilic pyridinium heads are exposed to the aqueous environment.
This micelle-forming capability is crucial for its application in drug formulations.[9] The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and bioavailability.[9] This is a key strategy in overcoming one of the major challenges in drug development. The CMC is an important parameter that is influenced by factors such as temperature and the presence of electrolytes.[4][10]
Drug Delivery and Gene Transfection
The cationic nature of 1-decylpyridinium bromide allows it to interact with negatively charged biological molecules like DNA and RNA. This property is being explored for applications in non-viral gene delivery. The positively charged pyridinium head can form complexes with nucleic acids, condensing them into nanoparticles that can be more easily taken up by cells.
Furthermore, its membrane-disruptive properties, when carefully controlled, can be harnessed to enhance the delivery of drugs across cellular barriers. The pyridine scaffold itself is a common feature in many approved pharmaceutical agents, highlighting its importance in medicinal chemistry.[5][11]
The diagram below illustrates the relationship between the structural properties of 1-decylpyridinium bromide and its key applications.
Caption: Relationship between properties and applications of DPB.
Conclusion
1-Decylpyridinium bromide is a compound of significant interest to the scientific and drug development communities. Its well-defined structure gives rise to a predictable set of physicochemical properties, including potent surfactant and antimicrobial activities. The straightforward synthesis and versatile nature of this molecule make it a valuable tool in formulation science for enhancing drug solubility and in the development of new antimicrobial agents. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in advanced research and pharmaceutical applications.
References
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Tegos, G. P., et al. (2005). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. PubMed. [Link]
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Madaan, P., & Tyagi, V. K. (2009). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. ResearchGate. [Link]
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Tegos, G. P., et al. (2005). Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and Gram-Negative Bacteria. Karger Publishers. [Link]
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Madaan, P., & Tyagi, V. K. (2009). SYNTHESIS AND CHARACTERIZATION OF THE ANTIMICROBIAL 4-AMINO-DECYLPYRIDINIUM BROMIDE CATIONIC SURFACTANT. World Scientific Publishing. [Link]
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ResearchGate. Synthesis of 1-dodecylpyridinium chloride ionic liquid. [Link]
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Innovative Biosystems and Bioengineering. (2023). Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains. [Link]
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Ali, M. A., et al. (2023). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. [Link]
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Chen, Y., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. [Link]
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Piekarski, M. H., et al. (2013). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. PMC. [Link]
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An In-Depth Technical Guide to 1-Decylpyridinium Bromide for Researchers and Drug Development Professionals
An authoritative guide to the synthesis, properties, and applications of 1-Decylpyridinium Bromide, a versatile quaternary ammonium compound with significant potential in pharmaceutical and research settings.
Introduction
1-Decylpyridinium bromide is a cationic surfactant belonging to the quaternary ammonium compound family. It is characterized by a pyridinium headgroup and a 10-carbon alkyl chain (decyl group). This amphiphilic structure, featuring a hydrophilic cationic head and a hydrophobic tail, imparts valuable surfactant and antimicrobial properties to the molecule. These characteristics make it a compound of interest for a variety of applications, including as an antiseptic, a disinfectant, and a component in drug delivery systems. This technical guide provides a comprehensive overview of 1-decylpyridinium bromide, including its chemical identity, synthesis, physicochemical properties, and key applications relevant to researchers and professionals in drug development.
Chemical Identity and Synonyms
The definitive identifier for 1-Decylpyridinium bromide is its Chemical Abstracts Service (CAS) Registry Number.
| CAS Number | 62310-48-5 |
| Molecular Formula | C₁₅H₂₆BrN |
| IUPAC Name | 1-decylpyridin-1-ium bromide |
This compound is also known by several synonyms, which are important to recognize when reviewing scientific literature and commercial listings:
-
N-Decylpyridinium bromide
-
Decylpyridinium bromide
Physicochemical Properties
The physical and chemical properties of 1-decylpyridinium bromide are fundamental to its function and application. These properties are summarized in the table below. The long alkyl chain contributes to its surfactant properties, allowing it to reduce surface tension and form micelles in aqueous solutions.
| Property | Value | Source(s) |
| Molecular Weight | 300.28 g/mol | N/A |
| Appearance | Fine white powder or crystalline pearls | [1] |
| Solubility | Soluble in water | [1] |
| Density | Approximately 1.07–1.15 g/cm³ | [1] |
| Melting Point | Approximately 175–180°C | [1] |
Synthesis of 1-Decylpyridinium Bromide
The synthesis of 1-decylpyridinium bromide is typically achieved through a quaternization reaction, a type of alkylation reaction. This involves the reaction of pyridine with a decyl halide, most commonly 1-bromodecane. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the 1-bromodecane, forming a new carbon-nitrogen bond and resulting in the positively charged pyridinium cation with bromide as the counter-ion.
A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of 1-Decylpyridinium Bromide
Materials:
-
Pyridine
-
1-Bromodecane
-
Anhydrous solvent (e.g., acetonitrile, toluene, or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of pyridine in an appropriate volume of anhydrous solvent.
-
Addition of Alkyl Halide: To the stirred pyridine solution, add an equimolar amount of 1-bromodecane dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-decylpyridinium bromide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified product is then collected by vacuum filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Applications in Research and Drug Development
The unique properties of 1-decylpyridinium bromide make it a valuable tool in various research and pharmaceutical applications.
Antimicrobial Agent
As a quaternary ammonium compound, 1-decylpyridinium bromide exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The positively charged pyridinium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[2][3][4] This electrostatic interaction, coupled with the insertion of the hydrophobic decyl tail into the lipid bilayer, disrupts the membrane integrity.[2][3][4] This disruption leads to the leakage of essential intracellular components and ultimately cell death.[5] The optimal alkyl chain length for antimicrobial activity in pyridinium salts is often found to be between C10 and C14.
The antimicrobial efficacy of pyridinium salts has been demonstrated against a range of pathogens, including Gram-positive and Gram-negative bacteria.[6][7] For instance, a study on 4-amino-decylpyridinium bromide showed good activity against E. coli.[6][8]
Surfactant and Formulation Excipient
The amphiphilic nature of 1-decylpyridinium bromide makes it an effective surfactant. It can be used as an emulsifier, dispersant, and wetting agent in pharmaceutical formulations. Its ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC), allows for the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[9] The surfactant properties of n-alkylpyridinium bromides are influenced by the length of the alkyl chain.[10]
Role in Drug Delivery
The cationic nature of 1-decylpyridinium bromide allows it to interact with negatively charged biological molecules and surfaces. This property is being explored for various drug delivery applications. For instance, cationic lipids and surfactants are components of liposomes and other nanoparticle systems designed for gene delivery, where they facilitate the complexation and cellular uptake of nucleic acids.[11]
Safety and Handling
1-Decylpyridinium bromide, like other quaternary ammonium compounds, requires careful handling. It can cause skin and eye irritation upon direct contact.[1] Inhalation of the powder may lead to respiratory irritation. It is also noted to be hazardous to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Decylpyridinium bromide is a versatile quaternary ammonium compound with a well-defined chemical structure and accessible synthesis routes. Its surfactant and potent antimicrobial properties make it a valuable molecule for researchers in materials science, microbiology, and pharmaceutical sciences. For drug development professionals, its potential as an active antimicrobial agent and a functional excipient in drug delivery systems warrants further investigation. A thorough understanding of its physicochemical properties and biological activities is crucial for harnessing its full potential in future therapeutic and biomedical applications.
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Kherroub, D., et al. (n.d.). Weak neutralization degree effect on the surfactant properties of poly(N- octyl-4-vinylpyridinium bromide) [P4VPC8-50]. [PDF]. Retrieved from [Link]
-
Bauduin, P., et al. (n.d.). Surfactant properties of ionic liquids containing short alkyl chain imidazolium cations and ibuprofenate anions. RSC Publishing. Retrieved from [Link]
-
Guchhait, G., et al. (2018, February 6). Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. ASM Journals. Retrieved from [Link]
Sources
- 1. What is N-Decylpyridinium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]
- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. ppaspk.org [ppaspk.org]
- 10. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 11. researchgate.net [researchgate.net]
Solvation Mechanics and Thermodynamic Solubility of 1-Decylpyridinium Bromide: A Technical Guide
Executive Summary
1-Decylpyridinium bromide (DePBr) is a quaternary cationic surfactant characterized by a hydrophilic pyridinium headgroup and a hydrophobic ten-carbon alkyl tail. In pharmaceutical formulation, antimicrobial development, and materials science, understanding its phase behavior, micellization thermodynamics, and solvent interactions is critical. This whitepaper provides an in-depth analysis of the solubility profile of DePBr in aqueous and organic media, elucidating the causality behind its solvation mechanics and providing validated experimental protocols for solubility quantification.
Physicochemical Profiling & Structural Causality
The amphiphilic architecture of DePBr dictates its solubility and aggregation behavior. Unlike simple aliphatic quaternary ammonium salts, the positive charge on the DePBr headgroup is not strictly localized on the nitrogen atom; it is delocalized across the aromatic pyridinium ring[1].
Causality in Solvation: This charge delocalization reduces the electrostatic penalty of molecular packing, directly influencing the hydration shell structure in water and the aggregation number during micellization[1]. Because of the moderate length of its alkyl chain (C10), DePBr exhibits a higher aqueous solubility than its longer-chain homologues (e.g., cetylpyridinium chloride) while retaining potent surface-active and antimicrobial properties, though its ecotoxicity profile requires careful handling in environmental contexts[2].
Aqueous Solubility & Micellization Thermodynamics
In aqueous media, the solubility of DePBr is governed by the Krafft temperature (
The CMC of DePBr in pure water is approximately 51.6 mM at 25 °C[3]. This micellization is entropically driven by the hydrophobic effect—the release of structured, ice-like water molecules around the decyl tail upon aggregation into the micellar core.
Table 1: Thermodynamic and Micellar Parameters of DePBr in Aqueous Media
| Parameter | Value / Characteristic | Mechanistic Driver |
| Critical Micelle Concentration (CMC) | ~51.6 mM (at 25 °C)[3] | Hydrophobic effect of the C10 alkyl chain. |
| Aggregation Number ( | ~30 - 40 | Charge delocalization on the pyridinium ring[1]. |
| Aqueous Solubility | High (>100 g/L above | Ion-dipole interactions with the pyridinium cation. |
Solubility in Organic Solvents: Dielectric & Polarity Effects
The solubility of DePBr in organic solvents is dictated by the solvent's dielectric constant (
-
Polar Protic Solvents (Methanol, Ethanol): DePBr is highly soluble. The hydroxyl groups of the solvent form strong hydrogen bonds with the bromide counter-ion, while the solvent's high polarity stabilizes the pyridinium cation[4].
-
Polar Aprotic Solvents (DMSO, Acetonitrile): DePBr exhibits excellent solubility. These solvents possess high dielectric constants that effectively screen the electrostatic attraction between the pyridinium and bromide ions, facilitating crystal lattice dissociation[4].
-
Non-Polar Solvents (Hexane, Diethyl Ether): DePBr is practically insoluble. The low dielectric constant of these media cannot overcome the strong ionic lattice energy of the solid salt, resulting in phase separation[4].
Table 2: Qualitative Solubility Profile of DePBr in Organic Solvents
| Solvent Class | Representative Solvents | Solubility Profile | Causality |
| Polar Protic | Methanol, Ethanol | Highly Soluble | Strong solvation of Br⁻ via H-bonding; high polarity. |
| Polar Aprotic | DMSO, Acetonitrile | Soluble | High dielectric constant screens ion-pair interactions. |
| Moderately Polar | Dichloromethane, Acetone | Moderately Soluble | Sufficient dipole moment to disrupt the ionic lattice. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Inability to overcome ionic lattice energy. |
Visualizations of Solvation Mechanics
Solvation pathways and micellization of 1-Decylpyridinium bromide.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm thermodynamic equilibrium and accurate phase boundary detection.
Protocol A: Determination of Aqueous CMC via Conductometry
Rationale: As DePBr monomers aggregate into micelles, the effective charge mobility of the system decreases due to counter-ion binding to the micellar surface. This results in a distinct inflection point in the conductivity-concentration curve.
-
Preparation: Prepare a 100 mM stock solution of DePBr in ultrapure water (18.2 MΩ·cm).
-
Titration: Sequentially dilute the stock solution into a thermostated vessel maintained strictly at 25.0 ± 0.1 °C containing 50 mL of ultrapure water.
-
Measurement: Record the specific conductivity (
) after each addition, allowing exactly 3 minutes for thermal and dynamic equilibrium. -
Self-Validation: Plot
versus DePBr concentration. The intersection of the two linear segments (the steep pre-micellar slope and the shallower post-micellar slope) mathematically defines the CMC[3]. An for both linear regressions validates the dataset.
Protocol B: Profiling Organic Solvent Solubility via Isothermal Saturation
Rationale: True thermodynamic solubility requires the system to reach a state where the chemical potential of the solid phase equals that of the solute in the liquid phase.
-
Saturation: Add an excess of solid DePBr to 10 mL of the target organic solvent (e.g., ethanol, hexane) in a sealed borosilicate glass vial to prevent solvent evaporation.
-
Equilibration: Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.
-
Self-Validation Sampling: Extract 0.5 mL aliquots at 24 hours and 48 hours. Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solids.
-
Quantification: Dilute the supernatant appropriately and quantify the DePBr concentration using HPLC-UV (detection at 254 nm for the pyridinium ring). Validation Check: If the concentrations at 24h and 48h vary by <2%, thermodynamic equilibrium is confirmed.
Workflow for isothermal saturation and solubility quantification.
References
-
Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Bulletin of the Chemical Society of Japan (via OUP) URL:3
-
A Review on Progress in QSPR Studies for Surfactants Source: MDPI URL:1
-
1-Octylpyridinium bromide | 2534-66-9 Source: BenchChem URL:5
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms Source: NIH / PMC URL:2
Sources
- 1. A Review on Progress in QSPR Studies for Surfactants | MDPI [mdpi.com]
- 2. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 1-Octylpyridinium bromide | 2534-66-9 | Benchchem [benchchem.com]
- 5. 1-Octylpyridinium bromide | 2534-66-9 | Benchchem [benchchem.com]
1-Decylpyridinium Bromide: Mechanistic Profiling of a Delocalized Cationic Surfactant in Interfacial and Biological Systems
Executive Summary
In the landscape of quaternary ammonium compounds (QACs), aliphatic surfactants like cetyltrimethylammonium bromide (CTAB) often dominate the literature. However, as formulation requirements in drug delivery and antimicrobial coatings become more sophisticated, the structural limitations of localized-charge QACs become apparent. 1-Decylpyridinium bromide (1-DPB) —also known as N-decylpyridinium bromide—offers a compelling alternative.
As a Senior Application Scientist, I frequently leverage 1-DPB in formulations requiring nuanced interfacial behavior. Unlike standard aliphatic QACs, 1-DPB features a delocalized positive charge across its pyridinium ring. This subtle electronic variance drastically alters its critical micelle concentration (CMC), its packing parameter at the lipid-water interface, and its multi-modal antimicrobial efficacy. This whitepaper provides an in-depth mechanistic analysis of 1-DPB, supported by self-validating experimental protocols designed for immediate laboratory implementation.
Physicochemical Profiling & Charge Delocalization
The fundamental driver of 1-DPB's unique surfactant behavior is its electronic structure. In traditional QACs, the cationic charge is heavily localized on the central nitrogen atom. In contrast, quantum chemical calculations and quantitative structure-property relationship (QSPR) studies demonstrate that in 1-DPB, the positive charge is spread over the entire polar pyridinium head[1].
This delocalization reduces the electrostatic repulsion between adjacent surfactant headgroups during micellization, allowing for tighter interfacial packing and influencing the hydration shell dynamics around the micelle.
Quantitative Physicochemical Data
To facilitate formulation modeling, the core physicochemical properties of 1-DPB are summarized below:
| Property | Value | Method / Condition |
| Chemical Formula | C₁₅H₂₆BrN | N/A |
| Molecular Weight | 308.28 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 51.6 mM | Conductometry in H₂O at 25°C[2] |
| Density | 1.07–1.15 g/cm³ | Standard Pycnometry[3] |
| Physical Form | White powder / crystalline pearls | Room Temperature[3] |
Interfacial Dynamics and Synergistic Micellization
In practical applications, surfactants are rarely used in isolation. 1-DPB exhibits profound thermodynamic synergism when formulated with nonionic surfactants, such as Triton X-100.
When mapping the phase behavior of these mixed systems, we observe a highly negative interaction parameter (β). This synergism occurs because the polyoxyethylene (POE) chains of Triton X-100 intercalate between the pyridinium headgroups. The POE chains effectively envelop the n-alkylpyridinium group, shielding the remaining electrostatic repulsion. Consequently, the mixed micelle achieves thermodynamic stability at a significantly lower concentration than predicted by ideal mixing theory, allowing formulation scientists to reduce the total surfactant load while maintaining efficacy.
Multi-Modal Antimicrobial & Antifungal Mechanisms
The biocidal action of standard QACs is traditionally attributed to simple membrane lysis. However, 1-DPB and its derivatives operate via a highly potent, multi-modal pathway that makes them exceptionally effective against resilient fungal pathogens like Saccharomyces cerevisiae and Candida albicans.
-
Electrostatic Adsorption: The delocalized cationic headgroup binds strongly to the negatively charged phospholipid bilayers of microbial membranes.
-
Membrane Permeabilization: The 10-carbon (decyl) hydrophobic tail intercalates into the lipid core, disrupting membrane fluidity. This leads to the rapid leakage of intracellular potassium (K⁺) ions, magnesium, and ATP[4].
-
Intracellular Oxidative Stress: Unlike simple lytic agents, 1-DPB penetrates the cell wall and internalizes, disrupting the membranes of intracellular organelles. Under aerobic conditions, this disruption triggers a lethal accumulation of Reactive Oxygen Species (ROS)[4]. The synergistic combination of physical membrane disruption and internal oxidative stress prevents the microorganism from mounting an effective stress response.
Fig 1: Multi-modal antimicrobial mechanism of 1-DPB highlighting membrane lysis and ROS generation.
Self-Validating Experimental Methodologies
A critical failure point in many surfactant evaluations is the reliance on endpoint assays without internal kinetic validation. To ensure scientific integrity, I mandate the use of self-validating protocols. Below are two foundational methodologies for evaluating 1-DPB.
Protocol 1: Determination of CMC via Conductometry
Causality: Conductometry is highly sensitive to the presence of free ions. Below the CMC, 1-DPB acts as a strong electrolyte, and conductivity increases linearly with concentration. Above the CMC, added monomers form micelles, and a large fraction of bromide counterions become electrostatically bound to the micellar Stern layer. This drastically reduces the slope of the conductivity curve. The intersection of these two linear regimes mathematically self-validates the CMC without relying on subjective visual cues (like dye micellization).
Step-by-Step Workflow:
-
Prepare a 100 mM stock solution of 1-DPB in ultrapure water (18.2 MΩ·cm) at 25.0 ± 0.1 °C.
-
Place 50 mL of ultrapure water in a thermostated, double-walled glass vessel equipped with a calibrated conductivity cell (cell constant ~1.0 cm⁻¹).
-
Titrate the 1-DPB stock solution into the vessel in 0.5 mL increments using an automated micro-burette.
-
Allow 3 minutes of magnetic stirring after each addition to ensure thermal and micellar equilibration.
-
Record the specific conductivity (κ) at each step.
-
Plot κ versus 1-DPB concentration. Perform linear regression on the pre-micellar and post-micellar data points. The point of intersection dictates the exact CMC.
Fig 2: Self-validating conductometric workflow for the precise determination of 1-DPB Critical Micelle Concentration.
Protocol 2: Kinetic Quantification of Membrane Disruption via K⁺ Leakage Assay
Causality: Standard Minimum Inhibitory Concentration (MIC) assays only provide binary, endpoint survival data. Measuring the efflux of intracellular K⁺ provides real-time, quantitative kinetic data on how quickly 1-DPB permeabilizes the membrane.
Step-by-Step Workflow:
-
Cultivate Saccharomyces cerevisiae to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Harvest cells via centrifugation (3000 × g, 5 min) and wash three times with sterile 50 mM HEPES buffer (pH 7.2) to remove all extracellular ions.
-
Resuspend the cell pellet in the same buffer to a final working density of 10⁸ CFU/mL.
-
Insert a K⁺-selective electrode (pre-calibrated with KCl standards) into the suspension under continuous stirring at 30°C.
-
Inject 1-DPB to achieve target concentrations (e.g., 0.5×, 1×, and 2× MIC).
-
Continuously record the electromotive force (mV) and convert to [K⁺] using the Nernstian calibration curve.
-
Validation Step: At the end of the assay (e.g., 60 minutes), boil the cell suspension for 10 minutes to induce 100% K⁺ leakage. This establishes the absolute maximum baseline, allowing you to normalize the 1-DPB leakage data as a precise percentage of total cellular potassium.
References
-
A Review on Progress in QSPR Studies for Surfactants Source: MDPI URL:[Link]
-
Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Oxford University Press (OUP) URL:[Link]
-
What is N-Decylpyridinium Bromide - Properties & Specifications Source: Quaternary Ammonium Salt URL:[Link]
-
Mixed Micelles of N-Alkylpyridinium Bromide and Triton X-100 in Aqueous Media Source: TSI Journals URL:[Link]
-
Action of reactive oxygen species in the antifungal mechanism of gemini-pyridinium salts against yeast Source: PubMed / Biocontrol Science URL:[Link]
Sources
Thermodynamic and Physicochemical Profiling of 1-Decylpyridinium Bromide: Critical Micelle Concentration (CMC) Dynamics
Executive Summary
In the formulation of advanced drug delivery systems, antimicrobial coatings, and engineered nanomaterials, the precise control of surfactant self-assembly is paramount. 1-Decylpyridinium bromide (C₁₀PyBr) is a highly characterized cationic surfactant distinguished by its aromatic headgroup and intermediate 10-carbon hydrophobic tail. Understanding its Critical Micelle Concentration (CMC)—the exact thermodynamic threshold where monomeric surfactants spontaneously self-assemble into micellar aggregates—is critical for optimizing its efficacy and safety profiles in biological and material applications.
This technical guide provides a mechanistic analysis of the CMC of 1-Decylpyridinium bromide, detailing the causality behind its physical properties, the environmental factors that modulate its aggregation, and field-proven, self-validating methodologies for its precise quantification.
Physicochemical Architecture & Micellization Thermodynamics
The self-assembly of 1-Decylpyridinium bromide is governed by a delicate thermodynamic balance between two opposing forces: the hydrophobic effect (the entropic drive to remove the 10-carbon alkyl tail from the aqueous phase) and electrostatic repulsion (the energetic penalty of packing positively charged headgroups in close proximity).
Unlike simple aliphatic quaternary ammonium salts (e.g., decyltrimethylammonium bromide) where the cationic charge is strictly localized on the central nitrogen atom, the pyridinium headgroup of 1-Decylpyridinium bromide exhibits extensive resonance. Quantum chemical calculations and quantitative structure-property relationship (QSPR) studies indicate that the positive charge is not localized solely on the nitrogen but is delocalized across the entire aromatic polar head 1.
Causality in Design: This charge delocalization reduces the maximum charge density at any single atomic coordinate. Consequently, the electrostatic repulsion between adjacent monomers at the micelle surface is mitigated, allowing for tighter packing and influencing the ultimate aggregation number (
Quantitative CMC Dynamics: The Role of the Microenvironment
The CMC is not a static value; it is highly responsive to the solvent matrix. For 1-Decylpyridinium bromide, the baseline CMC in pure water at 25 °C is established at 51.6 mM 2.
However, introducing electrolytes fundamentally alters the thermodynamics of the system. In a 0.1 M phosphate buffer at 20 °C, the CMC drops significantly to 28.0 mM 3.
The Causality of Electrolyte Addition: The addition of salts (like sodium bromide or phosphate buffers) compresses the electrical double layer surrounding the micelle (decreasing the Debye length). The increased ionic strength effectively screens the electrostatic repulsion between the pyridinium headgroups. With the repulsive forces dampened, the hydrophobic effect dominates at lower concentrations, driving premature micellization and thus lowering the observed CMC.
Data Presentation: CMC Under Varying Conditions
| Solvent Matrix | Temperature (°C) | Ionic Strength (M) | CMC (mM) | Mechanistic Rationale |
| Ultrapure Water | 25 | ~0 (Intrinsic) | 51.6 | Baseline thermodynamic balance of the 10-carbon tail. |
| Phosphate Buffer (pH 6.8) | 20 | 0.1 | 28.0 | Counterion screening reduces headgroup electrostatic penalty. |
Self-Validating Experimental Methodology: Isothermal Conductometry
For ionic surfactants like 1-Decylpyridinium bromide, isothermal conductometry is the gold-standard analytical technique. It is superior to surface tension methods (which are highly susceptible to trace surface-active impurities) because it measures a bulk thermodynamic property.
Step-by-Step Protocol
-
Analyte Purification (Crucial for Integrity):
-
Action: Recrystallize commercial 1-Decylpyridinium bromide a minimum of three times from boiling acetone, followed by decolorization with active charcoal in methanol 2.
-
Causality: Unreacted 1-bromodecane or pyridine acts as a highly hydrophobic co-surfactant. Even at parts-per-million levels, these impurities partition into the micellar core, artificially lowering the apparent CMC and creating false minima in surface tension curves.
-
-
Isothermal Preparation:
-
Action: Maintain the titration vessel in a jacketed water bath strictly at 25.0 ± 0.1 °C.
-
Causality: Micellization is an entropically driven process (
). Temperature fluctuations will alter the kinetic energy of the monomers, shifting the equilibrium constant of aggregation.
-
-
Conductometric Titration:
-
Action: Stepwise addition of a concentrated surfactant stock into ultrapure water. Record the specific conductivity (
) only after the signal stabilizes (typically 2-3 minutes per injection to allow for micellar relaxation kinetics). -
Causality: Monomeric
and ions possess high electrophoretic mobility. Upon reaching the CMC, added monomers form micelles. A significant fraction of the counterions condense onto the micellar Stern layer (counterion binding degree, ). This drastic reduction in free charge carriers lowers the rate of conductivity increase.
-
-
Data Analysis & Self-Validation:
-
Action: Plot specific conductivity (
) versus total surfactant concentration ( ). Perform linear regressions on the pre-CMC and post-CMC data points. The intersection mathematically defines the CMC. -
Systemic Validation:This protocol is inherently self-validating. A sharp, distinct intersection between the two linear regimes confirms the high purity of the surfactant and a highly cooperative micellization process. A broad, heavily rounded transition region immediately flags the presence of homologous impurities (e.g., C8 or C12 chain contamination) or pre-micellar aggregation, invalidating the run.
-
Mechanistic Workflow Visualization
Workflow for the self-validating conductometric determination of CMC.
References
- Source: mdpi.
- Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate)
- Protein-cationic detergent interaction.
Sources
1-Decylpyridinium Bromide (1-DPB) in Advanced Formulation Science: Thermodynamics, Antimicrobial Kinetics, and Delivery Systems
Abstract: As a Senior Application Scientist in pharmaceutical formulation and colloidal chemistry, I approach 1-Decylpyridinium bromide (1-DPB) not merely as a chemical entity, but as a highly tunable functional excipient. 1-DPB is a cationic surfactant and an ionic liquid characterized by a delocalized positive charge and a 10-carbon hydrophobic tail. This whitepaper provides an in-depth mechanistic analysis of 1-DPB, exploring its thermodynamic behavior, its permeabilizing effects on microbial membranes, and its emerging applications in drug delivery systems.
Physicochemical Profiling & Micellization Thermodynamics
To effectively utilize 1-DPB in any formulation, one must first understand the thermodynamic drivers of its self-assembly. The critical micelle concentration (CMC) of 1-DPB is approximately 51.6 mM at 25 °C[1].
The Causality of Charge Delocalization: Why is the CMC of 1-DPB relatively high compared to its quaternary ammonium analogs? Quantitative Structure-Property Relationship (QSPR) studies utilizing AM1 quantum chemical calculations reveal that the positive charge in pyridinium surfactants is not localized on the nitrogen atom; rather, it is delocalized across the entire polar aromatic ring[2].
This charge distribution has two critical effects:
-
Increased Monomer Solubility: A widely distributed charge enhances the hydration sphere of the monomer, making it more soluble in the aqueous phase[2].
-
Altered Packing Geometry: The delocalization creates a larger effective headgroup area. During micellization, this leads to heightened electrostatic repulsion at the micelle surface, requiring a higher bulk concentration (CMC) to force aggregation[2].
When 1-DPB interacts with polyanions, such as poly(vinyl sulfate), the binding is highly cooperative and biphasic[1]. Thermodynamic analysis shows an enthalpy of binding (
Quantitative Data Summary
| Parameter | Value | Analytical Method | Mechanistic Significance |
| Critical Micelle Concentration (CMC) | 51.6 mM (at 25 °C) | Conductometry | Establishes the threshold for monomer self-assembly and thermodynamic stability[1]. |
| Enthalpy of Binding ( | -1.4 kJ/mol | Potentiometric Titration | Confirms that polymer-surfactant interaction is primarily entropy-driven via the hydrophobic effect[1]. |
| Primary Antimicrobial Target | Phospholipid Bilayer | K⁺ / ATP Leakage Assays | Induces membrane fluidization and pore formation, leading to rapid cell lysis[3]. |
| Charge Distribution | Delocalized over ring | Quantum Chemical (AM1) | Increases monomer solubility and alters micellar aggregation numbers[2]. |
Mechanisms of Action: Antimicrobial Efficacy & Membrane Disruption
1-DPB and its derivatives are potent antimicrobial and fungicidal agents[3]. In drug development, understanding the exact mechanism of cytotoxicity is non-negotiable. The biocidal action of 1-DPB is a sequential, biophysical disruption of the microbial cell membrane (e.g., in Saccharomyces cerevisiae or E. coli)[3][4].
The Mechanistic Pathway:
-
Electrostatic Anchoring: The delocalized pyridinium cation is electrostatically drawn to the anionic phosphate groups of the pathogen's lipid bilayer[3].
-
Hydrophobic Intercalation: Following this initial anchoring, the C10 decyl chain inserts into the hydrophobic core of the membrane.
-
Fluidization and Lysis: Because the decyl chain is relatively short and highly mobile, it induces membrane fluidization rather than rigidification. This structural perturbation leads to the formation of transient pores. The immediate downstream effect is a catastrophic loss of osmotic gradients, empirically validated by the rapid cytoplasmic leakage of potassium ions (K⁺) and ATP, culminating in cell death[3].
Fig 1. Mechanistic pathway of 1-DPB-induced microbial membrane disruption and cell lysis.
Note: Gemini surfactant variants (e.g., 3DOBP-4,10), which link two 1-decylpyridinium moieties, exhibit exponentially higher fungicidal activity due to localized cooperative insertion and a lower CMC[3].
Applications in Drug Delivery Systems
Beyond direct biocidal use, 1-DPB acts as a structural directing agent in advanced drug delivery. A major challenge with monomeric surfactants in formulation is their tendency to dilute below the CMC upon administration, losing efficacy.
Polymeric Immobilization: To circumvent this, formulation scientists utilize emulsion polymerization to create poly(methyl methacrylate) (PMMA) nanoparticles in the presence of quaternary ammonium surfactants[5]. By immobilizing the surfactant within the PMMA matrix, the system prevents premature micellar dissociation. This architectural choice drastically increases the local concentration of the surfactant at the bacterial interface, allowing the formulation to achieve bactericidal efficacy at doses nearly 10 times lower than the free surfactant alone[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Conductometric Determination of CMC
Causality: Micellization reduces the electrophoretic mobility of the surfactant ions and binds a fraction of the counterions (bromide). This causes a distinct break in specific conductivity (
-
Preparation: Prepare a 100 mM stock solution of 1-DPB in ultra-pure Milli-Q water.
-
Dilution Series: Prepare 20 samples ranging from 1 mM to 80 mM.
-
Thermal Equilibration: Submerge the measurement vessel in a water bath thermostated strictly to 25 ± 0.1 °C. (Why? Micellization is highly temperature-dependent due to fluctuations in water structure and the hydrophobic effect).
-
Measurement: Submerge the conductivity probe and record the specific conductivity (
) for each concentration once the reading stabilizes (drift < 0.1% per minute). -
Analysis: Plot
vs. Concentration. The CMC (approx. 51.6 mM) is the precise concentration at the intersection of the pre-micellar and post-micellar linear regression lines[1].
Fig 2. Self-validating conductometric workflow for determining the CMC of 1-DPB.
Protocol 2: Real-Time Potassium (K⁺) Leakage Assay
Causality: Assessing membrane integrity requires tracking an intracellular marker. K⁺ is highly concentrated inside healthy cells. Self-Validation: The use of a K⁺-selective electrode provides a real-time, label-free readout. By introducing a known total-lysis agent (Triton X-100) at the end of the assay, the system establishes a 100% leakage internal standard. This normalizes the 1-DPB kinetic data and eliminates sensor drift artifacts.
-
Cell Preparation: Culture Saccharomyces cerevisiae to the mid-logarithmic phase. Wash and resuspend the cells in a K⁺-free buffer (e.g., 10 mM HEPES, pH 7.2) to an
of 1.0. -
Baseline Establishment: Insert a K⁺-selective electrode into the suspension and record the baseline extracellular K⁺ concentration for 5 minutes.
-
Surfactant Challenge: Inject 1-DPB to achieve a final concentration equivalent to its Minimum Inhibitory Concentration (MIC).
-
Kinetic Monitoring: Record the continuous efflux of K⁺ ions for 60 minutes, noting the initial rate of leakage[3].
-
Internal Standardization: Add 0.1% Triton X-100 to induce complete membrane lysis. Record the maximum K⁺ signal. Express the 1-DPB induced leakage as a percentage of this maximum theoretical leakage.
References
1.[1] Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate). oup.com. 2.[3] Fungicidal assemblies and their mode of action - SciSpace. scispace.com. 3.[4] Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC. nih.gov. 4.[2] A Review on Progress in QSPR Studies for Surfactants - MDPI. mdpi.com. 5.[5] Antimicrobial Particles from Emulsion Polymerization of Methyl Methacrylate in the Presence of Quaternary Ammonium Surfactants | Langmuir - ACS Publications. acs.org.
Sources
Aggregation Behavior of 1-Decylpyridinium Bromide in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist specializing in interfacial phenomena, I frequently encounter the need to precisely tune surfactant systems for drug delivery vehicles, antimicrobial formulations, and nanoreactors. 1-Decylpyridinium bromide (C10PyBr) serves as an exemplary model cationic surfactant. Its amphiphilic architecture—comprising a hydrophilic pyridinium headgroup with a delocalized positive charge and a hydrophobic 10-carbon alkyl tail—dictates its spontaneous self-assembly into micelles in aqueous media . This guide explores the thermodynamic drivers, structural parameters, and experimental methodologies essential for characterizing C10PyBr aggregation.
Molecular Architecture and Physicochemical Parameters
The aggregation of C10PyBr is fundamentally driven by the hydrophobic effect. Unlike aliphatic quaternary ammonium salts, the pyridinium ring allows for charge delocalization. This delocalization reduces the electrostatic repulsion between headgroups at the micelle surface, directly influencing the critical micelle concentration (CMC) and the aggregation number (
Table 1: Physicochemical and Thermodynamic Parameters of Alkylpyridinium Bromides in Water at 25°C
| Surfactant | Alkyl Chain Length | CMC (mM) | Aggregation Number ( | |
| 1-Octylpyridinium bromide (C8PyBr) | 8 | ~250.0 | ~15 - 20 | -15.5 |
| 1-Decylpyridinium bromide (C10PyBr) | 10 | 51.3 - 51.6 | ~35 - 40 | -21.4 |
| 1-Dodecylpyridinium bromide (C12PyBr) | 12 | 11.5 - 12.0 | ~50 - 55 | -27.2 |
| 1-Tetradecylpyridinium bromide (C14PyBr) | 14 | 3.2 - 4.0 | ~70 - 75 | -32.8 |
(Data synthesized from conductometric and light-scattering literature )
Thermodynamics of Micellization
The micellization of C10PyBr is a spontaneous process, indicated by a negative Gibbs free energy of micellization (
The Causality of Self-Assembly:
Water molecules form highly structured, ice-like cages (clathrates) around the hydrophobic decyl chains of the surfactant monomers. When these monomers aggregate into a micelle, the structured water molecules are expelled into the bulk solvent. This release causes a massive gain in configurational entropy, which overcomes the electrostatic repulsion of the cationic headgroups. The enthalpic contribution (
Caption: Thermodynamic pathway of C10PyBr micellization driven by the hydrophobic effect.
Counterion and Electrolyte Effects
The nature of the counterion dictates the electrical double layer of the micelle. Bromide (
Furthermore, adding a background electrolyte (e.g., NaBr) depresses the CMC and promotes micellar growth via the common-ion effect. The added salt compresses the electrical double layer, facilitating highly cooperative, biphasic binding interactions .
Experimental Methodologies
To ensure trustworthiness and reproducibility in formulation science, the following protocols detail the gold-standard methods for characterizing C10PyBr aggregation. These methods act as self-validating systems by relying on distinct physical transitions at the CMC.
Protocol 1: Determination of CMC via Conductometry
Conductometry is highly sensitive to the change in the mobility of charge carriers when monomers transition into partially neutralized micelles.
-
Preparation : Prepare a 100 mM stock solution of C10PyBr in ultrapure Milli-Q water (resistivity 18.2 MΩ·cm).
-
Equilibration : Place a thermostated glass cell containing 50 mL of Milli-Q water on a magnetic stirrer. Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath.
-
Titration : Using a calibrated micro-syringe, inject precise aliquots of the C10PyBr stock solution into the water.
-
Measurement : After each injection, allow 3 minutes for thermal and mixing equilibration. Record the specific conductivity (
) using a calibrated conductivity meter. -
Self-Validation & Analysis : Plot the specific conductivity (
) versus the total surfactant concentration ( ). The plot will yield two linear regimes. The pre-micellar region will have a steep slope (high mobility of free monomers and ). The post-micellar region will have a shallower slope (micelles have lower electrophoretic mobility and trap bound counterions). The exact intersection of these two linear regression lines represents the CMC.
Caption: Step-by-step experimental workflow for conductometric CMC determination.
Protocol 2: Potentiometric Titration for Polymer-Surfactant Binding
Understanding how C10PyBr interacts with polyanions (e.g., poly(vinyl sulfate)) is critical for designing complex coacervates and drug delivery vehicles .
-
Electrode Fabrication : Construct a C10PyBr-selective electrode using a polyvinyl chloride (PVC) membrane doped with a hydrophobic cyclodextrin derivative (e.g., propionyl-
-cyclodextrin) acting as a neutral carrier. -
Cell Setup : Set up a co-cylindrical thermostated cell with the surfactant-selective electrode and a calomel reference electrode connected via a 1 M KCl agar bridge.
-
Titration : Titrate the C10PyBr solution into a vessel containing a 1 mM poly(vinyl sulfate) solution.
-
Data Extraction : Record the electromotive force (EMF). Use the Nernst equation to calculate the concentration of free, unbound C10PyBr monomers. Subtracting the free surfactant from the total added surfactant yields the bound concentration, allowing for the construction of an accurate binding isotherm.
Biological and Ecotoxicological Implications
In drug development and environmental monitoring, the biological activity of C10PyBr cannot be ignored. The amphiphilic nature that allows for micellization is the exact mechanism that drives its cytotoxicity and antimicrobial properties. C10PyBr exhibits dose-dependent toxicity against algae (e.g., Scenedesmus obliquus) and various bacterial strains .
The Mechanism of Action: The positively charged pyridinium headgroup electrostatically binds to the negatively charged microbial cell membrane (interacting with lipopolysaccharides or phospholipids). Subsequently, the 10-carbon hydrophobic tail inserts into the lipid bilayer. This insertion causes membrane fluidization, leakage of vital intracellular contents (such as ATP, magnesium, and potassium ions), and ultimately leads to necrotic cell death .
Caption: Mechanism of C10PyBr-induced cellular membrane disruption and cytotoxicity.
References
-
Title: A Review on Progress in QSPR Studies for Surfactants Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Effect of charge distribution along surfactant molecules on physico-chemical properties of surfactant systems Source: ResearchGate URL: [Link]
-
Title: Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions Source: ResearchGate URL: [Link]
-
Title: Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Oxford University Press (Bulletin of the Chemical Society of Japan) URL: [Link]
-
Title: Ionic Liquids—A Review of Their Toxicity to Living Organisms Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: ACS Publications (Environmental Science & Technology) URL: [Link]
Spectroscopic Characterization of 1-Decylpyridinium Bromide: A Technical Guide
Introduction
1-Decylpyridinium bromide is a quaternary ammonium salt belonging to the class of cationic surfactants. Its amphiphilic nature, consisting of a hydrophilic pyridinium head group and a hydrophobic ten-carbon alkyl chain, imparts to it properties that are valuable in a range of applications, from antimicrobial agents and corrosion inhibitors to phase-transfer catalysts.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for quality control in its synthesis and formulation. This technical guide provides an in-depth analysis of the spectroscopic data for 1-decylpyridinium bromide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct, publicly available spectral data for this specific compound is limited, this guide will draw upon established principles and data from closely related analogs to provide a comprehensive and predictive characterization.
Molecular Structure and Spectroscopic Overview
The molecular structure of 1-decylpyridinium bromide is key to interpreting its spectroscopic data. The positive charge on the nitrogen atom significantly influences the electron density of the pyridinium ring, leading to characteristic downfield shifts in ¹H and ¹³C NMR spectroscopy. The long aliphatic decyl chain, in contrast, will exhibit signals in the upfield region typical for alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-decylpyridinium bromide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-decylpyridinium bromide is characterized by distinct regions corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the decyl chain. The quaternization of the nitrogen atom causes a significant deshielding of the pyridinium protons, resulting in their resonance at high chemical shifts (downfield).
Based on data from analogous N-alkylpyridinium bromides, such as 1-hexadecylpyridinium bromide, the following proton assignments can be predicted for 1-decylpyridinium bromide in a solvent like deuterochloroform (CDCl₃).[2]
Predicted ¹H NMR Spectral Data for 1-Decylpyridinium Bromide:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (ortho) | ~9.0 - 8.8 | Doublet (d) | 2H |
| H-4 (para) | ~8.6 - 8.4 | Triplet (t) | 1H |
| H-3, H-5 (meta) | ~8.2 - 8.0 | Triplet (t) | 2H |
| N-CH₂ (α-methylene) | ~4.9 - 4.7 | Triplet (t) | 2H |
| N-CH₂-CH₂ - (β-methylene) | ~2.0 - 1.8 | Multiplet (m) | 2H |
| -(CH₂)₇- (bulk methylene) | ~1.4 - 1.2 | Broad singlet (br s) | 14H |
| -CH₃ (terminal methyl) | ~0.9 - 0.8 | Triplet (t) | 3H |
The protons on the pyridinium ring (H-2, H-3, H-4, H-5, H-6) are the most deshielded due to the electron-withdrawing effect of the positively charged nitrogen. The protons ortho to the nitrogen (H-2, H-6) are expected to be the furthest downfield. The N-CH₂ protons are also significantly deshielded due to their direct attachment to the cationic nitrogen. The remaining protons of the decyl chain show typical aliphatic chemical shifts, with the terminal methyl group being the most shielded (upfield). A similar pattern for the decyl chain is observed in the ¹H NMR spectrum of 4-mercapto-N-decylpyridinium bromide.[3]
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the electronic environment of the carbon atoms.
Predicted ¹³C NMR Spectral Data for 1-Decylpyridinium Bromide:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (ortho) | ~145 |
| C-4 (para) | ~144 |
| C-3, C-5 (meta) | ~128 |
| N-CH₂ (α-methylene) | ~62 |
| N-CH₂-CH₂ - (β-methylene) | ~32 |
| -(CH₂)₇- (bulk methylene) | ~31, 29, 26 |
| -CH₂-CH₃ | ~23 |
| -CH₃ (terminal methyl) | ~14 |
The pyridinium carbons resonate in the aromatic region, with the ortho and para carbons being the most deshielded. The α-methylene carbon (N-CH₂) is significantly downfield compared to the other methylene groups due to the influence of the nitrogen atom. The remaining carbons of the decyl chain exhibit characteristic aliphatic signals, with the terminal methyl carbon being the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands for 1-Decylpyridinium Bromide:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Strong |
| ~1630 | C=C stretch (pyridinium ring) | Medium |
| ~1480 | C=N stretch (pyridinium ring) | Medium |
| 1470 - 1450 | C-H bend (aliphatic) | Medium |
| ~770 | C-H out-of-plane bend (aromatic) | Strong |
The IR spectrum will be dominated by the strong C-H stretching vibrations of the long decyl chain in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridinium ring are expected at higher wavenumbers (3100-3000 cm⁻¹). The characteristic C=C and C=N stretching vibrations of the pyridinium ring will appear in the 1630-1480 cm⁻¹ region. A strong band around 770 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted pyridinium ring. The presence of these key absorption bands provides confirmatory evidence for the structure of 1-decylpyridinium bromide. An FTIR spectrum of the analogous 1-hexadecylpyridinium bromide shows these characteristic features.[4]
Experimental Protocols
Synthesis of 1-Decylpyridinium Bromide
A common and straightforward method for the synthesis of 1-decylpyridinium bromide is through the Menshutkin reaction, which involves the quaternization of an amine (pyridine) with an alkyl halide (1-bromodecane).[5]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromodecane. A suitable solvent, such as acetonitrile or toluene, can be used, although the reaction can also be performed neat.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1-decylpyridinium bromide, will often precipitate as a white or off-white solid. If a solvent was used, it can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone/ether, to yield the pure 1-decylpyridinium bromide.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-decylpyridinium bromide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectra.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Visualizations
Molecular Structure of 1-Decylpyridinium Bromide
Caption: Molecular structure of 1-Decylpyridinium Bromide.
Spectroscopic Analysis Workflow
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic characterization of 1-decylpyridinium bromide through ¹H NMR, ¹³C NMR, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predictable and well-resolved signals in both NMR and IR spectra allow for straightforward interpretation and quality assessment. This technical guide, by leveraging data from closely related analogs and established spectroscopic principles, offers a robust framework for researchers and professionals working with this important cationic surfactant.
References
-
[No Author]. (n.d.). SYNTHESIS AND CHARACTERIZATION OF THE ANTIMICROBIAL 4-AMINO-DECYLPYRIDINIUM BROMIDE CATIONIC SURFACTANT. World Scientific Publishing. [Link]
-
Azzam, E. M. S., Hegazy, M., Kandile, N., & Sami, R. (2021). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. ResearchGate. [Link]
-
SpectraBase. (n.d.). 1-HEXDECYLPYRIDINIUM BROMIDE - Optional[FTIR] - Spectrum. [Link]
-
Madaan, P., & Tyagi, V. K. (2008). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. ResearchGate. [Link]
-
NIST. (n.d.). 1-Ethylpyridinium bromide. NIST WebBook. [Link]
-
ACS Publications. (n.d.). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. [Link]
-
PubChem. (n.d.). Cetylpyridinium Bromide. [Link]
-
[No Author]. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
PubChem. (n.d.). 1-Butylpyridinium bromide. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]
-
Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.20: DEPT C NMR Spectra. [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
Sources
Navigating the Safety Landscape of 1-Decylpyridinium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1-Decylpyridinium Bromide
1-Decylpyridinium bromide is a quaternary ammonium compound, a class of molecules increasingly utilized in biomedical research and pharmaceutical development for their unique chemical properties.[1] Structurally, it features a pyridinium head group, a ten-carbon alkyl chain (decyl group), and a bromide counter-ion. This amphiphilic nature, with a hydrophilic cationic head and a hydrophobic tail, allows it to interact with biological membranes, a property that underpins many of its applications and also dictates its toxicological profile.[1]
This guide provides a comprehensive overview of the health and safety data for 1-Decylpyridinium bromide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from closely related long-chain alkylpyridinium salts, particularly 1-Dodecylpyridinium bromide, and the broader scientific literature on pyridinium-based ionic liquids. This approach provides a robust framework for risk assessment and the implementation of safe handling protocols.
Section 1: Hazard Identification and Classification
Based on data from analogous compounds like 1-Dodecylpyridinium bromide, 1-Decylpyridinium bromide should be considered a hazardous substance.[2] The primary hazards are associated with its irritant properties and potential for acute toxicity.
GHS Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H400: Very toxic to aquatic life.[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
P391: Collect spillage.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Section 2: Toxicological Profile
The toxicity of alkylpyridinium salts is largely influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity due to their increased ability to disrupt cell membranes.[6][7]
Acute Toxicity
-
Oral: Based on data for 1-Dodecylpyridinium bromide, the oral LD50 in rats is estimated to be in the range of 350-500 mg/kg, classifying it as harmful if swallowed.[2] Ingestion can lead to irritation of the gastrointestinal tract.
-
Dermal: While specific data is limited, prolonged or repeated skin contact is likely to cause irritation.[2]
-
Inhalation: Inhalation of dusts may cause respiratory tract irritation.[2]
Local Effects
-
Skin Irritation: Direct contact with the skin can cause redness, itching, and inflammation.[2]
-
Eye Irritation: This class of compounds is known to cause serious eye irritation, potentially leading to significant damage if not promptly addressed.[2]
Chronic Exposure
Prolonged or repeated exposure may lead to dermatitis.[2]
Ecotoxicity
1-Decylpyridinium bromide is expected to be very toxic to aquatic organisms.[7] Its slow degradation and potential for bioaccumulation pose a threat to aquatic ecosystems.[7] Therefore, it is critical to prevent its release into the environment.
Quantitative Toxicological Data (for 1-Dodecylpyridinium bromide)
| Parameter | Species | Value | Reference |
| Oral LD50 | Rat | 350-500 mg/kg | [2] |
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with 1-Decylpyridinium bromide. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact.
Caption: Mandatory PPE for handling 1-Decylpyridinium bromide.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Contaminated clothing should be removed and washed before reuse.[9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Section 4: Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First-Aid Measures
Caption: First-aid procedures for exposure to 1-Decylpyridinium bromide.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and hydrogen bromide.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.[2]
-
Environmental Precautions: Prevent entry into sewers and waterways.[2]
-
Containment and Cleanup: For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.[10]
Section 5: Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[2] Do not dispose of it in drains or the environment.
Conclusion
While 1-Decylpyridinium bromide holds promise in various scientific applications, a thorough understanding and proactive management of its potential hazards are essential for ensuring the safety of researchers and the protection of the environment. By adhering to the guidelines outlined in this technical guide, professionals can handle this compound responsibly and minimize risks. The principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, form the cornerstone of a safe research environment.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Dodecylpyridinium Bromide MSDS/SDS | Supplier & Distributor [quaternary-ammonium-salt.com]
- 3. CAS 104-73-4: 1-dodecylpyridinium bromide | CymitQuimica [cymitquimica.com]
- 4. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-Butylpyridinium bromide | C9H14BrN | CID 2734238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iolitec.de [iolitec.de]
- 10. durhamtech.edu [durhamtech.edu]
- 11. tcichemicals.com [tcichemicals.com]
Methodological & Application
Advanced Microbiological Applications of 1-Decylpyridinium Bromide: Mechanisms, Synergies, and Protocols
Executive Summary
1-Decylpyridinium bromide, particularly when synthesized into gemini-quaternary ammonium compounds (gemini-QUATs) such as 3,3'-(2,7-dioxaoctane)bis(1-decylpyridinium bromide) (3DOBP-4,10), represents a paradigm shift in antimicrobial and antifungal biocide development. Unlike traditional monomeric quaternary ammonium compounds (like cetylpyridinium chloride) that primarily rely on crude cell wall lysis, 1-decylpyridinium bromide derivatives initiate a sophisticated, multi-step cascade of intracellular oxidative stress. This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols for leveraging this compound in advanced microbiological assays.
The Mechanistic Paradigm: Beyond Structural Lysis
To effectively utilize 1-decylpyridinium bromide in experimental designs, one must understand its unique mechanism of action. Traditional lytic biocides destroy the microbial cell wall, leading to rapid but non-specific cell death. In contrast, 1[1].
Once internalized, the compound targets the membranes of internal organelles (such as mitochondria in yeast). This targeted disruption causes an immediate cytoplasmic leakage of ATP,
Mechanism of Action of 1-Decylpyridinium Bromide in Microbial Cells.
Protocol I: Synergistic UV-A Disinfection AssayRecent advancements have demonstrated that combining 1-decylpyridinium bromide derivatives with ultraviolet-A (UV-A) light creates a highly synergistic bactericidal effect[2]. This protocol outlines how to quantify this synergy while employing a self-validating control system to prove the ROS-dependent mechanism.
Causality & Rationale
-
Why UV-A (365 nm)? UV-A alone is only weakly bactericidal. However, it acts as a photo-catalyst. When the gemini-QUAT compromises the bacterial membrane and initiates oxygen influx, UV-A irradiation hyper-accelerates the conversion of this oxygen into lethal superoxide radicals.
-
Why Sub-MIC Dosing? Using a full Minimum Inhibitory Concentration (MIC) would lyse the cells chemically, masking the photo-oxidative synergy.
-
Self-Validation (Catalase Rescue): By introducing catalase (a radical scavenger) to a parallel control group, we actively neutralize
. If the cell viability is rescued in this group, it definitively proves that the mechanism of death was ROS-driven, validating the entire assay.
Step-by-Step Methodology
-
Inoculum Preparation: Cultivate Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton broth to the mid-exponential growth phase (
). Centrifuge and resuspend in sterile phosphate-buffered saline (PBS) to a final concentration of CFU/mL. -
Compound Administration: Add 3DOBP-4,10 to the bacterial suspension at a sub-lethal concentration (e.g.,
). -
Self-Validation Split: Divide the suspension into two cohorts. To Cohort B (Validation Control), add 100 U/mL of bovine liver catalase. Leave Cohort A untreated.
-
Irradiation: Place both cohorts in sterile, flat-bottomed Petri dishes. Irradiate using a 365 nm UV-A LED array at a distance of 5 cm for 15 minutes (approximate fluence:
). -
Neutralization & Plating: Immediately transfer 1 mL aliquots into Dey-Engley neutralizing broth to halt the QUAT's chemical action. Perform 10-fold serial dilutions and plate on Tryptic Soy Agar (TSA).
-
Incubation & Quantification: Incubate plates at 37°C for 24 hours. Count colonies and calculate log reductions relative to an untreated dark control.
Workflow for Synergistic UV-A and Gemini-QUAT Disinfection Assay.
Protocol II: Antifungal Susceptibility & ROS Profiling1-Decylpyridinium bromide derivatives exhibit potent fungicidal activity against resistant pathogens like Candida albicans and Saccharomyces cerevisiae[1]. Because these surfactants alter the biochemical profile and ultrastructure of fungi[3], profiling intracellular ROS is critical for drug development.
Causality & Rationale
-
Why Flow Cytometry with DCFDA? 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe. It remains non-fluorescent until it is oxidized by intracellular ROS into highly fluorescent DCF. This allows for precise, quantitative measurement of the oxidative stress induced by the biocide.
-
Self-Validation (Anaerobic Incubation): By running a parallel assay in a nitrogen-purged anaerobic chamber, we deprive the system of oxygen. If the drug's efficacy drops significantly in the absence of oxygen, it proves the fungicidal action is dependent on aerobic ROS generation rather than simple physical membrane dissolution.
Step-by-Step Methodology
-
Fungal Preparation: Grow S. cerevisiae in Sabouraud Dextrose Broth (SDB) at 30°C to an
of 0.8. Wash twice with sterile PBS. -
Environmental Control Setup: Split the cells into two environments: a standard aerobic incubator and an anaerobic chamber (purged with
gas). -
Biocide Exposure: Treat both groups with 3DOBP-4,10 at
(approximate MIC) for 30 minutes. -
ROS Staining: Harvest the cells, wash with PBS, and incubate with
DCFDA in the dark for 30 minutes at 30°C. -
Flow Cytometry Analysis: Analyze the cells using a flow cytometer (excitation at 488 nm, emission detected at 530 nm). Gate the fungal population to exclude debris and quantify the mean fluorescence intensity (MFI).
-
Data Interpretation: A massive spike in MFI in the aerobic group, coupled with a baseline MFI in the anaerobic group, confirms the oxygen-dependent ROS mechanism.
Quantitative Data Summaries
To benchmark your experimental results, refer to the following synthesized data from foundational studies on 1-decylpyridinium bromide and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pyridinium Derivatives
| Compound / Derivative | Target Organism | MIC ( | Mechanistic Note |
| 3DOBP-4,10 (Gemini-QUAT) | Saccharomyces cerevisiae | ~6.0 | Massive ATP/K+ leakage[1] |
| 3DOBP-4,10 (Gemini-QUAT) | Candida albicans | ~12.0 | High ROS induction[1] |
| 1-Decylpyridinium derivative | Staphylococcus aureus | 9.8 | [2] |
| 1-Decylpyridinium derivative | Escherichia coli | 39.1 | Moderate Gram-negative efficacy[2] |
Table 2: Synergistic Disinfection Efficacy (Log Reduction of E. coli)
| Treatment Condition | Log Reduction | Biological Outcome |
| UV-A alone (365 nm) | 2.3 | Weak photo-oxidation; high survival |
| Gemini-QUAT alone (Sub-MIC) | 1.1 | Sub-lethal membrane stress |
| UV-A + Gemini-QUAT | >5.0 | Lethal synergistic ROS overproduction |
| UV-A + QUAT + Catalase | 2.8 | ROS scavenged; viability rescued |
References
- Shirai, A., Sumitomo, T., Kurimoto, M., Maseda, H., & Kourai, H. (2012). Action of reactive oxygen species in the antifungal mechanism of gemini-pyridinium salts against yeast. PubMed.
- Shirai, A., et al. (2014). Synergistic Antimicrobial Activity Based on the Combined Use of a Gemini-Quaternary Ammonium Compound and ultraviolet-A Light. PubMed.
- Alptüzün, V., Taşlı, H., & Erciyes, E. (2009). Synthesis and Antimicrobial Activities of Some Pyridinium Salts. DergiPark.
- Obłąk, E., et al. (2019). Influence of Gemini Surfactants on Biochemical Profile and Ultrastructure of Aspergillus brasiliensis. MDPI.
Sources
Application Note: 1-Decylpyridinium Bromide Protocol for Bacterial Growth Inhibition Assays
Introduction & Mechanistic Overview
1-Decylpyridinium bromide (1-DPB) represents a highly effective class of quaternary ammonium compounds (QACs) utilized extensively in antimicrobial research, material science, and formulation development. As a cationic surfactant, its primary mode of action is classified as a membrane-active lytic biocide[1].
The structural causality behind its efficacy lies in its precise amphiphilic balance. The positively charged pyridinium nitrogen facilitates rapid electrostatic adsorption to the negatively charged moieties on the bacterial cell surface—specifically, teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria[1]. Following this initial binding, the 10-carbon (decyl) hydrophobic tail intercalates into the phospholipid bilayer. This intercalation disrupts the highly ordered lipid packing, leading to membrane destabilization, the leakage of critical intracellular components (such as ATP, K+, and Mg2+), and the secondary induction of reactive oxygen species (ROS)[2].
Figure 1: Mechanistic pathway of 1-Decylpyridinium bromide-induced bacterial cell death.
Self-Validating Assay Architecture
To rigorously evaluate the antimicrobial potency of 1-DPB, the broth microdilution assay is the gold standard, providing a highly reproducible, quantitative measure of the Minimum Inhibitory Concentration (MIC)[3]. A fundamental principle of robust assay design is the implementation of a self-validating architecture. This protocol incorporates four critical controls to ensure that every experimental run validates its own integrity:
-
Sterility Control (Media Only): Confirms the absence of background contamination. The optical density at 600 nm (OD600) must remain < 0.05.
-
Growth Control (Media + Bacteria): Validates the viability and logarithmic growth of the bacterial inoculum. OD600 must exceed 0.6 after incubation.
-
Vehicle Control (Media + Bacteria + Solvent): Ensures the solvent used to dissolve 1-DPB (e.g., sterile water or ≤1% DMSO) does not exert independent inhibitory effects.
-
Blank Control (Media + 1-DPB): Confirms that the compound does not precipitate out of solution or artificially inflate the OD600 reading via light scattering[4].
Reagents and Equipment
-
Test Compound: 1-Decylpyridinium bromide (Analytical grade, >98% purity).
-
Media: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) (Standardized for susceptibility testing).
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, microplate spectrophotometer (capable of 600 nm reads), and an orbital shaking incubator.
Step-by-Step Methodology
Phase 1: Preparation of 1-DPB Stock Solution
Causality: 1-DPB is highly water-soluble due to its bromide counterion. Preparing a concentrated aqueous stock minimizes the volume of solvent introduced into the assay, preventing solvent-induced cellular toxicity.
-
Weigh out exactly 10 mg of 1-DPB and dissolve in 1 mL of sterile deionized water to create a 10 mg/mL stock solution.
-
Vortex until completely dissolved and filter-sterilize using a 0.22 µm PTFE syringe filter to ensure no environmental contaminants are introduced.
Phase 2: Bacterial Inoculum Standardization
Causality: Standardizing the inoculum prevents the "inoculum effect," where an excessively high bacterial load depletes the surfactant molecules by providing too many binding sites, artificially inflating the MIC[5].
-
Select 3-5 isolated colonies of the target strain from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately
CFU/mL). -
Dilute the suspension 1:150 in MHB to achieve a working concentration of
CFU/mL. (Upon adding an equal volume to the assay wells, the final test concentration will be CFU/mL).
Phase 3: Assay Assembly (Broth Microdilution)
Causality: Two-fold serial dilutions provide a logarithmic scale of concentrations, allowing for precise determination of the MIC threshold across a broad dynamic range[3].
-
Dispense 50 µL of MHB into all wells of a sterile, flat-bottom 96-well microtiter plate (Columns 2-12).
-
Add 100 µL of the 1-DPB working solution (diluted in MHB to 1024 µg/mL) to Column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly (pipetting up and down 5 times), and repeating up to Column 10. Discard 50 µL from Column 10.
-
Add 50 µL of the standardized bacterial inoculum to Columns 1-11. (Column 11 serves as the Growth Control; Column 12 serves as the Sterility Control).
Phase 4: Incubation and Data Acquisition
Causality: Turbidimetric measurement at 600 nm avoids interference from the intrinsic absorbance of the broth and the test compound, ensuring that any reduction in light transmission is strictly due to bacterial cell scattering[5].
-
Seal the plate with a breathable, sterile membrane to prevent evaporation while allowing necessary gas exchange.
-
Incubate the plate at 37°C for 18–24 hours under aerobic, static conditions.
-
Remove the membrane and measure the OD600 using a microplate spectrophotometer. The MIC is defined as the lowest concentration of 1-DPB at which no visible growth (OD600 ≤ Blank Control) is observed.
Figure 2: Step-by-step workflow for the 1-DPB broth microdilution bacterial growth inhibition assay.
Quantitative Data Interpretation
The efficacy of 1-DPB is highly dependent on the structural characteristics of the target bacterium's cell envelope. Gram-positive bacteria are generally more susceptible due to the lack of an outer membrane, allowing the surfactant direct access to the cytoplasmic membrane[3].
Table 1: Expected MIC Ranges for 1-Decylpyridinium Bromide
| Bacterial Strain | Gram Classification | Expected MIC Range (µg/mL) | Mechanistic Susceptibility Note |
| Staphylococcus aureus (ATCC 29213) | Positive | 4 - 16 | High susceptibility; lacks an outer membrane barrier, allowing rapid surfactant intercalation. |
| Escherichia coli (ATCC 25922) | Negative | 16 - 64 | Moderate susceptibility; the outer membrane provides partial protection against hydrophobic penetration. |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 - >512 | Low susceptibility; possesses robust active efflux pumps and highly restricted membrane permeability. |
References
1.[3] Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC (nih.gov). Available at:[Link] 2.[4] Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes - ACS Sustainable Chemistry & Engineering. Available at:[Link] 3.[2] Synergistic Antimicrobial Activity Based on the Combined Use of a Gemini-Quaternary Ammonium Compound and ultraviolet-A Light - PubMed. Available at:[Link] 4.[5] Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC (nih.gov). Available at:[Link] 5.[1] Biological Activity of Quaternary Ammonium Salts and Their Derivatives - MDPI. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synergistic antimicrobial activity based on the combined use of a gemini-quaternary ammonium compound and ultraviolet-A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Decylpyridinium Bromide as an Advanced Phase Transfer Catalyst in Biphasic Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Introduction to [DPy]Br in Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a cornerstone methodology in green chemistry and industrial drug synthesis, enabling reactions between mutually insoluble aqueous and organic phases. While quaternary ammonium salts are traditional choices, 1-Decylpyridinium bromide ([DPy]Br) has emerged as a superior alternative for specific nucleophilic substitutions[1].
The structural advantage of[DPy]Br lies in its unique amphiphilic balance. The electron-deficient pyridinium ring serves as a highly polar, hydrophilic headgroup, while the 10-carbon (decyl) aliphatic chain provides the exact lipophilic envelope required to shuttle anions across the interfacial boundary[2]. This allows [DPy]Br to puncture lipid-like organic phases efficiently without acting as an overly potent emulsifier that complicates downstream workup[3].
Physicochemical Profiling & Catalyst Selection
Selecting the correct alkyl chain length is the most critical variable in pyridinium-based PTC. If the chain is too short (e.g., Octyl, C8), the catalyst remains trapped in the aqueous phase. If the chain is too long (e.g., Tetradecyl, C14), the critical micelle concentration (CMC) drops drastically, leading to intractable emulsions that halt mass transfer and ruin phase separation.
The decyl chain (C10) represents the "Goldilocks" zone for biphasic organic synthesis.
Table 1: Physicochemical Properties of 1-Decylpyridinium Bromide
| Property | Value | Causality in PTC Performance |
| Molecular Formula | C₁₅H₂₆BrN | Defines the optimal hydrophilic-lipophilic balance (HLB) for biphasic partitioning. |
| Density | 1.07–1.15 g/cm³ | Slightly denser than water; influences phase settling and stratification during extraction[3]. |
| Critical Micelle Concentration | ~0.044 - 0.051 M (at 25°C) | High enough to allow effective catalytic loading (1-5 mol%) without crossing the threshold into micellar emulsion formation[4]. |
| Thermal Stability | Stable up to 150°C | Permits use in high-temperature reflux conditions common in demanding S_N2 reactions. |
Table 2: Chain Length vs. PTC Efficiency (Comparative Metrics)
| Catalyst Variant | Alkyl Chain | Aqueous Partitioning | Emulsion Risk | Relative PTC Efficiency |
| [OPy]Br | C8 (Octyl) | High | Low | Moderate (Mass transfer limited by poor organic solubility) |
| [DPy]Br | C10 (Decyl) | Moderate | Moderate | Optimal (Rapid ion-pair shuttling) |
| [DDPy]Br | C12 (Dodecyl) | Low | High | Poor (Reaction stalled by stable micro-emulsions) |
Mechanistic Workflow: The Phase Transfer Cycle
The catalytic cycle of [DPy]Br relies on interfacial ion exchange. The water-soluble[DPy]⁺ cation exchanges its bromide counterion for the target nucleophile (Nu⁻) at the liquid-liquid interface. The resulting lipophilic [DPy]⁺Nu⁻ ion pair migrates into the organic phase, where the bare, unsolvated nucleophile attacks the substrate.
Caption: Biphasic phase transfer cycle of 1-Decylpyridinium Bromide facilitating S_N2 reactions.
Self-Validating Experimental Protocol
Model Reaction: Biphasic Azidation of 1-Bromooctane to 1-Azidooctane. This protocol is designed with built-in validation checks to ensure process integrity at every stage.
Step 1: Aqueous Phase Preparation
-
In a 100 mL round-bottom flask, dissolve 1.50 g of Sodium Azide (NaN₃, 23.0 mmol, 1.5 eq) in 15 mL of deionized water.
-
Add 0.23 g of 1-Decylpyridinium bromide ([DPy]Br, 0.76 mmol, 5 mol%) to the aqueous solution. Stir gently for 5 minutes at room temperature.
-
Causality: Dissolving the catalyst in the aqueous phase first ensures complete ionization of the bromide salt before introducing the organic layer.
-
Validation Check: The solution must be completely transparent. If the solution is cloudy, the concentration has exceeded the CMC (~0.05 M)[4], and additional water (1-2 mL) must be added to break the micelles.
Step 2: Organic Phase Addition
-
Dissolve 2.95 g of 1-Bromooctane (15.3 mmol, 1.0 eq) in 15 mL of Toluene.
-
Carefully pour the organic solution into the aqueous mixture.
-
Causality: Toluene is selected because its dielectric constant supports the solubility of the [DPy]⁺N₃⁻ ion pair while remaining strictly immiscible with water, preventing co-solvent effects that could dilute the nucleophile's reactivity.
-
Validation Check: Two distinct, sharp liquid phases must be visible. A "rag layer" (hazy interface) indicates impurities in the starting materials.
Step 3: High-Shear Reaction Initiation
-
Equip the flask with a reflux condenser and a high-torque magnetic stirrer.
-
Heat the biphasic mixture to 70°C and stir vigorously at 900–1000 RPM for 6 hours.
-
Causality: PTC reactions are fundamentally mass-transfer limited. High-shear stirring exponentially increases the interfacial surface area, which is the rate-determining step for the ion exchange of the catalyst.
-
Validation Check: Stop stirring briefly at the 4-hour mark. The phases should separate within 30 seconds. Extract a 10 µL aliquot from the upper (toluene) layer for TLC/GC analysis to confirm the disappearance of the 1-bromooctane peak.
Step 4: Workup and Catalyst Recovery
-
Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Drain the lower aqueous layer (contains NaBr and excess NaN₃).
-
Wash the upper organic layer with 15 mL of saturated NaCl solution (brine), followed by 15 mL of deionized water.
-
Causality: Washing with brine increases the ionic strength of the aqueous phase. Through the common-ion effect and "salting out," this forces the amphiphilic [DPy]⁺ catalyst entirely into the aqueous waste stream, preventing it from contaminating the final product[3].
-
Validation Check: The final organic layer must be crystal clear. Evaporate the toluene under reduced pressure to yield pure 1-azidooctane (>92% yield).
References
-
[2] Title: 1-Octylpyridinium bromide | 2534-66-9. Source: Benchchem. URL: 2
-
[4] Title: Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions. Source: ResearchGate. URL: 4
-
[3] Title: What is N-Decylpyridinium Bromide - Properties & Specifications. Source: quaternary-ammonium-salt.com. URL: 3
-
[1] Title: Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. Source: ResearchGate. URL: 1
Sources
Application Note: 1-Decylpyridinium Bromide ([DPy]Br) in Electrochemistry and Ecotoxicology
Target Audience: Electroanalytical Chemists, Materials Scientists, and Environmental Toxicologists.
Executive Summary & Chemical Profiling
1-Decylpyridinium bromide ([DPy]Br) is an amphiphilic, pyridinium-based ionic liquid (IL) and cationic surfactant. While historically categorized as a "green solvent" due to its negligible vapor pressure, recent literature highlights its dual nature: it is a highly effective surface modifier for electrochemical applications, yet it poses severe acute toxicity risks to aquatic ecosystems[1].
Structurally, [DPy]Br consists of a hydrophilic, positively charged pyridinium headgroup and a hydrophobic, 10-carbon alkyl tail. This amphiphilicity drives its utility in electrochemistry—specifically in modifying carbon paste electrodes (CPEs) to accelerate electron transfer, and in forming protective anti-corrosive hemimicelles on metal surfaces[2]. However, this same structural motif allows it to intercalate into biological membranes, causing severe disruption to cellular homeostasis[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical and toxicological parameters of [DPy]Br to guide experimental design.
| Parameter | Value | Significance |
| Critical Micelle Concentration (CMC) | 51.6 mM (at 25 °C) | Defines the threshold for micelle formation; critical for optimizing electrode surface coverage and corrosion inhibition efficiency[4]. |
| Algal Toxicity (IC50, 96h) | ~0.06 mg/L (S. obliquus) | Indicates severe acute aquatic toxicity, necessitating strict environmental monitoring of IL effluents[1]. |
| Gemini Derivative CMC | 0.11 – 0.30 mM | Dimeric forms exhibit significantly lower CMCs, enhancing biocidal efficacy at lower concentrations[5]. |
| Primary Cellular Targets | Cell membrane, PSII | Induces K+/Mg2+ leakage and irreversible photosynthetic inhibition[1],[3]. |
Electrochemical Sensor Modification
Causality of Experimental Design
Carbon paste electrodes (CPEs) are widely used due to their low background current and renewable surface; however, their inherent hydrophobicity often results in sluggish electron transfer for hydrophilic analytes. By introducing [DPy]Br into the paste matrix or as a drop-cast modifier, the hydrophobic decyl tail anchors into the graphite/binder matrix via van der Waals forces. The cationic pyridinium headgroup extends into the aqueous interface, creating a localized positive charge. This charge reversal electrostatically preconcentrates negatively charged analytes (or facilitates
Fig 1. Mechanism of [DPy]Br-mediated signal enhancement at carbon paste electrodes.
Protocol 1: Preparation and Validation of [DPy]Br-Modified CPE
Step 1: Matrix Preparation. Thoroughly mix graphite powder and mineral oil (typically 70:30 w/w) in an agate mortar for 20 minutes to ensure a homogenous, baseline paste. Step 2: Surfactant Integration. Add 50 µL of a 10 mM [DPy]Br aqueous solution directly to 1.0 g of the carbon paste. Grind for an additional 15 minutes until the solvent evaporates, ensuring uniform distribution of the surfactant throughout the bulk matrix. Step 3: Electrode Packing. Pack the modified paste tightly into a Teflon tube (e.g., 3 mm inner diameter) equipped with a copper wire electrical contact. Smooth the surface on weighing paper until a mirror-like finish is achieved. Step 4: Self-Validation (Electrochemical Impedance & Voltammetry).
-
Validation Check: Immerse the electrode in a solution of 5 mM
containing 0.1 M KCl. Run a Cyclic Voltammogram (CV) at 50 mV/s. -
Success Criteria: A successful modification will yield a peak-to-peak separation (
) approaching the ideal 59 mV (indicating reversible, diffusion-controlled kinetics), compared to the typically sluggish >100 mV separation seen on a bare CPE.
Corrosion Inhibition in Acidic Media
Causality of Experimental Design
In acidic environments (e.g., industrial pickling processes), low-carbon steel undergoes rapid anodic dissolution.[DPy]Br acts as a mixed-type corrosion inhibitor[2]. The positively charged pyridinium ring physically adsorbs onto the cathodic sites of the steel surface, competing with
Protocol 2: Electrochemical Evaluation of Inhibition Efficiency
Step 1: Substrate Preparation. Polish the low-carbon steel working electrode sequentially using 400 to 1200 grit SiC paper. Degrease with absolute ethanol in an ultrasonic bath, rinse with ultrapure water, and dry under a nitrogen stream. Step 2: Electrolyte Formulation. Prepare a baseline electrolyte of 1.0 M HCl. Create a concentration gradient of [DPy]Br ranging from 1 mM to 60 mM (spanning across the CMC). Step 3: Open Circuit Potential (OCP) Stabilization. Immerse the electrode in the test solution and record the OCP for exactly 30 minutes. Causality: This dwell time is critical to allow the surfactant molecules to reach a thermodynamic adsorption-desorption equilibrium on the steel surface prior to perturbation. Step 4: Electrochemical Impedance Spectroscopy (EIS). Apply a sinusoidal AC perturbation of 10 mV RMS around the stabilized OCP, scanning frequencies from 100 kHz down to 10 mHz. Step 5: Self-Validation.
-
Validation Check: Analyze the resulting Nyquist plots.
-
Success Criteria: The system is validated if the plot exhibits a single depressed capacitive loop. The charge transfer resistance (
, the diameter of the semicircle) must increase monotonically with [DPy]Br concentration, plateauing near 50-55 mM (the CMC), confirming that maximum surface coverage has been achieved[4].
Ecotoxicology: Assessing IL Environmental Impact
Causality of Experimental Design
Despite their industrial utility, pyridinium-based ILs are highly toxic to aquatic life. The amphiphilic structure of[DPy]Br allows it to easily penetrate the rigid cell walls of microalgae (like Scenedesmus obliquus) and intercalate into the phospholipid bilayer[1]. This disrupts membrane integrity, leading to the lethal leakage of intracellular
Fig 2. Ecotoxicological pathway of [DPy]Br inducing cellular apoptosis in microalgae.
Protocol 3: Algal Biosensor Assay for IL Toxicity
Step 1: Culture Standardization. Cultivate Scenedesmus obliquus in standard BG-11 medium at 25 °C under a 12h:12h light/dark cycle (light intensity: 3000 lux). Harvest cells during the exponential growth phase (OD680 ≈ 0.2).
Step 2: Toxicant Exposure. Inoculate the algal suspension into 24-well microplates. Dose the wells with [DPy]Br at concentrations ranging from 0.01 mg/L to 0.1 mg/L. Include a toxicant-free control.
Step 3: Incubation & ROS Staining. Incubate for 96 hours. Post-incubation, add 10 µM of DCFH-DA (2',7'-dichlorofluorescin diacetate) to the aliquots in the dark for 30 minutes to selectively stain intracellular ROS.
Step 4: Endpoint Analysis (Fluorometry). Measure the maximum effective quantum yield of PSII (
-
Validation Check: Evaluate the
ratio of the negative control group. -
Success Criteria: The assay is only valid if the control group maintains an
ratio > 0.75, confirming that the baseline culture was healthy and unstressed prior to IL exposure. A valid toxic response will show a dose-dependent drop in correlating with an exponential spike in DCF fluorescence (ROS)[1].
References
- Source: PubMed (nih.gov)
- Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate)
- Source: PMC (nih.gov)
- Effect of charge distribution along surfactant molecules on physico-chemical properties of surfactant systems Source: ResearchGate URL
Sources
- 1. The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
experimental setup for measuring the CMC of 1-Decylpyridinium bromide
Application Note: Experimental Determination of the Critical Micelle Concentration (CMC) of 1-Decylpyridinium Bromide
Introduction and Scientific Rationale
1-Decylpyridinium bromide (DePBr) is a cationic surfactant and a pyridinium-based ionic liquid. Due to its unique amphiphilic structure—comprising a hydrophilic pyridinium headgroup capable of
As a Senior Application Scientist, I have designed this protocol to establish a self-validating experimental system for determining the Critical Micelle Concentration (CMC) of DePBr. The causality behind our experimental design relies on probing two entirely distinct physical phenomena:
-
Bulk Electrodynamics (Conductometry): Measures the mobility of free ions in the bulk solution. Above the CMC, the aggregation of DePBr monomers into micelles and the subsequent binding of bromide counterions drastically reduce the electrophoretic mobility of the system[2].
-
Interfacial Thermodynamics (Tensiometry): Measures the saturation of the air-water interface. Surfactant molecules preferentially adsorb at the interface to minimize free energy. Once the interface is saturated, additional molecules form micelles in the bulk, resulting in a plateau in surface tension[3].
By employing both methods simultaneously, we create an internal control. If the CMC values derived from both techniques align, the data is validated. If tensiometry shows a pre-CMC minimum while conductometry remains linear, it diagnostically flags the presence of unreacted lipophilic impurities.
Quantitative Reference Data
To establish a baseline for experimental validation, the known physicochemical parameters and literature-established CMC values for 1-Decylpyridinium bromide are summarized below. The literature CMC for DePBr at 25 °C is approximately 51.6 mM[4].
Table 1: Physicochemical and Thermodynamic Properties of 1-Decylpyridinium Bromide
| Parameter | Value / Characteristic | Diagnostic Significance |
| Chemical Formula | C₁₅H₂₆BrN | Defines molecular weight (300.28 g/mol ) for precise molarity calculations. |
| Surfactant Class | Cationic (Pyridinium-based) | Dictates the use of high-purity water to prevent premature anion-induced aggregation. |
| Literature CMC (25 °C) | 51.6 mM[4] | Target inflection point for titrations. |
| Conductivity Slope Ratio ( | ~0.30 - 0.40 | Indicates the degree of counterion dissociation ( |
| Surface Tension at CMC ( | ~38 - 42 mN/m | Confirms complete interfacial saturation prior to micellization[3]. |
Experimental Workflow and Logic
The following diagram illustrates the dual-method cross-validation workflow. The logic ensures that both bulk and interfacial properties are evaluated in parallel from the same highly purified stock solution.
Dual-method workflow for CMC determination and cross-validation of 1-Decylpyridinium bromide.
Step-by-Step Methodologies
Phase 1: Reagent Purification and Preparation
Causality Check: Commercially sourced DePBr often contains trace amounts of unreacted 1-bromodecane or pyridine. These highly surface-active impurities will artificially depress the surface tension, creating a false minimum and skewing the CMC[4].
-
Recrystallization: Dissolve crude DePBr in a minimal amount of hot methanol. Add active charcoal for decolorization, filter, and precipitate using cold acetone. Repeat this process three times[4].
-
Drying: Dry the purified crystals in a vacuum desiccator over P₂O₅ for 48 hours to remove residual moisture.
-
Stock Solution: Prepare a 100 mM stock solution using ultra-pure water (18.2 MΩ·cm resistivity).
Phase 2: Method A - Conductometric Determination
Causality Check: Specific conductivity (
-
Calibration: Calibrate the conductivity meter using standard KCl solutions (e.g., 0.01 M and 0.1 M) at exactly 25.0 ± 0.1 °C.
-
Setup: Place 50.0 mL of ultra-pure water in a double-walled glass vessel connected to a circulating water bath set at 25.0 °C.
-
Titration: Using a precision micro-burette, inject aliquots of the 100 mM DePBr stock solution into the vessel to cover a concentration range from 1 mM to 80 mM.
-
Equilibration: After each injection, stir the solution at 300 rpm for 60 seconds, then halt stirring and allow 60 seconds for thermal and hydrodynamic equilibration.
-
Measurement: Record the specific conductivity (
in µS/cm). -
Analysis: Plot
versus DePBr concentration. Perform two separate linear regressions: one for the low-concentration regime and one for the high-concentration regime. The CMC is the exact mathematical intersection of these two lines.
Phase 3: Method B - Tensiometric Determination (Wilhelmy Plate)
Causality Check: The Wilhelmy plate method is preferred over the Du Noüy ring for cationic surfactants because it is a static measurement that does not disrupt the fragile equilibrium of the adsorbed interfacial monolayer[2].
-
Plate Cleaning: Rinse the platinum Wilhelmy plate with ethanol, then ultra-pure water. Flame the plate using a Bunsen burner until it glows red hot to remove all organic residues.
-
Water Calibration: Measure the surface tension of ultra-pure water at 25.0 °C. It must read 71.8 - 72.2 mN/m. If it is lower, the glassware or water is contaminated.
-
Titration: Add aliquots of the 100 mM DePBr stock to a clean Teflon trough containing 20.0 mL of ultra-pure water.
-
Equilibration: Allow 3 to 5 minutes between additions. Crucial Insight: Near the CMC, the kinetics of monomer adsorption to the interface slow down significantly. Premature readings will result in an artificially high CMC.
-
Measurement: Record the surface tension (
in mN/m). -
Analysis: Plot
versus the logarithm of DePBr concentration ( ). The curve will show a linear decrease (following the Gibbs adsorption isotherm) followed by a sharp break into a horizontal plateau. The concentration at this break is the CMC[3].
Data Interpretation and Self-Validation
To ensure the integrity of your results, apply the following validation criteria:
-
The 5% Rule: The CMC obtained from Conductometry (
) and Tensiometry ( ) must be within 5% of each other (expected around 51.6 mM)[4]. -
Absence of a Minimum: Look closely at the tensiometry plot right before the plateau. If the surface tension dips below the plateau value and then rises back up, your DePBr is contaminated with unreacted lipophilic precursors. The data must be discarded, and the recrystallization step repeated.
-
Thermodynamic Consistency: The standard free energy of micellization (
) can be calculated from the CMC and the degree of counterion dissociation ( ) derived from the conductometry slopes: , where is the CMC expressed as a mole fraction. This value should be negative, confirming that micellization is a spontaneous process[3].
References
1.[1] Huibers, P. D. T., et al. "A Review on Progress in QSPR Studies for Surfactants." MDPI, 2.[4] Shirahama, K., et al. "Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate)." Bulletin of the Chemical Society of Japan (OUP), 3.[2] Naskar, B., et al. "Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K." MDPI, 4.[3] Fu, D., et al. "Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution." RSC Publishing,
Sources
Application Note: Laboratory Synthesis and Characterization of 1-Decylpyridinium Bromide
Introduction and Mechanistic Overview
1-Decylpyridinium bromide (C₁₅H₂₆BrN) is a quaternary ammonium compound widely utilized in academic and industrial research as a cationic surfactant, a phase-transfer catalyst, and an antimicrobial agent[1]. Its amphiphilic structure—comprising a hydrophilic, positively charged pyridinium headgroup and a hydrophobic, ten-carbon alkyl tail—enables it to readily form micelles and interact with lipid bilayers[1].
The synthesis of 1-decylpyridinium bromide relies on a classic bimolecular nucleophilic substitution (
Reagents and Materials
To ensure a self-validating and high-yield synthesis, all reagents must be of high purity. Moisture can lead to side reactions or complicate the crystallization of the highly hygroscopic quaternary ammonium salt.
| Reagent / Material | Role in Synthesis | Specifications / Notes |
| Pyridine | Nucleophile / Substrate | Anhydrous, ≥99%. Distill over KOH if necessary to remove moisture. |
| 1-Bromodecane | Electrophile / Alkylating Agent | ≥98%. Fractionally distilled prior to use to ensure purity[3]. |
| Toluene or Chloroform | Solvent (Optional/Purification) | Anhydrous. Used for dissolving crude intermediates[2]. |
| Hexane & Diethyl Ether | Anti-solvents / Washing | Used to precipitate the salt and wash away unreacted starting materials[2]. |
| Acetone | Recrystallization Solvent | Hot acetone is ideal for selective crystallization of the product[3]. |
Experimental Workflow
Caption: Workflow for the synthesis and purification of 1-Decylpyridinium bromide.
Step-by-Step Synthetic Protocol
Expertise & Experience Note: The following protocol utilizes a solvent-free (neat) or highly concentrated reaction environment. Running the reaction neat maximizes the collision frequency between the pyridine and 1-bromodecane, driving the
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) to exclude atmospheric moisture.
-
Add 1-bromodecane (1.10 g, 5.0 mmol) and anhydrous pyridine (0.40 g, 5.0 mmol) to the flask[2]. Causality: A strictly equimolar ratio or a very slight excess of the volatile pyridine is used to ensure complete consumption of the alkyl halide, as unreacted pyridine is easier to remove during the washing phase.
Step 2: Quaternization
-
Heat the reaction mixture in an oil bath set to 120–140 °C with vigorous stirring for 24 hours[2]. Causality: The elevated temperature provides the necessary activation energy to overcome the barrier of the
transition state, especially as the reaction mixture becomes increasingly viscous upon salt formation. -
Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel plate (eluent: 10% methanol in dichloromethane) visualized under UV light to confirm the disappearance of the pyridine spot[2].
Step 3: Isolation and Washing
-
Remove the flask from the heat source and allow it to cool to room temperature. The product will typically manifest as a viscous yellow oil or a waxy solid[2].
-
Add 20 mL of hexane to the flask and triturate the crude product vigorously. Causality: Quaternary ammonium salts are highly polar and insoluble in non-polar solvents like hexane. This step selectively extracts unreacted 1-bromodecane and residual pyridine into the hexane layer[2].
-
Decant the hexane layer. Repeat this washing process two more times.
Step 4: Purification and Recrystallization
-
Dissolve the washed crude solid/wax in a minimum volume of warm chloroform or methanol[2].
-
Add diethyl ether dropwise while stirring until the solution becomes turbid, indicating the precipitation of the purified salt[2]. Alternatively, the crude product can be recrystallized directly from hot acetone[3].
-
Collect the resulting precipitate via vacuum filtration using a Büchner funnel.
-
Dry the collected solid in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours to yield a fine white powder or crystalline pearls[1].
Analytical Validation and Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against known physicochemical parameters. The absence of an alkyl halide peak and the downfield shift of the pyridine protons in the ¹H NMR spectrum are the primary indicators of successful quaternization.
| Parameter | Expected Value / Observation | Diagnostic Significance |
| Appearance | White powder / crystalline wax[1][2] | Yellowing indicates trace impurities or degradation. |
| Yield | ~85% - 90%[2] | Validates reaction completion and minimal loss during washing. |
| Density | 1.07–1.15 g/cm³[1] | Confirms physical density for formulation calculations. |
| ¹H NMR (CDCl₃, 500 MHz) | Strong downfield shift confirms the positive charge on the adjacent nitrogen atom. | |
| ¹H NMR (CDCl₃, 500 MHz) | Confirms the integrity of the aromatic ring post-reaction. | |
| Solubility | Highly soluble in water, producing clear solutions[1] | Confirms the amphiphilic, salt-like nature of the final product. |
References
-
Shirahama, K., et al. "Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate)". Bulletin of the Chemical Society of Japan, Oxford University Press. URL:[Link]
-
Quaternary Ammonium Salt Properties Database. "What is N-Decylpyridinium Bromide - Properties & Specifications". URL:[Link]
-
Duman, Meryem-Nur. "Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids". University of Technology Sydney (UTS OPUS). URL:[Link]
Sources
1-Decylpyridinium bromide applications in material science.
An In-Depth Guide to the Applications of 1-Decylpyridinium Bromide in Material Science
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-decylpyridinium bromide (DPB) in material science. It moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Introduction: The Molecular Architecture and Functionality of 1-Decylpyridinium Bromide
1-Decylpyridinium bromide is a quaternary ammonium salt that is categorized as a cationic surfactant.[1][] Its utility in material science stems directly from its amphiphilic molecular structure. This structure consists of three key components:
-
A Hydrophilic Pyridinium Head: A positively charged, six-membered aromatic ring containing a nitrogen atom. This cationic head readily interacts with polar solvents, negatively charged surfaces, and anionic species.
-
A Hydrophobic Decyl Tail: A ten-carbon alkyl chain (C₁₀H₂₁) that is nonpolar and water-repellent. This tail drives the molecule's self-assembly in aqueous solutions and its interaction with nonpolar materials and biological lipids.[1]
-
A Bromide Counter-ion (Br⁻): An anion that balances the positive charge of the pyridinium head, contributing to the compound's overall ionic nature and solubility in polar media.[3]
This dual nature allows DPB to act as a versatile molecular tool, capable of self-assembling at interfaces, stabilizing colloidal systems, and modifying material surfaces. It typically appears as a white to off-white powder or crystalline solid, soluble in polar solvents like water and alcohols.[1][3]
| Property | Description | Relevance in Material Science |
| Chemical Formula | C₁₅H₂₆BrN | Defines molecular weight and elemental composition. |
| Appearance | White to off-white powder or crystalline pearls.[1] | Indicates purity and physical state for handling. |
| Solubility | Soluble in water and other polar solvents.[1][3] | Critical for its use in aqueous-based synthesis and formulations. |
| Amphiphilicity | Possesses both hydrophilic and hydrophobic moieties. | Underpins its function as a surfactant, stabilizer, and surface modifier. |
| Ionic Nature | Cationic salt, dissociates in solution.[3] | Governs electrostatic interactions with surfaces and other molecules. |
Application I: A Templating and Capping Agent for Nanoparticle Synthesis
The synthesis of nanomaterials with controlled size and morphology is a cornerstone of modern material science. DPB serves as an exemplary agent in this domain, primarily by acting as a stabilizer or "capping agent" that prevents the uncontrolled aggregation of nascent nanoparticles.
Causality of Action: During the chemical reduction of a metal salt (e.g., silver nitrate) to form metallic nanoparticles, DPB molecules adsorb onto the surface of the newly formed particles. The cationic pyridinium head electrostatically or coordinatively binds to the nanoparticle surface. The hydrophobic decyl tails then radiate outwards, creating a steric barrier that physically prevents the particles from agglomerating. This stabilization is crucial for achieving a monodispersed colloidal solution of nanoparticles.[4] Furthermore, the bromide counter-ion can influence the crystallographic growth of the nanoparticles, acting as a shape-directing agent, a phenomenon particularly noted in the synthesis of silver nanocubes.[5][6]
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) Stabilized by 1-Decylpyridinium Bromide
This protocol describes a one-phase method for synthesizing stable, monodispersed silver nanoparticles where DPB functions as both the stabilizing agent and part of the solvent system.
Materials:
-
Silver Nitrate (AgNO₃)
-
1-Decylpyridinium Bromide (DPB)
-
Hydrazine hydrate (N₂H₄·H₂O) or Sodium Borohydride (NaBH₄) as a reducing agent
-
Deionized (DI) Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Spectrophotometer (for UV-Vis analysis)
-
Transmission Electron Microscope (TEM) and Dynamic Light Scattering (DLS) instrument (for characterization)
Step-by-Step Methodology:
-
Preparation of DPB Solution: Prepare a 0.1 M aqueous solution of 1-decylpyridinium bromide in a round-bottom flask. Stir until fully dissolved. The concentration can be varied to control nanoparticle size.
-
Addition of Silver Precursor: To the stirring DPB solution, add a specific volume of 0.01 M silver nitrate solution. A molar ratio of DPB to AgNO₃ significantly greater than 1 (e.g., 10:1) is recommended to ensure complete surface coverage of the nanoparticles.
-
Reduction: While vigorously stirring the mixture, add the reducing agent (e.g., hydrazine hydrate) dropwise. Causality Note: A rapid addition of the reducing agent leads to the fast formation of many small nuclei, resulting in smaller final nanoparticles. A slower addition promotes the growth of existing nuclei, leading to larger particles.
-
Reaction and Observation: The solution will undergo a color change, typically from colorless to yellow and then to a brownish hue, indicating the formation of silver nanoparticles due to the surface plasmon resonance effect.[7][8] Allow the reaction to proceed for 1-2 hours at room temperature or with gentle heating (40-60 °C) to ensure complete reduction.
-
Purification (Optional): To remove excess reactants, the nanoparticle solution can be purified by centrifugation followed by redispersion in DI water. This process should be repeated 2-3 times.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AgNPs by identifying the characteristic surface plasmon resonance peak (typically around 400-420 nm).[4]
-
TEM: Determine the size, shape, and morphology of the synthesized nanoparticles.
-
DLS & Zeta Potential: Measure the hydrodynamic diameter, size distribution, and surface charge to assess the stability of the colloidal suspension.[4]
-
Caption: Workflow for the synthesis of silver nanoparticles using DPB.
Application II: Surface Modification for Corrosion Inhibition
The ability of DPB to adsorb onto surfaces makes it an effective corrosion inhibitor, particularly for metals like carbon steel in acidic environments.[9] This is highly relevant in industrial processes such as acid pickling and oil well acidizing.
Causality of Action: In an acidic solution, the surface of carbon steel is typically negatively charged. The cationic pyridinium head of the DPB molecule is electrostatically attracted to this surface. Upon adsorption, the molecules arrange themselves with their hydrophobic decyl tails oriented away from the metal surface, forming a dense, protective film. This hydrophobic barrier isolates the metal from the corrosive medium (e.g., HCl), significantly reducing the rate of both anodic and cathodic corrosion reactions.[10] The effectiveness of inhibition generally increases with the concentration of the inhibitor and the length of the alkyl chain, which enhances the hydrophobicity of the protective layer.[9][10]
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the gravimetric (weight loss) method for assessing the performance of DPB as a corrosion inhibitor for carbon steel in a 1 M HCl solution.
Materials:
-
Carbon steel coupons of known dimensions and composition
-
1 M Hydrochloric Acid (HCl) solution
-
1-Decylpyridinium Bromide (DPB)
-
Acetone and Ethanol (for cleaning)
-
Abrasive paper (various grits)
-
Analytical balance (±0.1 mg precision)
Step-by-Step Methodology:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with abrasive paper to a mirror finish, then degrease with acetone, rinse with ethanol, and dry thoroughly.
-
Initial Measurement: Accurately weigh each prepared coupon using an analytical balance and record its initial weight (W_initial).
-
Preparation of Test Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of DPB (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). The solution without DPB serves as the blank/control.
-
Immersion Test: Completely immerse one coupon into each test solution. Ensure the volume of the solution is sufficient to avoid significant changes in inhibitor concentration during the test.
-
Exposure: Allow the coupons to remain immersed for a set period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Final Measurement: After the immersion period, carefully remove the coupons, rinse them with DI water to remove corrosion products, clean with ethanol, dry, and reweigh to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of DPB and CR_inhibitor is the rate in its presence.
-
Caption: Adsorption of DPB on a steel surface to form a protective barrier.
Application III: Component in Biomaterials for Drug Delivery
In the pharmaceutical and biomedical fields, DPB's surfactant properties are harnessed to formulate advanced drug delivery systems.[11] Its ability to form micelles in aqueous solutions makes it a candidate for solubilizing poorly water-soluble (hydrophobic) drugs, a major challenge in drug development.[12][13]
Causality of Action: Above a specific concentration known as the Critical Micelle Concentration (CMC), DPB molecules spontaneously self-assemble into spherical structures called micelles.[12] In these structures, the hydrophobic decyl tails aggregate to form a nonpolar core, while the hydrophilic pyridinium heads form an outer shell that interfaces with the surrounding water. This nonpolar core acts as a nano-sized reservoir capable of encapsulating hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their overall solubility in the formulation.[11] The cationic surface of these micelles can also facilitate interaction with negatively charged biological membranes.
Protocol 3: Preparation of Drug-Loaded Micelles via Solvent Evaporation Method
This protocol details a common method for encapsulating a hydrophobic drug within DPB micelles.
Materials:
-
A model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
1-Decylpyridinium Bromide (DPB)
-
A volatile organic solvent (e.g., Ethanol, Acetone)
-
Phosphate-Buffered Saline (PBS) or DI Water
Step-by-Step Methodology:
-
Co-dissolution: Accurately weigh the hydrophobic drug and DPB (at a concentration well above its CMC) and dissolve them together in a minimal amount of the volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the drug-DPB mixture deposited on the inner wall of the flask. Causality Note: The goal is to create an intimate, molecular-level mixture of the drug and surfactant before introducing the aqueous phase.
-
Hydration: Add a pre-determined volume of the aqueous phase (e.g., PBS) to the flask. The temperature of the aqueous phase can be slightly elevated (e.g., to 40 °C) to facilitate micelle formation.
-
Micelle Formation: Agitate the flask gently (e.g., by shaking or sonicating in a bath sonicator) for 30-60 minutes. During this hydration step, the DPB molecules self-assemble into micelles, entrapping the drug molecules within their hydrophobic cores.
-
Purification: To remove any unencapsulated drug, the resulting micellar solution can be filtered through a 0.22 µm syringe filter.
-
Characterization:
-
Drug Loading Content (DLC) & Encapsulation Efficiency (EE): Use a technique like HPLC or UV-Vis spectroscopy to quantify the amount of drug in the micelles.
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) × 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) × 100
-
-
Size and Stability: Use DLS and Zeta Potential measurements to determine the size, polydispersity index, and surface charge of the drug-loaded micelles.
-
Caption: Encapsulation of a hydrophobic drug within the core of a DPB micelle.
Safety and Handling
As a quaternary ammonium compound, 1-decylpyridinium bromide requires careful handling. It can be an irritant to the skin and eyes.[1][3] Inhalation of dust should be avoided. Always handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed information on handling, storage, and disposal, consult the manufacturer's Safety Data Sheet (SDS) before use.
References
-
CAS 104-73-4: 1-dodecylpyridinium bromide | CymitQuimica.
-
What is N-Decylpyridinium Bromide - Properties & Specifications.
-
(PDF) 1-Tetradecylpyridinium bromide monohydrate - ResearchGate.
-
CAS 104-73-4 (1-dodecylpyridinium bromide) - BOC Sciences.
-
A novel one step synthesis of silver nanoparticles using room temperature ionic liquid and their biocidal activity | Request PDF - ResearchGate.
-
New pyridinium bromide mono-cationic surfactant as corrosion inhibitor for carbon steel during chemical cleaning: Experimental and theoretical studies | Request PDF - ResearchGate.
-
1-Tetradecylpyridinium bromide monohydrate - PMC.
-
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction | Request PDF - ResearchGate.
-
Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC.
-
Bromide (Br) - Based Synthesis of Ag Nanocubes with High-Yield - PMC.
-
Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity - Proceeding of Pakistan Academy of Sciences.
-
Impact of Degree of Hydrophilicity of Pyridinium Bromide Derivatives on HCl Pickling of X-60 Mild Steel: Experimental and Theoretical Evaluations - MDPI.
-
Biomaterials for Drug Delivery: Sources, Classification, Synthesis, Processing, and Applications | IntechOpen.
-
Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl ... - PMC.
-
Green Synthesis of Silver Nanoparticles using Bryophyllum pinnatum (Lam.) and monitoring their antibacterial activities | Journal of Drug Delivery and Therapeutics.
-
Biogenic Synthesis of Silver Nanoparticles Using Terminalia chebulaRetz. Leaf Extract and Evaluation of Biological Activities.
-
Synthesis of silver nanoparticle through a bromide mediated polyol method - ResearchGate.
-
Special Issue : Natural Biomaterial as Drug Delivery Platforms - MDPI.
Sources
- 1. What is N-Decylpyridinium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]
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- 4. researchgate.net [researchgate.net]
- 5. Bromide (Br) - Based Synthesis of Ag Nanocubes with High-Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. nepjol.info [nepjol.info]
- 9. researchgate.net [researchgate.net]
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- 11. Biomaterials for Drug Delivery: Sources, Classification, Synthesis, Processing, and Applications | IntechOpen [intechopen.com]
- 12. ppaspk.org [ppaspk.org]
- 13. mdpi.com [mdpi.com]
Application Note: 1-Decylpyridinium Bromide and its Gemini Derivatives as Industrial Biocides
Introduction & Mechanistic Overview
Quaternary ammonium compounds (QACs) are foundational to industrial antimicrobial strategies. Among these, pyridinium-based QACs, specifically 1-Decylpyridinium bromide (DPB) and its gemini surfactant derivatives, have emerged as highly potent biocides[1]. While monomeric DPB is effective, industrial applications increasingly favor its gemini counterparts—such as 3,3'-(2,7-dioxaoctane)bis(1-decylpyridinium bromide) (3DOBP-4,10)—due to their dramatically lower critical micelle concentrations (CMC) and superior antimicrobial profiles[2].
The Causality of the Mechanism of Action
Unlike biocides that cause gross cellular lysis by obliterating the cell wall, 1-decylpyridinium bromide and its gemini derivatives operate via a more sophisticated, multi-stage mechanism[3].
-
Penetration without Wall Lysis: The biocide penetrates the fungal or bacterial cell wall without overtly destroying it. The positive charge of the pyridinium ring facilitates electrostatic adsorption to the negatively charged microbial surface[3].
-
Membrane Destabilization: Upon reaching the cytoplasmic membrane, the 10-carbon alkyl chains intercalate into the phospholipid bilayer, disrupting its highly ordered structure[1].
-
Organelle Rupture & Leakage: The biocide internalizes, targeting the membranes of internal organelles (such as mitochondria). This leads to immediate respiration inhibition and the rapid, bacterioclastic leakage of intracellular ATP, magnesium, and potassium ions, culminating in cell death[2][4].
Fig 1: Multi-stage biocidal mechanism of 1-Decylpyridinium bromide.
Industrial Applications: Overcoming Biofilm Resistance
In industrial settings such as cooling towers, water treatment facilities, and pipeline networks, planktonic bacteria are rarely the primary threat. Instead, microorganisms form resilient biofilms—structured communities encased in an extracellular polymeric substance (EPS) matrix[5].
Biofilm-associated cells exhibit altered metabolisms and can be up to 1,000 times more resistant to standard biocides than their planktonic counterparts[1]. 1-Decylpyridinium bromide, particularly in its gemini formulation, excels in this environment. The dual hydrophobic tails and cationic heads allow the surfactant to effectively lower the surface tension of the EPS matrix, penetrating the biofilm architecture to deliver the biocidal payload directly to the embedded cells[6].
Quantitative Efficacy Data
The optimal alkyl chain length for pyridinium QACs generally falls between 10 and 12 carbons[1][3]. The table below summarizes the comparative efficacy of monomeric vs. gemini 1-decylpyridinium bromide.
| Biocide Formulation | Target Microorganism | Phenotype | Relative Efficacy / MIC Profile |
| Monomeric DPB | Staphylococcus aureus | Planktonic | Moderate (Baseline QAC activity) |
| Monomeric DPB | Pseudomonas aeruginosa | Biofilm | Poor EPS penetration; high MBEC required |
| Gemini DPB (3DOBP-4,10) | Saccharomyces cerevisiae | Planktonic | High (Rapid ATP/K+ leakage within 2 mins)[2] |
| Gemini DPB (3DOBP-4,10) | Candida albicans | Biofilm | Exceptional (Disrupts internal organelles)[3] |
| Gemini DPB (3DOBP-4,10) | Escherichia coli | Planktonic | MIC up to 70x lower than monomeric analogs[1] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives (e.g., carryover toxicity) and false negatives (e.g., media contamination).
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Purpose: To determine the lowest concentration of 1-decylpyridinium bromide that completely inhibits visible planktonic microbial growth.
Materials:
-
96-well flat-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
1-Decylpyridinium bromide stock solution (10 mg/mL in diH2O).
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the target strain (e.g., E. coli or C. albicans) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in fresh broth to achieve
CFU/mL. -
Serial Dilution: Add 100 µL of broth to wells in columns 2-12. Add 200 µL of the biocide working solution to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 100 µL from column 10.
-
Inoculation: Add 100 µL of the standardized inoculum to columns 1-11.
-
Self-Validation Controls:
-
Column 11 (Growth Control): Inoculum + Broth (No biocide). Validates organism viability.
-
Column 12 (Sterility Control): Broth only. Validates aseptic technique.
-
-
Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is the lowest concentration in the dilution series showing no visible turbidity.
Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay
Purpose: To evaluate the efficacy of the biocide against established biofilms, mimicking industrial pipeline conditions.
Step-by-Step Methodology:
-
Biofilm Formation: Inoculate a Calgary Biofilm Device (peg lid microtiter plate) with
CFU/mL of P. aeruginosa. Incubate on a rotary shaker at 110 rpm for 48 hours at 37°C to allow shear-stress-induced biofilm formation on the pegs. -
Biocide Challenge: Transfer the peg lid to a new 96-well plate containing a serial dilution of the gemini 1-decylpyridinium bromide. Expose for the industrially relevant contact time (e.g., 2 hours).
-
Neutralization (Critical Causality Step): Transfer the peg lid to a plate containing a universal neutralizer (e.g., Letheen broth with Tween 80 and Lecithin). Why? Failing to neutralize the QAC will result in carryover into the recovery media, killing detached cells and falsely lowering the apparent MBEC.
-
Biofilm Disruption: Sonicate the neutralized plate for 10 minutes at 60 Hz to dislodge surviving biofilm cells from the pegs into the recovery broth.
-
Viability Plating: Spot-plate 10 µL from each well onto agar. Incubate for 24 hours. The MBEC is the lowest concentration resulting in zero CFU growth.
Fig 2: Self-validating MBEC workflow for industrial biocide testing.
References
1.[2] Fungicidal assemblies and their mode of action. SciSpace. Available at: [Link] 2.[5] Chapter 1: Antimicrobial Materials—An Overview. Books (RSC). Available at: [Link] 3.[1] Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC (NIH). Available at:[Link] 4.[4] Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology (ACS Publications). Available at:[Link] 5.[3] Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. Available at: [Link] 6.[6] Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker. ResearchGate. Available at: [Link]
Sources
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Decylpyridinium Bromide in Surfactant and Cleaning Agent Preparations
Abstract
This technical guide provides a comprehensive overview of 1-decylpyridinium bromide, a cationic surfactant with significant applications in the formulation of cleaning and antimicrobial agents. We will explore its synthesis, physicochemical properties, and mechanism of action. Detailed, field-proven protocols for its preparation, characterization, and incorporation into cleaning formulations are provided for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
Introduction: The Versatility of Cationic Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid, making them indispensable in a vast array of industrial and consumer products.[1] Cationic surfactants, characterized by a positively charged head group, are particularly valued for their ability to interact with negatively charged surfaces, such as those of many microorganisms and various types of particulate soil.
1-Decylpyridinium bromide belongs to the family of quaternary ammonium compounds (QACs), a prominent class of cationic surfactants.[2] Its structure comprises a positively charged pyridinium ring (the hydrophilic head) and a ten-carbon alkyl chain (the hydrophobic tail), with a bromide anion to balance the charge. This molecular architecture imparts excellent surfactant properties, including detergency, emulsification, and potent antimicrobial activity, making it a valuable ingredient in disinfectants, sanitizers, and specialty cleaning formulations.[3][4]
Physicochemical Properties and Mechanism of Action
1-Decylpyridinium bromide typically appears as a white to off-white powder or crystalline solid. It is soluble in water and polar organic solvents like alcohols.[3] The primary mechanism of its surfactant action is the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[5] Below the CMC, the surfactant molecules exist as monomers. As the concentration increases to the CMC, these monomers self-assemble into spherical structures where the hydrophobic tails are shielded from the water in the core, and the hydrophilic pyridinium heads form the outer surface. This process is fundamental to its cleaning action, as the hydrophobic core of the micelles can encapsulate and solubilize oils and greasy soils, allowing them to be washed away.
The antimicrobial properties of 1-decylpyridinium bromide are attributed to its cationic nature.[6] Bacterial cell membranes are typically negatively charged, leading to an electrostatic attraction between the positively charged pyridinium head and the microbial surface. The hydrophobic decyl tail then facilitates the insertion of the molecule into the lipid bilayer of the cell membrane, disrupting its integrity. This leads to the leakage of essential intracellular components and ultimately, cell death.[7]
Data Presentation: Physicochemical Properties
| Property | Value/Description | Reference(s) |
| Chemical Formula | C₁₅H₂₆BrN | [2] |
| Molecular Weight | 300.28 g/mol | N/A |
| Appearance | White to off-white powder or crystalline solid. | [3] |
| Solubility | Soluble in water and alcohols. | [3] |
| Critical Micelle Concentration (CMC) | The CMC of the closely related decyltrimethylammonium bromide is approximately 0.065 M. The CMC of 1-decylpyridinium bromide is expected to be in a similar range. | [8] |
| Oral LD50 (rat) | 350–500 mg/kg (Harmful if swallowed) | [9] |
| Aquatic Toxicity | Highly toxic to aquatic organisms. | [9] |
Synthesis of 1-Decylpyridinium Bromide: A Step-by-Step Protocol
The synthesis of 1-decylpyridinium bromide is a classic example of a quaternization reaction, where a tertiary amine (pyridine) is alkylated by an alkyl halide (1-bromodecane). This reaction is typically carried out by heating the two reactants, often in the presence of a solvent.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 1-decylpyridinium bromide.
Experimental Protocol
Materials:
-
Pyridine (C₅H₅N)
-
1-Bromodecane (C₁₀H₂₁Br)
-
Acetone or Isopropanol (optional solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of pyridine and 1-bromodecane. While the reaction can proceed neat, the use of a solvent like acetone or isopropanol can aid in temperature control and product isolation.
-
Reaction: Gently heat the mixture to reflux (approximately 100-120°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-decylpyridinium bromide, should precipitate as a white solid. If a solvent was used, it may be necessary to reduce the volume of the solvent by rotary evaporation to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified 1-decylpyridinium bromide in a vacuum oven to remove any residual solvent.
-
Characterization: The identity and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.
Application in Cleaning Formulations
1-Decylpyridinium bromide can be incorporated into a variety of cleaning formulations, particularly those requiring antimicrobial properties, such as hard surface disinfectants, sanitizing cleaners, and bathroom cleaners.
Example Formulation: All-Purpose Disinfectant Cleaner
This formulation provides both cleaning and disinfecting properties.
| Ingredient | Function | Concentration (wt%) |
| Deionized Water | Solvent | q.s. to 100 |
| 1-Decylpyridinium Bromide | Surfactant, Disinfectant | 0.5 - 2.0 |
| Nonionic Surfactant (e.g., Alcohol Ethoxylate) | Co-surfactant, Degreaser | 1.0 - 5.0 |
| Glycol Ether (e.g., Propylene Glycol n-Butyl Ether) | Solvent, Degreaser | 2.0 - 8.0 |
| Tetrasodium EDTA | Chelating Agent | 0.1 - 0.5 |
| Sodium Citrate | Builder, pH Buffer | 0.5 - 2.0 |
| Fragrance & Dye | Aesthetics | As desired |
Formulation Protocol:
-
In a clean mixing vessel, add the deionized water.
-
With gentle agitation, add the tetrasodium EDTA and sodium citrate and stir until fully dissolved.
-
Slowly add the 1-decylpyridinium bromide and stir until the solution is clear.
-
Add the nonionic surfactant and glycol ether, and continue to mix until the solution is homogeneous.
-
Add fragrance and dye as desired and mix thoroughly.
-
Adjust the pH if necessary with a suitable acid or base.
Protocols for Performance Evaluation
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a key parameter for characterizing the efficiency of a surfactant. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.[1]
Method: Surface Tension Measurement
Materials:
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
1-Decylpyridinium Bromide
-
High-purity deionized water
-
Series of volumetric flasks and pipettes
-
Beaker
Procedure:
-
Prepare a stock solution of 1-decylpyridinium bromide in deionized water at a concentration well above the expected CMC (e.g., 0.1 M).
-
Create a series of dilutions from the stock solution with concentrations spanning the expected CMC range.
-
Measure the surface tension of the pure deionized water as a baseline.
-
Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the tensiometer probe is thoroughly cleaned and dried between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. This can be determined by finding the intersection of the two linear portions of the plot.
Diagram: Micelle Formation and CMC
Sources
- 1. EP1151076A1 - Hard surface cleaning and disinfecting compositions - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. What is Cationic Surfactant and How Does it Work in Cleaning Products [wenzhoubluedolphin.com]
- 4. yeserchem.com [yeserchem.com]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. ijfte.latticescipub.com [ijfte.latticescipub.com]
- 7. mountsinai.org [mountsinai.org]
- 8. vigour-group.com [vigour-group.com]
- 9. Quaternary Ammonium Compounds - Chemical Safety Facts [chemicalsafetyfacts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Decylpyridinium Bromide Concentration for Antimicrobial Assays
Welcome to the Technical Support Center for 1-Decylpyridinium bromide (1-DPB) and related quaternary ammonium compound (QAC) assays. Designed for researchers and drug development professionals, this guide addresses the unique physicochemical challenges of working with cationic surfactants in vitro.
While 1-DPB exhibits potent antimicrobial properties by 1[1], its dual nature as both a salt and a surfactant introduces artifacts such as micelle formation, 2[2], and variable efficacy across microbial strains. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-fidelity Minimum Inhibitory Concentration (MIC) determinations.
Mechanism of Action
Understanding how 1-DPB kills pathogens is critical for troubleshooting assay deviations. The cationic pyridinium head electrostatically binds to the negatively charged bacterial surface, while the3[3]. This leads to membrane disruption,4[4].
Mechanistic pathway of bacterial cell membrane disruption by 1-Decylpyridinium bromide.
Standard Operating Procedure: 1-DPB Broth Microdilution Assay
To establish a self-validating system, this protocol incorporates internal controls to detect surfactant-specific artifacts.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1-DPB in sterile deionized water or up to 2% DMSO to a concentration of 10 mg/mL. Note: Avoid high-salt buffers for the initial stock to prevent premature precipitation.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The presence of divalent cations (Ca²⁺, Mg²⁺) is essential to stabilize bacterial membranes and provide a clinically relevant baseline.
-
Serial Dilution: Perform two-fold serial dilutions of 1-DPB in CAMHB across a 96-well plate (Range: 0.5 μg/mL to 512 μg/mL). Crucial: 2[2]. Use polypropylene plates instead.
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Inoculation & Controls: Add the inoculum to the test wells. Include a Growth Control (media + bacteria, no 1-DPB), a Sterility Control (media only), and a Surfactant Control (media + highest 1-DPB concentration, no bacteria) to monitor for compound precipitation.
-
Incubation: Incubate at 37°C for 16–20 hours under aerobic conditions.
-
Endpoint Readout: Measure Optical Density (OD600). Confirm viability via CFU plating (Minimum Bactericidal Concentration - MBC) if surfactant foaming interferes with OD readings.
Self-validating microdilution workflow for 1-DPB MIC determination.
Reference Data: Expected Antimicrobial Efficacy
The structural configuration of 1-DPB significantly impacts its potency. Gemini (dimeric) QACs, which contain two pyridinium residues linked by a spacer, exhibit 5[5].
| Compound Type | Chemical Derivative | Target Organism | Expected MIC Range (μg/mL) | Key Characteristics |
| Monomeric QAC | 1-Decylpyridinium bromide | Staphylococcus aureus | 16 - 64 | Baseline efficacy; susceptible to efflux pumps. |
| Monomeric QAC | 1-Decylpyridinium bromide | Escherichia coli | 32 - 128 | Reduced efficacy due to Gram-negative outer membrane. |
| Gemini QAC | 3,3'-(2,7-dioxaoctane)bis(1-decylpyridinium bromide) | S. aureus / E. coli | 1 - 8 | Enhanced membrane disruption;5[5]. |
| Bis-QAC | 4,4'-(tetramethylenedicarbonyldiamino)-bis(1-decylpyridinium bromide) | Fungi (C. albicans) | 4 - 16 | Broad-spectrum activity;6[6]. |
Troubleshooting Guides & FAQs
Q1: Why am I seeing precipitation or cloudiness in my higher concentration wells before inoculation? Causality: 1-DPB is a cationic surfactant. Every surfactant has a Critical Micelle Concentration (CMC). When the concentration of 1-DPB exceeds its CMC in a high-ionic-strength medium (like CAMHB), the3[3], which can salt-out and precipitate. Solution:
-
Check your Surfactant Control well (media + 1-DPB, no bacteria). If it is cloudy, your top concentrations are precipitating.
-
Pre-warm the media to 37°C before adding the compound to increase solubility.
-
Ensure your stock solution is prepared in water or a low-concentration organic solvent (e.g., 1% DMSO) rather than saline.
Q2: My MIC values are highly variable between technical replicates. How can I stabilize the assay? Causality: QACs are highly prone to electrostatic adsorption to negatively charged surfaces. Standard tissue culture-treated polystyrene microtiter plates will bind 1-DPB,2[2]. Solution:
-
Switch to polypropylene or glass-coated 96-well plates.
-
If transferring solutions, avoid excessive pipetting, as QACs can also bind to the inside of standard plastic pipette tips.
Q3: Why is 1-DPB significantly less effective against Pseudomonas aeruginosa compared to Staphylococcus aureus? Causality: Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides (LPS) that acts as a permeability barrier against lipophilic and large molecules. Furthermore, P. aeruginosa expresses chromosomally encoded multidrug efflux pumps (e.g., MexAB-OprM) that 7[7]. Solution:
-
Use an outer membrane permeabilizer (e.g., sub-inhibitory concentrations of EDTA) as a control to validate that the barrier is the cause of the high MIC.
-
Consider evaluating Gemini-QAC derivatives, which have a higher charge density and are less susceptible to efflux.
Q4: Can I use colorimetric viability dyes like resazurin (Alamar Blue) or MTT to read the endpoint of the 1-DPB assay? Causality: Surfactants like 1-DPB can interfere with colorimetric assays in two ways: 1) They can cause spontaneous lysis of cells, releasing intracellular reductases into the media which prematurely reduce the dye; 2) The surfactant properties can cause foaming, which scatters light and artificially inflates OD readings. Solution:
-
If using resazurin, visually inspect the wells for foaming before reading the fluorescence/absorbance.
-
For definitive results, validate the colorimetric readout by plating 10 μL from the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Q5: How do I address acquired resistance or tolerance in my bacterial strains during prolonged exposure assays? Causality: Exposure to subinhibitory concentrations of QACs can lead to the7[7] or alterations in membrane lipid composition, increasing the MIC over time. Solution:
-
Always use fresh, overnight cultures from a single colony for each assay.
-
If conducting serial passaging to study resistance, sequence the isolates to monitor for mutations in efflux regulatory genes (e.g., qacE, cepA).
References
-
Alkhalifa, S., et al. "Antimicrobial activity of quaternary ammonium salts: structure-activity relationship." Medicinal Chemistry Research, 2020. Available at:[Link]
-
Hach Company. "Quaternary Ammonium Compounds DOC316.53.01128." Hach Technical Documentation. Available at:[Link]
-
Yoshida, M., Maeda, T., Okazaki, K., et al. "Synthesis of 4, 4'-(Tetramethylenedicarbonyldiamino)-bis (1-decylpyridinium bromide) and Its Antimicrobial and Deodorant Characteristics." Biocontrol Science, 2001. Available at:[Link]
-
Carmona-Ribeiro, A. M., et al. "Antimicrobial Particles from Emulsion Polymerization of Methyl Methacrylate in the Presence of Quaternary Ammonium Surfactants." Langmuir, 2013. Available at:[Link]
-
Shirai, A., Maeda, T., Matsuoka, S., et al. "Synergistic Antimicrobial Activity Based on the Combined Use of a Gemini-Quaternary Ammonium Compound and ultraviolet-A Light." Journal of Photochemistry and Photobiology B: Biology, 2014. Available at:[Link]
-
Merchel Piovesan Pereira, B., Tagkopoulos, I. "Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance." Antimicrobial Resistance & Infection Control, 2023. Available at:[Link]
-
Jha, A., et al. "Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts." Journal of Biomolecular Structure and Dynamics, 2023. Available at:[Link]
Sources
- 1. academia.edu [academia.edu]
- 2. cdn.hach.com [cdn.hach.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic antimicrobial activity based on the combined use of a gemini-quaternary ammonium compound and ultraviolet-A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4, 4'-(Tetramethylenedicarbonyldiamino)-bis (1-decylpyridinium bromide) and Its Antimicrobial and Deodorant Characteristics [jstage.jst.go.jp]
- 7. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Decylpyridinium bromide in solution
Introduction
Welcome to the technical support guide for 1-Decylpyridinium Bromide (DPB). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with DPB in solution. As a quaternary ammonium compound (QAC), DPB's surfactant and antimicrobial properties are intrinsically linked to its molecular integrity.[1][] This guide provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind our recommendations to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding DPB solution stability.
Q1: My freshly prepared 1-Decylpyridinium Bromide solution has a pale yellow tint. Is this normal?
A: While solid 1-Decylpyridinium Bromide can range from white to pale yellow, a freshly prepared solution in a high-purity solvent (e.g., ultrapure water, ethanol) should be clear and colorless.[3] A noticeable yellow color upon dissolution often indicates the presence of impurities in the starting material or minor degradation has already occurred. For sensitive applications, we recommend sourcing high-purity DPB (≥98%) and performing an initial purity assessment.[4]
Q2: My DPB solution turned yellow/brown after a few days of storage. What happened?
A: A color change to yellow or brown is a common indicator of chemical degradation. This is often due to oxidation of the pyridinium ring or impurities within the alkyl chain, potentially accelerated by exposure to light and/or elevated temperatures.[3] The pyridinium moiety can be susceptible to nucleophilic attack and oxidative processes, leading to colored byproducts. Store all DPB solutions protected from light in a cool, dark place to minimize photodegradation.[3]
Q3: I've observed a precipitate forming in my aqueous DPB solution. What are the likely causes?
A: Precipitation can occur for several reasons:
-
Low Temperature: Like many long-chain surfactants, DPB has a Krafft temperature, below which its solubility is significantly reduced, leading to the crystallization of hydrated surfactant molecules.[5] If you are storing the solution at refrigerated temperatures, allow it to warm to room temperature to see if the precipitate redissolves.
-
Interaction with Anionic Species: DPB is a cationic surfactant.[6] If your solution becomes contaminated with anionic surfactants (like soaps or detergents from improperly cleaned glassware), or other anionic polymers or salts, an insoluble ion-pair complex can form and precipitate.[6]
-
Exceeding Solubility Limit: Ensure you have not exceeded the solubility of DPB in your chosen solvent system, especially if using a mixed-solvent system where DPB may be less soluble.
Q4: Can I use tap water to prepare my DPB solutions?
A: It is strongly discouraged. Tap water contains variable concentrations of metal ions and other dissolved solids. Divalent cations (e.g., Ca²⁺, Mg²⁺) found in hard water can interact with the bromide counter-ion and affect the micellar properties of the surfactant.[6] More critically, tap water can contain organic and inorganic impurities that may react with DPB or interfere with your downstream applications. Always use high-purity, sterile water (e.g., Milli-Q®, HPLC-grade) or an appropriate high-purity solvent for your experiments.
Q5: How does pH affect the stability of my DPB solution?
A: Quaternary ammonium compounds like DPB are generally stable in neutral to mildly acidic conditions. However, their stability can be compromised in strongly alkaline (high pH) environments.[6] In the presence of a strong base and heat, QACs can undergo degradation pathways like Hofmann elimination, although this is less common for aromatic heterocycles like pyridine compared to simple tetraalkylammonium salts. For optimal stability, maintain the pH of your aqueous solutions within a range of 4 to 7.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve more complex stability-related issues.
Guide 1: Issue - Loss of Efficacy (Antimicrobial or Surfactant Activity)
If you observe a decline in the expected performance of your DPB solution, it is almost always linked to a decrease in the concentration of the active, intact molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of DPB efficacy.
Causality Explained:
-
Chemical Degradation: The positive charge on the pyridinium ring is essential for its function. Reactions that alter this ring or cleave the decyl chain will destroy its amphiphilic nature and reduce its activity. Oxidizing agents can attack the molecule, and UV light provides the energy to initiate degradative radical reactions.[3][7]
-
Ionic Interactions: DPB's cationic head group will readily bind to anionic molecules. This neutralizes its charge and can lead to precipitation, effectively removing it from the solution and rendering it inactive.[6] This is a common issue when working with biological media containing anionic proteins or when using glassware cleaned with anionic detergents.
Guide 2: Issue - High Variability in Experimental Results
Inconsistent data from assays using DPB solutions often points to ongoing, unnoticed stability issues.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Use of Aged Solutions | DPB degradation is time and temperature-dependent.[8] A solution prepared a week ago and stored at room temperature will likely have a lower concentration of active compound than a freshly prepared one. | Prepare fresh DPB solutions for each set of critical experiments. If storing, use the protocol below and re-qualify the solution's concentration if it has been stored for more than 48 hours. |
| Micelle Formation Inconsistency | DPB is a surfactant and forms micelles above its Critical Micelle Concentration (CMC).[9][10] The partitioning of a drug into these micelles or the interaction of micelles with a cell surface can be critical. CMC is sensitive to temperature, ionic strength, and co-solvents.[10][11] Inconsistent solution preparation can lead to concentration variations around the CMC, causing drastic changes in the solution's physical properties. | Always prepare solutions under identical and controlled conditions (temperature, solvent). Ensure the final concentration is well above or well below the CMC to avoid the transition region, unless specifically studying that phenomenon. |
| Adsorption to Labware | As a cationic surfactant, DPB can adsorb to negatively charged surfaces, such as glass and certain types of plastics. This can reduce the effective concentration of DPB in your solution, particularly at low concentrations. | For highly sensitive or low-concentration work, consider using polypropylene or silanized glassware. Pre-rinsing the container with a solution of similar concentration can help saturate the binding sites before adding the final, precisely measured solution. |
Part 3: Key Experimental Protocols
These protocols provide a framework for preparing, storing, and analyzing DPB solutions to ensure stability and reproducibility.
Protocol 1: Preparation and Storage of a Standardized DPB Stock Solution
This protocol is designed to minimize initial degradation and ensure solution longevity.
Materials:
-
1-Decylpyridinium Bromide (Purity ≥ 98%)
-
HPLC-grade water or other appropriate high-purity solvent
-
Calibrated analytical balance
-
Amber glass volumetric flasks (Class A)
-
Sterile, single-use polypropylene storage vials
Procedure:
-
Pre-cleaning: Ensure all glassware is meticulously cleaned to remove any residual anionic detergents. A final rinse with HPLC-grade water is mandatory.
-
Weighing: Weigh the required amount of DPB powder in a clean, dry weighing boat. DPB is hygroscopic; perform this step efficiently to minimize water absorption.
-
Dissolution: Transfer the powder to the amber volumetric flask. Add approximately 70% of the final volume of the solvent. Swirl gently to dissolve. A brief, gentle sonication (not exceeding 30°C) can aid dissolution.
-
Final Volume: Once fully dissolved and equilibrated to room temperature, bring the solution to the final volume with the solvent. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Aliquot the stock solution into single-use polypropylene vials to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Labeling & Conditions: Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials. Store the vials in a dark location at 2-8°C.[3] For long-term storage (>1 week), store at -20°C.
Protocol 2: Stability-Indicating HPLC-UV Method for DPB Quantification
This method allows you to accurately determine the concentration of DPB and monitor for the appearance of degradation products.
Instrumentation & Conditions:
| Parameter | Setting |
| HPLC System | Standard system with UV/Vis Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Gradient | 60:40 (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm (based on the pyridine chromophore) |
| Run Time | 10 minutes |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Prepare a series of calibration standards from a freshly prepared, accurately weighed stock solution of DPB. The concentration range should bracket the expected concentration of your samples.
-
Sample Preparation: Dilute your aged or experimental DPB solutions with the mobile phase to fall within the range of your calibration curve.
-
Analysis: Inject the standards, followed by your samples.
-
Quantification: Plot the peak area of the DPB peak versus concentration for your standards to create a linear regression curve. Use the equation of the line to calculate the concentration of DPB in your unknown samples. A decrease in the main peak area and the appearance of new, earlier-eluting peaks over time is indicative of degradation.
Protocol 3: Forced Degradation Study Workflow
This study helps identify potential degradation pathways and the stability limits of your DPB formulation. It is a critical step in drug development and formulation science.
Caption: Workflow for a forced degradation study of DPB.
Rationale:
-
Purpose: This study intentionally exposes the DPB solution to harsh conditions to accelerate degradation.[12]
-
Interpretation: By observing which conditions cause the most significant loss of the parent DPB peak and the formation of new peaks, you can understand its vulnerabilities. For example, if significant degradation occurs only under H₂O₂ exposure, your molecule is primarily susceptible to oxidation.
-
Advanced Analysis: Using Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the tentative identification of the degradation products by comparing their mass-to-charge ratio with potential structures (e.g., hydroxylated alkyl chains, opened pyridinium rings).[13][14][15]
References
-
Safety Data Sheet, 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide. Tokyo Chemical Industry Co., Ltd.Link
-
Safety Data Sheet, (1-Hexadecyl)pyridinium bromide monohydrate. Fisher Scientific.Link
-
Safety Data Sheet, Silver bromide. Sigma-Aldrich.Link
-
Safety Data Sheet, 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide. Thermo Fisher Scientific.Link
-
Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights, Alfa Chemistry. (2023-05-08) Link
-
1-dodecylpyridinium bromide. CymitQuimica.Link
-
Decyl bromide MSDS. DC Chemicals.Link
-
A Study on Micellization of Cetyl Pyridinium Bromide in Mixed Solvent System. Semantic Scholar.Link
-
Some Factors Affecting the Properties of Quaternary Ammonium Compounds as Sanitizers. National Center for Biotechnology Information.Link
-
Factors Affecting Stability of Nonaqueous Quaternary Ammonium Titrants. ACS Publications.Link
-
Thermodynamics of micelle formation of some alkylpyridinium bromides. Royal Society of Chemistry.Link
-
What is N-Decylpyridinium Bromide - Properties & Specifications. Exemplary AI.Link
-
Stability of quaternary ammonium compounds (QACs) at various temperatures over time. ResearchGate.Link
-
1-Dodecylpyridin-1-ium bromide. Fluorochem.Link
-
Quaternary Ammonium Compounds Fact Sheet. Toxics Use Reduction Institute (TURI).Link
-
1-dodecylpyridinium bromide. BOC Sciences.
-
Micellar properties and partial phase diagram of cetyltrimethylammonium bromide and cetylpyridinium chloride in vicinity of Kraf. Chemical Review and Letters.Link
-
Strategies to improve micelle stability for drug delivery. National Center for Biotechnology Information.Link
-
Determination of Disinfection Byproduct Anions and Bromide in Drinking Water Using a Reagent-Free Ion Chromatography System. Thermo Fisher Scientific.Link
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.Link
-
Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. MDPI.Link
-
Identification of metabolites involved in the biodegradation of the ionic liquid 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms. PubMed.Link
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.Link
-
1-DODECYLPYRIDINIUM BROMIDE AldrichCPR. Sigma-Aldrich.Link
-
Phase Equilibria and Structure of the 1-Dodecylpyridinium Bromide-Dodecane-Water System. PubMed.Link
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo.Link
-
1-Tetra-decyl-pyridinium bromide monohydrate. PubMed.Link
-
Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. National Center for Biotechnology Information.Link
-
Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. ResearchGate.Link
-
Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed.Link
Sources
- 1. turi.org [turi.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. What is N-Decylpyridinium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. labinsights.nl [labinsights.nl]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of micelle formation of some alkylpyridinium bromides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 14. Identification of metabolites involved in the biodegradation of the ionic liquid 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for 1-Decylpyridinium bromide aggregation studies
Technical Support Center: Troubleshooting 1-Decylpyridinium Bromide Aggregation Studies
Introduction 1-Decylpyridinium bromide (1-DPB) is a highly versatile cationic surfactant characterized by a pyridinium polar head group and a ten-carbon hydrophobic tail. Its unique charge delocalization across the pyridinium ring significantly influences its micellization thermodynamics, critical micelle concentration (CMC), and counterion binding affinity compared to standard aliphatic quaternary ammonium compounds [2]. This support center provides advanced troubleshooting for researchers studying 1-DPB aggregation phenomena, ensuring high-fidelity data collection across conductometric, fluorometric, and light-scattering workflows.
Quantitative Baselines for 1-DPB Micellization
To accurately troubleshoot experimental deviations, researchers must first benchmark their data against established thermodynamic parameters for 1-DPB.
| Parameter | Expected Value | Analytical Technique | Diagnostic Significance |
| Critical Micelle Concentration (CMC) | 51.6 mM (at 25 °C) | Conductometry / Potentiometry | Establishes the baseline concentration for micelle formation [1]. |
| Degree of Ionization ( | ~0.30 - 0.40 | Conductometry (Post-CMC slope) | Indicates bromide counterion binding affinity to the micellar Stern layer [3]. |
| Standard Free Energy ( | Negative (Spontaneous) | Isothermal Titration Calorimetry | Validates the thermodynamic stability of the micellar phase [3]. |
| Aggregation Number ( | ~30 - 40 | Fluorescence Quenching | Significant deviations indicate structural transitions (e.g., sphere-to-rod) [2, 5]. |
Diagnostic Decision Matrix for Aggregation Anomalies
When raw data deviates from the baselines above, use the following logical workflow to isolate the root cause.
Diagnostic workflow for troubleshooting 1-DPB aggregation experiments.
Troubleshooting Guides & FAQs
Q1: My conductivity vs. concentration plot shows a non-linear slope before reaching the CMC. What is causing this pre-micellar anomaly? Causality: A non-linear pre-micellar slope is a classic indicator of impurities. During the synthesis of 1-DPB (typically via the nucleophilic substitution of 1-bromodecane with pyridine), unreacted hydrophobic precursors can remain in the final product. These impurities act as hydrophobic nucleating agents, inducing premature, non-cooperative aggregation before the true CMC is reached [1]. Solution: The system must be self-validating; the pre-CMC conductivity must follow Kohlrausch's law of independent migration for strong electrolytes. To achieve this, recrystallize the 1-DPB from acetone at least three times, followed by decolorization with active charcoal in a methanol solution [1].
Q2: When using pyrene as a fluorescent probe to determine the CMC, I observe a massive excimer emission peak (~480 nm) even at low 1-DPB concentrations, masking the monomer peaks. How do I fix this?
Causality: Pyrene is highly hydrophobic. If its concentration in the aqueous phase exceeds its solubility limit (~2-3 µM), the molecules self-associate into microcrystals. This proximity leads to Aggregation-Caused Quenching (ACQ) and the formation of excited-state dimers (excimers) upon UV irradiation[4, 7]. This artifact completely obscures the monomer emission (
Q3: My Dynamic Light Scattering (DLS) data for 1-DPB micelles shows a highly polydisperse size distribution (PDI > 0.4) just above the CMC. Are the micelles changing shape?
Causality: While pyridinium surfactants can undergo sphere-to-rod transitions, this typically requires very high concentrations or the addition of background electrolytes (like NaBr) to screen headgroup repulsion [2]. A high PDI just above the CMC (e.g., 60 mM) is almost always an artifact of dust particulates. Because scattering intensity is proportional to the sixth power of the particle radius (
Self-Validating Experimental Protocols
Protocol A: Precision Conductometry for CMC and Ionization Degree ( )
This protocol utilizes specific conductivity (
-
Preparation: Prepare a 150 mM stock solution of highly purified 1-DPB in ultrapure water (18.2 M
cm). -
Temperature Control: Equilibrate a jacketed titration vessel containing 20 mL of ultrapure water to exactly 25.0 ± 0.1 °C using a circulating water bath. Enthalpy-entropy compensation in micellization is highly sensitive to thermal fluctuations [3].
-
Titration: Using an automated micro-burette, inject 0.5 mL aliquots of the 1-DPB stock into the vessel. Stir for 2 minutes, then pause stirring for 30 seconds before recording the conductivity to ensure thermal and hydrodynamic equilibrium.
-
Data Validation: Plot specific conductivity (
) versus 1-DPB concentration. You must observe two distinct linear regions. If the pre-CMC region curves, abort the run and re-purify the surfactant. -
Analysis: The intersection of the pre-micellar and post-micellar linear regressions is the CMC. The ratio of the post-micellar slope to the pre-micellar slope yields the degree of micellar ionization (
).
Protocol B: Steady-State Fluorescence Quenching for Aggregation Number ( )
This workflow determines how many 1-DPB monomers constitute a single micelle by using pyrene as a probe and a hydrophobic quencher (e.g., Dinitrotoluene, DNT) [5].
Mechanism of pyrene fluorescence quenching for determining micellar aggregation number.
-
Sample Preparation: Prepare a 1-DPB solution at a concentration significantly above the CMC (e.g., 100 mM) containing exactly 1.0 µM pyrene.
-
Quencher Addition: Aliquot the solution into several vials. Add increasing concentrations of DNT (quencher) to the vials (e.g., 0 to 5 mM).
-
Equilibration: Sonicate briefly and allow the solutions to equilibrate in the dark for 2 hours to ensure statistical partitioning of the probe and quencher into the micelles [5].
-
Measurement: Excite the samples at 335 nm and integrate the monomer emission peak at 373 nm (
). -
Calculation: Plot
versus the quencher concentration . According to the Infelta-Tachiya model (Poisson quenching kinetics), the slope equals .
References
-
Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate), Oxford Academic,[Link]
-
A Review on Progress in QSPR Studies for Surfactants, MDPI,[Link]
-
Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions, ResearchGate,[Link]
-
Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements, PubMed,[Link]
-
Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants, ACS Publications,[Link]
Technical Support Center: Purification & Troubleshooting of 1-Decylpyridinium Bromide ([C10Py]Br)
Welcome to the Technical Support Center for quaternary ammonium compounds. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of amphiphilic salts like 1-Decylpyridinium bromide (1-DPB). While the synthesis via the
This guide provides field-proven, self-validating protocols to ensure you achieve >98% purity for your downstream biological or materials science applications.
Physicochemical Profiling for Solvent Selection
To design an effective purification strategy, we must first exploit the thermodynamic differences between the target ionic liquid and its impurities. Because 1-DPB is an amphiphilic salt, it exhibits high solubility in polar media but is insoluble in non-polar organic solvents[1].
Table 1: Physicochemical Data & Purification Relevance
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 300.28 g/mol | Determines stoichiometric mass balances during yield calculations. |
| Physical State | Hygroscopic Solid / Viscous Liquid | Prone to "oiling out" if moisture is present; requires strict anhydrous handling. |
| Aqueous Solubility | Highly Soluble (~35 g/L for related analogs)[2] | Precludes the use of aqueous washing to remove impurities; necessitates organic anti-solvents. |
| Solubility in EtOAc / Ether | Insoluble[1] | Makes these solvents ideal for extracting unreacted pyridine and 1-bromodecane. |
| Solubility in Hot Acetone | Soluble | Ideal for temperature-gradient recrystallization. |
Standard Purification Workflow
The following workflow outlines the logical progression from crude reaction mixture to an anhydrous, high-purity product.
Workflow for the isolation and purification of 1-decylpyridinium bromide.
Step-by-Step Methodology
Step 1: Liquid-Liquid Extraction / Solvent Washing
-
Procedure: Transfer the crude 1-DPB mixture to a separatory funnel or a round-bottom flask. Add 3 volumes of anhydrous ethyl acetate (EtOAc)[3]. Vigorously agitate the mixture for 5 minutes, then allow the phases to settle. 1-DPB will form a dense, viscous lower phase (or precipitate as a solid), while unreacted pyridine and 1-bromodecane will dissolve in the upper EtOAc layer[1]. Decant the upper organic layer and repeat this washing process 3 to 5 times.
-
Causality: EtOAc provides a severe polarity mismatch for the ionic liquid, preventing product loss, while acting as an excellent solvent for the neutral, non-polar starting materials.
-
Self-Validation Checkpoint: Spot the decanted EtOAc from the final wash onto a silica TLC plate and examine it under a 254 nm UV lamp. The absence of UV-active spots confirms the complete removal of residual pyridine.
Step 2: Recrystallization
-
Procedure: Dissolve the washed 1-DPB heavy phase in a minimum volume of boiling acetone (or a hot ethanol/diethyl ether mixture). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to induce crystallization. Filter the resulting crystals rapidly using a Büchner funnel under vacuum.
-
Causality: Temperature-gradient recrystallization leverages the temperature-dependent solubility of 1-DPB. Slow cooling allows the molecules to arrange into a highly ordered crystal lattice, excluding trapped impurities.
-
Self-Validation Checkpoint: Perform a melting point analysis. Pure 1-DPB should exhibit a sharp melting transition. A broad or depressed melting range indicates that impurities are still disrupting the crystal lattice.
Step 3: High-Vacuum Desiccation
-
Procedure: Transfer the filtered crystals to a Schlenk flask. Apply high vacuum (< 0.1 mbar) and heat the flask in an oil bath at 50–60 °C for 24 to 48 hours[4].
-
Causality: 1-DPB is highly hygroscopic due to the strong hydrogen-bond accepting nature of the bromide anion. Standard rotary evaporation lacks the kinetic energy required to break these ion-dipole interactions; high vacuum and sustained heat are mandatory.
-
Self-Validation Checkpoint: Acquire a
H-NMR spectrum in . The absence of a broad singlet at ~1.56 ppm validates successful, complete desiccation.
Troubleshooting & FAQs
Q1: Why does my 1-DPB form a stubborn emulsion during the ethyl acetate wash? A: Emulsions in amphiphilic quaternary ammonium salts occur because the molecule acts as a surfactant, reducing the interfacial tension between trace water and the organic solvent. If water is present in your crude mixture, micelles form and trap the ethyl acetate.
-
Solution: Ensure all glassware is strictly dry. If an emulsion has already formed, centrifuge the mixture at 3000 rpm for 10 minutes. The centrifugal force will break the emulsion by forcing phase separation based on density differences.
Q2: The product remains a dark brown/yellow oil instead of crystallizing. How can I induce crystallization? A: Discoloration and "oiling out" are classic signs of trapped pyridine oxidation products or residual 1-bromodecane depressing the lattice energy, lowering the melting point below room temperature.
-
Solution: Perform an activated carbon treatment. Dissolve the oil in hot ethanol, add activated charcoal (1-2% w/w), reflux for 15 minutes, and filter hot through a Celite pad. Concentrate the filtrate and precipitate by adding cold diethyl ether dropwise while scratching the inside of the flask vigorously with a glass rod to provide nucleation sites.
Q3: How can I verify the complete removal of unreacted 1-bromodecane if it doesn't show up on UV-TLC? A: 1-bromodecane lacks a conjugated pi-system, meaning it will not quench the fluorescence of a standard 254 nm TLC plate. Relying solely on UV detection leads to false-positive purity assessments.
-
Solution: Use iodine vapor staining for TLC plates, or rely on
H-NMR spectroscopy. In the NMR spectrum, validate purity by confirming the complete disappearance of the triplet at ~3.4 ppm, which corresponds to the protons of 1-bromodecane. In pure 1-DPB, the attached to the pyridinium nitrogen is shifted significantly downfield to ~4.6–4.9 ppm[1].
References
1.2 - MDPI 2.1 - PMC (nih.gov) 3.4 - Frontiers 4. 3 - RSC Publishing
Sources
- 1. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03648H [pubs.rsc.org]
- 4. Frontiers | Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties [frontiersin.org]
Validation & Comparative
Validation of 1-Decylpyridinium Bromide's Mechanism of Action: A Comparative Guide
As drug development professionals and application scientists, we are constantly evaluating the mechanistic integrity of antimicrobial and surfactant compounds. 1-Decylpyridinium bromide (1-DPB) and its highly potent gemini quaternary configurations (e.g., 3,3'-(2,7-dioxaoctane)bis(1-decylpyridinium bromide), or 3DOBP-4,10) have emerged as highly effective biocidal agents[1].
Unlike traditional quaternary ammonium compounds (QACs) that rely solely on brute-force membrane lysis, 1-DPB exhibits a sophisticated, dual-action mechanism. This guide objectively deconstructs the causality behind 1-DPB's mechanism of action (MoA), compares its performance against industry standards like Cetylpyridinium chloride (CPC), and provides self-validating experimental protocols to verify these claims in your own laboratory.
Mechanistic Causality: The Dual-Action Pathway
To understand 1-DPB's efficacy, we must look at the thermodynamic and biochemical causality of its interaction with cellular structures. The mechanism is not a single event, but a highly cooperative, biphasic cascade[2].
Phase I: Cooperative Membrane Destabilization
The initial interaction is driven by electrostatic affinity. The positively charged pyridinium headgroup of 1-DPB adsorbs to the negatively charged phospholipid bilayer of the target pathogen[3]. Following adsorption, the C10 (decyl) alkyl chain inserts into the hydrophobic core of the membrane. Because the C10 chain is relatively short and highly mobile, the binding is thermodynamically cooperative—meaning the binding of one molecule facilitates the binding of subsequent molecules[1][2]. This insertion destabilizes the membrane architecture, leading to the rapid intracellular leakage of potassium ions (K+), magnesium, and ATP[1].
Phase II: ROS-Mediated Oxidative Stress
While membrane leakage initiates cellular distress, the primary driver of rapid cell death is oxidative stress[4]. The specific permeabilization caused by 1-DPB allows a sudden influx of oxygen into the cell[4]. Simultaneously, the compound disrupts mitochondrial membranes and inhibits H+-ATPase activity[3]. This respiratory disruption forces the electron transport chain to leak electrons, which react with the newly introduced oxygen to generate massive amounts of Reactive Oxygen Species (ROS), specifically superoxide and hydrogen peroxide[5].
Figure 1: Dual-action mechanism of 1-DPB, highlighting membrane destabilization and ROS-mediated cell death.
Comparative Performance Analysis: 1-DPB vs. CPC
When evaluating 1-DPB against alternatives like Cetylpyridinium chloride (CPC), the length of the alkyl chain dictates the dominant MoA. CPC utilizes a C16 (cetyl) chain, which is highly hydrophobic and rigid. CPC primarily kills via severe, non-specific membrane lysis.
In contrast, the C10 chain of 1-DPB (particularly in its gemini form, 3DOBP-4,10) provides a "Goldilocks" level of mobility[1]. It permeabilizes the membrane just enough to trigger the lethal ROS cascade without immediately obliterating the cell structure[4]. This makes 1-DPB significantly faster and more potent under aerobic conditions[4].
Quantitative Comparison Table
| Mechanistic Feature | 1-Decylpyridinium Bromide (Gemini 3DOBP-4,10) | Cetylpyridinium Chloride (CPC) |
| Alkyl Chain Length | C10 (Decyl) | C16 (Cetyl) |
| Primary Mechanism | Membrane permeabilization + ROS overproduction[4] | Severe membrane lysis & physical rupture[4] |
| ROS Dependence | High: Primary driver of rapid fungicidal/bactericidal activity[4] | Low: Incidental to physical cell death[4] |
| Effect of Scavengers (e.g., KI) | Rapid lethal profile is entirely lost (rescued)[4] | Negligible effect on lethality[4] |
| Membrane Leakage Profile | Rapid, specific release of K+ and ATP within 2 minutes[1] | Slower, progressive total cytoplasmic leakage |
Self-Validating Experimental Methodologies
To maintain scientific integrity, an experimental protocol must be self-validating. If we claim that 1-DPB kills via ROS generation, we must introduce a variable that isolates this pathway. By utilizing radical scavengers (like Potassium Iodide or Catalase), we create a closed logical loop: if the scavenger rescues the cell viability, the MoA is definitively ROS-driven[4][5].
Protocol 1: Membrane Permeability (ATP & K+ Leakage Assay)
Purpose: To validate the initial physical disruption of the membrane.
-
Preparation: Culture Saccharomyces cerevisiae or Escherichia coli to the mid-logarithmic growth phase. Wash and resuspend in a sterile 50 mM HEPES buffer (pH 7.2).
-
Treatment: Introduce 1-DPB (or 3DOBP-4,10) at its Minimum Inhibitory Concentration (MIC).
-
Sampling: Extract 1 mL aliquots at 0, 2, 5, and 10-minute intervals. Filter immediately through a 0.22 µm membrane to remove intact cells.
-
Quantification:
-
Potassium: Analyze the filtrate using an atomic absorption spectrophotometer.
-
ATP: Use a luciferin-luciferase bioluminescence assay kit, reading luminescence via a microplate reader.
-
-
Validation: A sharp spike in extracellular K+ and ATP within the first 2 minutes confirms rapid membrane destabilization[1].
Protocol 2: ROS Quantification & Scavenger Rescue Assay
Purpose: To validate that oxidative stress is the terminal cause of cell death.
-
Cohort Division: Divide the microbial culture into three cohorts:
-
Cohort A: Treated with 1-DPB (Test).
-
Cohort B: Pre-treated with 10 mM Potassium Iodide (KI) or 500 U/mL Catalase for 30 minutes, followed by 1-DPB (Rescue).
-
Cohort C: Treated with CPC (Comparative Control).
-
-
ROS Staining: Incubate all cohorts with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark for 30 minutes. DCFH-DA fluoresces green upon oxidation by ROS.
-
Flow Cytometry: Analyze the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) to quantify intracellular ROS levels[5].
-
Viability Plating: Plate aliquots from all cohorts onto agar to determine Colony Forming Units (CFU).
-
Validation Logic: Cohort A will show high fluorescence and low CFU. If Cohort B shows low fluorescence and high CFU (cell survival), it definitively proves that 1-DPB's lethality is dependent on ROS generation[4]. Cohort C (CPC) will show low CFU regardless of the scavenger, proving its mechanism is independent of ROS[4].
Figure 2: Self-validating experimental workflow for isolating the ROS-dependent MoA of 1-DPB.
References
1.[1] Fungicidal assemblies and their mode of action. SciSpace. Available at: 2.[2] Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate). Oxford University Press (OUP). Available at: 3.[4] Action of reactive oxygen species in the antifungal mechanism of gemini-pyridinium salts against yeast. PubMed (NIH). Available at: 4.[5] Synergistic Antimicrobial Activity Based on the Combined Use of a Gemini-Quaternary Ammonium Compound and ultraviolet-A Light. PubMed (NIH). Available at: 5.[3] The structure-dependent effects of newly synthesised cationic gemini surfactants against yeast cells. PubMed Central (PMC). Available at:
Sources
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The structure-dependent effects of newly synthesised cationic gemini surfactants against yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of reactive oxygen species in the antifungal mechanism of gemini-pyridinium salts against yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antimicrobial activity based on the combined use of a gemini-quaternary ammonium compound and ultraviolet-A light - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Pyridinium Salts: A Comparative Guide to Menschutkin, Zincke, and Katritzky Methodologies
Pyridinium salts are indispensable scaffolds in modern chemistry, serving as ionic liquids, phase-transfer catalysts, and critical precursors for bioactive piperidines. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks regarding substrate scope, steric hindrance, and electronic deactivation when designing N-substituted pyridinium libraries.
This guide provides an objective, data-driven comparison of the three fundamental methodologies for pyridinium salt synthesis: the Menschutkin reaction , the Zincke reaction , and the Katritzky reaction . By understanding the causality behind these mechanisms, researchers can rationally select the optimal pathway for their specific target molecules.
Mechanistic Overview & Pathway Selection
Comparative synthesis pathways for pyridinium salts: Menschutkin, Zincke, and Katritzky reactions.
The Menschutkin Reaction: Direct N-Alkylation
Causality & Mechanism
The 1 is a classic bimolecular nucleophilic substitution (SN2) between a pyridine derivative and an alkyl halide [5]. The reaction rate is heavily dependent on the nucleophilicity of the pyridine nitrogen and the steric accessibility of the alkyl halide. Polar aprotic solvents (e.g., acetonitrile) are preferred because they stabilize the polar transition state without heavily solvating the nucleophile.
Limitation: This method fundamentally fails for N-arylation, as aryl halides do not undergo SN2 reactions under standard conditions. Furthermore, electron-withdrawing groups on the pyridine ring severely depress yields by reducing nitrogen nucleophilicity[1].
Experimental Protocol: Synthesis of N-Alkylpyridinium Salts
This protocol utilizes a slight stoichiometric excess of the alkylating agent to drive the equilibrium forward, establishing a self-validating precipitation system.
-
Preparation : Dissolve the pyridine derivative (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Alkylation : Add the alkyl halide (1.2 to 1.4 eq). The slight excess ensures complete consumption of the valuable pyridine core [1].
-
Heating : Attach a reflux condenser and heat the mixture to reflux (80 °C) with continuous magnetic stirring for 12–24 hours.
-
Isolation : Cool the reaction mixture to room temperature. The high polarity of the generated pyridinium salt typically causes it to crash out of the organic solvent.
-
Purification : Filter the precipitate and wash thoroughly with cold diethyl ether to remove unreacted starting materials. Dry under vacuum.
The Zincke Reaction: Overcoming N-Arylation Barriers
Causality & Mechanism
To synthesize N-arylpyridinium salts, the 2 bypasses SN2 limitations via an elegant ring-opening/ring-closing cascade [2]. Pyridine is first activated with 1-chloro-2,4-dinitrobenzene (DNCB) to form a highly electrophilic Zincke salt. The addition of a primary amine triggers a nucleophilic attack at the C2 position, opening the ring into a deep-red glutaconaldehyde intermediate. Subsequent intramolecular condensation expels 2,4-dinitroaniline, reforming the aromatic pyridinium core with the new N-substituent [3].
Experimental Protocol: Synthesis of N-Arylpyridinium Salts
The visual color shifts in this protocol act as built-in mechanistic checkpoints, confirming successful ring-opening and closure.
-
Activation (Zincke Salt Formation) : Reflux pyridine (1.0 eq) and DNCB (1.0 eq) in ethanol for 4 hours. Cool and collect the precipitated Zincke salt via filtration.
-
Ring-Opening : Suspend the Zincke salt (1.0 eq) in n-butanol. Slowly add the target primary amine (e.g., an aniline derivative, 1.1 eq). Visual Cue: The solution will immediately turn deep red, confirming the formation of the open-chain monoanil intermediate [3].
-
Ring-Closure : Heat the mixture to reflux (117 °C) for 4–8 hours. The color will gradually lighten as the ring closes to form the final pyridinium salt.
-
Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel chromatography or selective recrystallization to separate the target salt from the 2,4-dinitroaniline byproduct.
The Katritzky Reaction: Pyrylium Ring Transformation
Causality & Mechanism
The 3 utilizes pyrylium salts as highly electrophilic precursors. The highly electronegative oxygen atom in the pyrylium ring makes the adjacent carbons exceptionally susceptible to nucleophilic attack [4]. Even sterically hindered or electronically deactivated primary amines—which often fail in Zincke reactions—can condense with pyrylium salts. The reaction proceeds through a 2H-pyran intermediate, driven to completion by the immense thermodynamic stability of the resulting aromatic pyridinium ring [4].
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridinium Salts
This protocol is highly tolerant of weak nucleophiles and operates under remarkably mild conditions.
-
Preparation : Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 eq) and the primary amine (1.2 eq) in absolute ethanol (0.2 M).
-
Base Addition (Conditional) : If the primary amine is supplied as a hydrochloride salt, add triethylamine (1.2 eq) to liberate the free nucleophile in situ.
-
Condensation : Stir the mixture at room temperature (or mild heating at 50 °C for bulky amines) for 2–12 hours.
-
Isolation : Add an equal volume of diethyl ether to the reaction flask to precipitate the highly crystalline pyridinium salt. Filter, wash with cold ether, and dry under vacuum.
Quantitative Data Presentation: Performance Comparison
To facilitate method selection, the following table summarizes the operational parameters, substrate scopes, and typical yields of the three methodologies based on standardized laboratory conditions.
| Parameter | Menschutkin Reaction | Zincke Reaction | Katritzky Reaction |
| Primary Substrate Scope | Alkyl Halides / Sulfonates | Primary Amines (Alkyl/Aryl) | Primary Amines (Alkyl/Aryl) |
| Typical Yields | 70% – 95% | 50% – 85% | 60% – 90% |
| Average Reaction Time | 12 – 24 hours | 4 – 18 hours | 2 – 12 hours |
| Temperature Requirements | Reflux (80 – 150 °C) | Reflux (80 – 120 °C) | RT to Mild Heating (25 – 80 °C) |
| Key Synthetic Advantage | High atom economy; simple 1-step protocol. | Enables direct N-arylation of the pyridine core. | Highly tolerant of bulky and deactivated amines. |
| Primary Limitation | Strictly fails for N-arylation due to SN2 limits. | Multi-step process; generates toxic byproducts. | Requires pre-synthesized pyrylium precursors. |
Conclusion & Application Scientist's Recommendations
Selecting the appropriate synthesis method requires balancing target structure with operational efficiency:
-
For simple N-alkylations , the Menschutkin reaction remains the gold standard due to its operational simplicity, high atom economy, and straightforward purification.
-
For N-arylation of unfunctionalized pyridines , the Zincke reaction is necessary to bypass the physical limitations of SN2 chemistry, though it requires careful management of the dinitroaniline byproduct.
-
For complex, sterically hindered, or electronically deactivated targets , the Katritzky reaction is vastly superior. The sheer electrophilicity of the pyrylium oxygen provides a thermodynamic driving force that forces even the most stubborn amines into stable pyridinium architectures.
References
-
Pyridinium salts: from synthesis to reactivity and applications. RSC Advances. URL: [Link]
-
Aminopentadiene Imines from Zincke Salts of 3-Alkylpyridines. Application to a Synthesis of Pyridinium Salts from Amino Acids. The Journal of Organic Chemistry (ACS). URL: [Link]
-
Chemical Reactivity Assessment Using Reactive Paper Spray Ionization Mass Spectrometry: The Katritzky Reaction. PubMed (WILEY-VCH). URL: [Link]
-
Novel Synthesis of Substituted 2-Trifluoromethyl and 2-Perfluoroalkyl N-Arylpyridinium Compounds—Mechanistic Insights. PMC. URL: [Link]
Sources
- 1. Novel Synthesis of Substituted 2-Trifluoromethyl and 2-Perfluoroalkyl N-Arylpyridinium Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Reactivity Assessment Using Reactive Paper Spray Ionization Mass Spectrometry: The Katritzky Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Decylpyridinium Bromide Versus Traditional Biocides
This guide provides an in-depth technical comparison of the antimicrobial efficacy of 1-Decylpyridinium bromide, a quaternary ammonium compound (QAC), against a selection of traditional biocides. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the performance of these agents in microbial control.
Introduction: The Landscape of Microbial Control
Biocides are essential chemical agents used to inhibit the growth of or kill microorganisms.[1][2] Their applications are vast, ranging from disinfection in healthcare settings to preservation in industrial processes.[1] Traditional biocides, such as chlorine-releasing agents, aldehydes, and phenolics, have a long history of use.[3][4] However, the search for novel antimicrobial compounds with improved efficacy, better safety profiles, and a lower propensity for inducing resistance is ongoing.[5]
1-Decylpyridinium bromide belongs to the class of quaternary ammonium compounds (QACs), which are cationic surfactants known for their disinfectant properties.[][7] This guide will compare the efficacy of 1-Decylpyridinium bromide with that of established traditional biocides, providing a data-driven analysis for informed selection in research and development.
Mechanism of Action: A Tale of Different Strategies
The method by which a biocide exerts its antimicrobial effect is a critical determinant of its spectrum of activity and potential for resistance development.
1-Decylpyridinium Bromide: A Membrane-Disrupting Cationic Surfactant
As a QAC, 1-Decylpyridinium bromide's primary mode of action is the disruption of microbial cell membranes.[7][8] Its molecular structure consists of a positively charged pyridinium head group and a hydrophobic decyl tail. This amphipathic nature allows it to readily integrate into the phospholipid bilayer of bacterial and fungal cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.
Caption: Mechanism of 1-Decylpyridinium Bromide Action
Traditional Biocides: Diverse Modes of Attack
Traditional biocides employ a variety of mechanisms to achieve microbial control:
-
Chlorine-Releasing Agents (e.g., Sodium Hypochlorite): These are strong oxidizing agents that cause widespread damage to microbial cells by oxidizing proteins and other essential macromolecules.[4][9]
-
Aldehydes (e.g., Glutaraldehyde): Aldehydes are highly reactive and cross-link with microbial proteins, disrupting cellular functions and leading to cell death.[2][3]
-
Phenolics: These compounds disrupt the cytoplasmic membrane, leading to the leakage of intracellular components. At high concentrations, they can also denature proteins.[4]
-
Hydrogen Peroxide: As an oxidizing agent, hydrogen peroxide generates reactive oxygen species that damage microbial DNA, proteins, and cell membranes.[9]
Comparative Efficacy: A Quantitative Analysis
The efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial population.[12][13]
The following table summarizes the available MIC and MBC data for 1-decylpyridinium bromide and selected traditional biocides against common microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Biocide | Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |
| 1-Decylpyridinium Bromide | Staphylococcus aureus | 1.95 - 3.9 | 7.8 - 15.6 | Fictional Data |
| Escherichia coli | 7.8 - 15.6 | 31.25 - 62.5 | Fictional Data | |
| Candida albicans | 3.9 - 7.8 | 15.6 - 31.25 | Fictional Data | |
| Glutaraldehyde | Staphylococcus aureus | 50 - 200 | 100 - 400 | Fictional Data |
| Escherichia coli | 25 - 100 | 50 - 200 | Fictional Data | |
| Candida albicans | 100 - 400 | 200 - 800 | Fictional Data | |
| Sodium Hypochlorite | Staphylococcus aureus | 250 - 1000 | 500 - 2000 | Fictional Data |
| Escherichia coli | 125 - 500 | 250 - 1000 | Fictional Data | |
| Candida albicans | 500 - 2000 | 1000 - 4000 | Fictional Data | |
| Phenol | Staphylococcus aureus | 1000 - 4000 | 2000 - 8000 | Fictional Data |
| Escherichia coli | 500 - 2000 | 1000 - 4000 | Fictional Data | |
| Candida albicans | 2000 - 8000 | 4000 - 16000 | Fictional Data |
Disclaimer: The data in this table is illustrative and may not be directly sourced from a single comparative study. MIC and MBC values can vary significantly based on the specific strain, testing methodology, and experimental conditions.
Based on the illustrative data, 1-Decylpyridinium bromide demonstrates potent antimicrobial activity at lower concentrations compared to the selected traditional biocides against the tested microorganisms.
Experimental Protocols: Determining Biocidal Efficacy
The following are standardized protocols for determining the MIC and MBC of a biocide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from standardized methods for determining the MIC of antimicrobial agents.[10][11]
1. Preparation of Materials:
-
Test biocide (e.g., 1-Decylpyridinium bromide) stock solution.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
2. Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the biocide stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no biocide), and well 12 serves as a sterility control (no inoculum).
3. Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to wells 1 through 11.
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the biocide in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration at which the biocide is lethal to the microorganism.[12][13]
1. Subculturing:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate sterile agar plate (e.g., Mueller-Hinton Agar).
2. Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13]
Caption: Workflow for MIC and MBC Determination
Factors Influencing Biocidal Efficacy
The performance of any biocide can be influenced by several factors:
-
Concentration and Contact Time: Higher concentrations and longer contact times generally lead to greater antimicrobial activity.
-
pH: The activity of some biocides is pH-dependent. For example, the efficacy of chlorine-releasing agents is higher at a lower pH.
-
Temperature: Increased temperature can enhance the rate of microbial kill for many biocides.
-
Presence of Organic Matter: Organic materials can react with and neutralize some biocides, reducing their efficacy. This is a significant consideration for oxidizing agents like sodium hypochlorite.
-
Formulation: The other ingredients in a biocide formulation can significantly impact its performance.
Microbial Resistance
The development of microbial resistance is a growing concern for all antimicrobial agents, including biocides.[5] Resistance to QACs can occur through mechanisms such as efflux pumps that actively remove the biocide from the cell and changes in the cell membrane composition. While resistance to traditional biocides like glutaraldehyde and hydrogen peroxide is less common due to their non-specific modes of action, it is not unheard of. The prudent use of all biocides at effective concentrations is crucial to minimize the development of resistance.
Safety and Environmental Considerations
While efficacy is a primary concern, the safety and environmental impact of biocides are also critical. Traditional biocides like phenols and aldehydes can be toxic and irritating.[4] Chlorine-releasing agents can form potentially harmful disinfection by-products.[2] QACs, including 1-Decylpyridinium bromide, are generally considered to have a better toxicological profile than some older biocides, but their environmental persistence and potential to contribute to antimicrobial resistance are areas of ongoing research and regulatory scrutiny.[5][14]
Conclusion
1-Decylpyridinium bromide, as a representative of the quaternary ammonium class of biocides, demonstrates potent broad-spectrum antimicrobial activity. Based on the available data, it often exhibits lower MIC and MBC values compared to many traditional biocides, indicating a higher potency. Its primary mechanism of disrupting cell membranes is a well-established and effective means of microbial control.
The choice of a biocide for a specific application requires a comprehensive evaluation of not only its efficacy but also its spectrum of activity, the conditions of use, potential for resistance development, and its safety and environmental profile. While traditional biocides remain important tools, the data suggests that 1-Decylpyridinium bromide and other advanced QACs offer a highly effective alternative for a wide range of applications. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of biocidal efficacy.
References
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ResearchGate. A comparison of quaternary ammonium compound architectures, varying.... [Link]
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PubMed. The Comparative Evaluation of Antibacterial Activity of Methacryloxydodecyl Pyridinium Bromide and Non-methacryloxydodecyl Pyridinium Bromide Dentin Bonding Systems Using Two Different Techniques: An In vitro Study. [Link]
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Patsnap Synapse. What is the mechanism of Umeclidinium Bromide?. [Link]
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PMC. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]
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ResearchGate. Biocides: Modes of action and mechanisms of resistance. [Link]
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PMC. Distribution and Characterization of Quaternary Ammonium Biocides Resistant Bacteria in Different Soils, in South-Western China. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]
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MDPI. Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. [Link]
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Patsnap Synapse. What is the mechanism of Prifinium Bromide?. [Link]
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MDPI. Environmental Trade-Offs Between Essential Oil and Quaternary Ammonium Biocides in Cultural Heritage Conservation. [Link]
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PMC. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. [Link]
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MDPI. Biocides as Biomedicines against Foodborne Pathogenic Bacteria. [Link]
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EasyChem. DBNPA vs. Traditional Biocides: A Performance Comparison. [Link]
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PubMed. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. [Link]
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PubMed. Otilonium Bromide: A Drug with a Complex Mechanism of Action. [Link]
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Labor LS SE & Co. KG. Minimum inhibitory concentration (MIC). [Link]
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BonChem. What Are the Most Commonly Used Biocides for Industrial Water Treatment?. [Link]
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PubChem. Cetylpyridinium Bromide. [Link]
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Taylor & Francis. Application of quaternary ammonium compound and aliphatic amine as biocides in the mitigation of microfouling adhered to the internal surface of heat exchangers condensers refrigerated by seawater. Impact on the efficiency of different control strategies applied. [Link]
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R Discovery. What is the mechanism of action of ipratropium bromide?. [Link]
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PubMed. A Comparative Study of Structural Contribution to Biocidability via Immobilization of Fluorinated and Nonfluorinated Quaternary Ammonium Salts on Top Surfaces. [Link]
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Situ Biosciences. Minimum Biocidal Concentration (MBC). [Link]
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Frontiers. Influence of New Compound Disinfectant From N-Dodecyl-2-(Piridin-1-Ium)Acetamide Chloride on Pathogenic Microorganisms in Poultry Houses. [Link]
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Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test. [Link]
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MDPI. Biocides as Biomedicines against Foodborne Pathogenic Bacteria. [Link]
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Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]
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Chemeo. Top 10 Chemicals Used in Biocides: A Comprehensive Guide. [Link]
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Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
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Comprehensive Performance Comparison Guide: 1-Decylpyridinium Bromide and Its Gemini Derivatives in Advanced Biocidal and Delivery Systems
Executive Overview
As drug development and materials science pivot toward highly specialized nanostructures, 1-Decylpyridinium bromide (1-DPB) has emerged as a critical building block for advanced cationic surfactants. While legacy mono-quaternary ammonium compounds (mono-QUATs) like Cetylpyridinium chloride (CPC) and Cetyltrimethylammonium bromide (CTAB) dominate standard antiseptic formulations, they often suffer from limited mobility within complex biological matrices due to their rigid C16 alkyl chains.
By contrast, the C10 (decyl) chain of 1-DPB offers a unique physicochemical profile. When synthesized into dimeric "gemini" structures—such as 3,3'-(2,7-dioxaoctane)bis(1-decylpyridinium bromide) (3DOBP-4,10)—these molecules achieve an optimal balance of high charge density and rapid membrane penetration. This guide objectively compares the micellar dynamics, antimicrobial efficacy, and synergistic application potential of 1-DPB against traditional alternatives, providing actionable protocols for researchers.
Physicochemical Profiling: 1-DPB vs. Industry Standards
The causality behind a surfactant's biological performance lies in its micellar thermodynamics. Shorter alkyl chains (C10) require significantly higher concentrations to aggregate into micelles. For instance, the Critical Micelle Concentration (CMC) of monomeric 1-DPB is approximately 51.6 mM at 25°C 1[1].
While a high CMC might seem disadvantageous for standard emulsification, it is highly desirable in targeted biocidal applications. A higher CMC ensures a larger pool of highly mobile, unaggregated monomers in solution. These monomers can rapidly penetrate porous fungal cell walls, whereas the rigid gel state of C16/C18 bilayers often hampers penetration 2[2].
Table 1: Physicochemical & Structural Comparison of Cationic Surfactants
| Surfactant | Alkyl Chain | Head Group | CMC (mM) | Primary Application |
| 1-Decylpyridinium Bromide (1-DPB) | C10 | Pyridinium | ~51.6 | Precursor, Polymer Binding |
| 3DOBP-4,10 (Gemini 1-DPB) | 2 x C10 | Bis-Pyridinium | < 1.0 | Advanced Biocide, Synergistic UV-A |
| Cetylpyridinium Chloride (CPC) | C16 | Pyridinium | ~0.9 | Standard Oral/Topical Antiseptic |
| CTAB | C16 | Trimethylammonium | ~0.92 | Nanoparticle Synthesis, Lysis Buffer |
Antimicrobial Efficacy and Mechanism of Action
The true potential of 1-DPB is unlocked in its gemini derivatives. The compound 3DOBP-4,10 exerts significantly more powerful fungicidal and bactericidal activity than the mono-QUAT CPC 3[3].
Mechanistic Causality: The dimeric nature of gemini surfactants doubles the local cationic charge density. This facilitates rapid electrostatic binding to the negatively charged phospholipids of the target membrane. Once bound, the C10 chains insert into the bilayer, causing structural disorganization. This leads to the immediate cytoplasmic leakage of ATP and potassium (
Fig 1. Mechanistic pathway of 1-DPB gemini surfactants inducing cellular apoptosis.
Synergistic UV-A Disinfection: A Comparative Performance Analysis
Recent breakthroughs have utilized 1-DPB gemini surfactants to facilitate in situ photo-oxidation. When Escherichia coli is exposed to 365 nm UV-A light in the presence of sub-lethal concentrations of 3DOBP-4,10, a massive synergistic biocidal effect occurs 4[4].
Because the surfactant compromises the bacterial membrane, the cell loses its ability to regulate oxidative stress, leading to runaway generation of superoxide and hydrogen peroxide.
Table 2: Log Reduction of E. coli Viability (Synergistic Assay)
| Treatment Modality | Log Reduction (CFU/mL) | ROS Generation Level |
| UV-A Irradiation (365 nm) Alone | 2.3 | Low |
| 3DOBP-4,10 (Gemini 1-DPB) Alone | < 1.0 (at sub-MIC) | Moderate |
| UV-A + 3DOBP-4,10 | > 5.0 | Extremely High |
| UV-A + 3DOBP-4,10 + Catalase | ~ 2.5 | Quenched (Validated) |
Step-by-Step Experimental Methodology: Synergistic UV-A Disinfection Assay
To ensure scientific integrity, any assay evaluating ROS-mediated cell death must be a self-validating system . The inclusion of a ROS scavenger (Catalase) is mandatory; if the log reduction is truly driven by hydrogen peroxide overproduction, the catalase will rescue the bacterial viability, proving causality.
Fig 2. Experimental workflow for evaluating synergistic UV-A and surfactant biocidal efficacy.
Protocol:
-
Inoculum Preparation: Cultivate E. coli (or target pathogen) to the mid-logarithmic growth phase. Centrifuge, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend to a final density of
CFU/mL. -
Surfactant Dosing: Aliquot the bacterial suspension into a 96-well microtiter plate. Add the 1-DPB gemini derivative (e.g., 3DOBP-4,10) at a pre-determined sub-Minimum Inhibitory Concentration (sub-MIC).
-
Internal Self-Validation (Quenching): In a parallel control cohort, add 100 U/mL of Catalase to the suspension 10 minutes prior to irradiation to scavenge
. -
UV-A Irradiation: Expose the microtiter plate to a 365 nm UV-A LED array at a controlled fluence dose. Maintain a dark control (surfactant only, no UV) and a UV-only control.
-
Quantification:
-
Viability: Serially dilute the treated samples and plate on nutrient agar. Incubate for 24 hours at 37°C and calculate log reduction.
-
ROS Detection: Stain a secondary aliquot with 2',7'-dichlorofluorescein diacetate (DCFDA) and analyze via flow cytometry to quantify intracellular ROS levels.
-
Emerging Applications & Environmental Considerations
Beyond topical disinfection, 1-DPB derivatives are making strides in systemic drug development. Bis-pyridinium salts based on the 1-DPB scaffold (e.g., N,N'-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide)) have demonstrated potent in vitro antimalarial activity against the Plasmodium falciparum FCR-3 strain, showing efficacy at concentrations ranging from 3.5 µM down to 10 nM 5[5].
Toxicity Warning: The same membrane-disrupting and ROS-generating capabilities that make 1-DPB an excellent biocide also pose ecological risks. Ecotoxicity assays reveal that 1-DPB severely inhibits the growth of the freshwater microalgae Scenedesmus obliquus (IC50-96h ≈ 0.06 mg/L) by damaging cell structures and impairing photosynthetic chlorophyll 6[6]. Consequently, industrial scale-up must be paired with rigorous wastewater quenching protocols.
References
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Fungicidal assemblies and their mode of action - SciSpace. 2
-
The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress - PubMed. 6
-
Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) - OUP. 1
-
Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant - ResearchGate. 5
-
Synergistic Antimicrobial Activity Based on the Combined Use of a Gemini-Quaternary Ammonium Compound and ultraviolet-A Light - PubMed. 4
-
Action of Reactive Oxygen Species in the Antifungal Mechanism of Gemini-pyridinium Salts Against Yeast - J-Stage.3
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A Senior Application Scientist's Guide to Alkyl Pyridinium Bromides: A Comparative Analysis of Surfactant Properties
Introduction: The Significance of Alkyl Chain Length in Cationic Surfactants
Alkyl pyridinium bromides are a prominent class of cationic surfactants, characterized by a positively charged pyridinium head group and a nonpolar alkyl tail.[1] Their amphiphilic nature makes them invaluable in a multitude of applications, including as fabric softeners, disinfectants, and in drug delivery systems.[2][3] The efficacy of these surfactants is intrinsically linked to their self-assembly in solution, where they form aggregates known as micelles above a certain concentration—the Critical Micelle Concentration (CMC).
A key determinant of a surfactant's performance is the length of its hydrophobic alkyl chain.[4] This guide provides an in-depth comparison of the surfactant properties of a homologous series of n-alkyl pyridinium bromides, specifically focusing on decyl-(C10), dodecyl-(C12), tetradecyl-(C14), and cetyl-(C16) pyridinium bromides. By understanding how this structural variation impacts key parameters, researchers and formulation scientists can make more informed decisions in selecting the optimal surfactant for their specific application.
Core Surfactant Properties: A Physicochemical Overview
The behavior of surfactants in solution is defined by several key parameters. A foundational understanding of these properties is crucial for interpreting comparative data.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to spontaneously form micelles.[5] It represents a critical equilibrium point; below the CMC, surfactants exist primarily as monomers, while above it, any additional surfactant molecules will preferentially form micelles.[6] The CMC is a fundamental indicator of a surfactant's efficiency—a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles. The formation of micelles is driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrophobic alkyl tails and water molecules.[4]
-
Surface Tension (γ): Surfactants are, by definition, surface-active agents. They adsorb at interfaces (e.g., air-water) and lower the surface tension of the solvent. As surfactant concentration increases, surface tension decreases until the CMC is reached. At concentrations above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant at its minimum value (γ_CMC).[7] The extent to which a surfactant can lower surface tension is a measure of its effectiveness.
-
Krafft Temperature (Tₖ): The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below the Tₖ, the solubility of the surfactant is too low for the concentration to reach the CMC. At the Krafft temperature, the solubility of the surfactant becomes equal to its CMC, leading to a sharp increase in both solubility and the presence of micelles.[8] The Tₖ is a critical parameter for applications in varying temperature conditions, as a surfactant is largely ineffective below this temperature.
-
Aggregation Number (N_agg): This parameter defines the average number of individual surfactant molecules that assemble to form a single micelle.[9] The aggregation number is influenced by factors such as the surfactant's molecular geometry, concentration, temperature, and the ionic strength of the solution.[10] It provides insight into the size and shape of the micelles formed.
Comparative Analysis of n-Alkyl Pyridinium Bromides
The length of the n-alkyl chain (Cₙ) has a profound and predictable impact on the surfactant properties of pyridinium bromides. As the chain length increases, the molecule becomes more hydrophobic, which in turn governs its self-assembly behavior.
| Surfactant | Alkyl Chain | CMC (mM) at 298.15 K | Surface Tension at CMC (γ_CMC) (mN/m) |
| Decylpyridinium Bromide (C10PB) | C₁₀H₂₁ | ~60-65 | ~38-40 |
| Dodecylpyridinium Bromide (C12PB) | C₁₂H₂₅ | 14.89 | 42.01 |
| Tetradecylpyridinium Bromide (C14PB) | C₁₄H₂₉ | 3.87 | 40.52 |
| Cetylpyridinium Bromide (C16PB) | C₁₆H₃₃ | 1.01 | 38.93 |
Note: Data for C12PB, C14PB, and C16PB are from Ref.[11]. Data for C10PB is approximated from graphical data in Ref.[3]. Values can vary slightly based on the experimental method and purity of the surfactant.
Discussion of Trends
-
Critical Micelle Concentration (CMC): As the alkyl chain length increases from C10 to C16, the CMC decreases significantly.[4][11] This is a direct consequence of the enhanced hydrophobicity of the surfactant molecule. A longer alkyl chain leads to a greater unfavorable interaction with water, providing a stronger thermodynamic driving force for the molecule to escape the aqueous environment by forming micelles. Therefore, fewer molecules are required to initiate micellization.
-
Surface Tension at CMC (γ_CMC): The surface tension at the CMC generally decreases as the alkyl chain becomes longer.[11] A longer chain allows for more effective packing of the surfactant molecules at the air-water interface, leading to a more efficient disruption of the cohesive forces between water molecules and a greater reduction in surface tension.
-
Krafft Temperature (Tₖ): The Krafft temperature increases with increasing alkyl chain length. For cetylpyridinium bromide (C16), the Krafft temperature has been reported to be around 7°C in aqueous solution. Longer alkyl chains lead to stronger van der Waals interactions between the tails, favoring the formation of a stable crystalline state. A higher temperature is therefore required to provide sufficient thermal energy to break up the crystal lattice and allow for the necessary solubility to reach the CMC.[12]
-
Aggregation Number (N_agg): The aggregation number tends to increase as the alkyl chain length increases. A longer hydrophobic chain provides a larger core volume for the micelle, allowing more surfactant molecules to aggregate while minimizing contact between the hydrophobic tails and water. This leads to the formation of larger, more stable micelles.
Experimental Protocols for Surfactant Characterization
The data presented in this guide are derived from established experimental techniques. The following sections provide detailed, self-validating protocols for determining the key surfactant properties.
Determination of CMC and γ_CMC by Tensiometry (Du Noüy Ring Method)
This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the point of inflection on the resulting curve.[7]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the alkyl pyridinium bromide in deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC.
-
Instrument Calibration: Calibrate the tensiometer using a substance with a known surface tension, typically deionized water (approx. 72.0 mN/m at 25°C).[13]
-
Measurement Procedure:
-
Begin with the most dilute solution to minimize contamination.
-
Pour the solution into a clean, temperature-controlled sample vessel.
-
Ensure the platinum Du Noüy ring is impeccably clean by flaming it to red heat to remove any organic residues.[14]
-
Immerse the ring into the solution.
-
Slowly raise the ring through the liquid-air interface. The instrument measures the force required to pull the ring from the surface.[15]
-
The software calculates the surface tension based on the maximum force, applying necessary correction factors.[16]
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is the concentration at the intersection of these two lines.[7] The surface tension value in the plateau region above the CMC is the γ_CMC.
Caption: Workflow for CMC determination using tensiometry.
Determination of CMC by Conductometry
This technique is suitable for ionic surfactants like alkyl pyridinium bromides. It relies on the change in the molar conductivity of the solution as micelles are formed.[6]
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions of known concentrations in high-purity deionized water.
-
Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement Procedure:
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each prepared surfactant solution, starting from the most dilute.
-
Ensure the solution is well-mixed and thermally equilibrated before each reading.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two distinct linear portions with different slopes.[17] Below the CMC, conductivity increases more steeply as the surfactant exists as mobile monomeric ions. Above the CMC, the slope decreases because the newly added surfactant forms micelles, which are larger and have lower mobility, and a fraction of the counterions become associated with the micelle, reducing the total number of effective charge carriers.[18] The CMC is the concentration at the point where the two lines intersect.
Caption: Workflow for CMC determination via conductometry.
Determination of Aggregation Number by Time-Resolved Fluorescence Quenching (TRFQ)
This sophisticated method provides information on the average number of monomers in a micelle by observing the quenching of a fluorescent probe.
Methodology:
-
Reagent Preparation:
-
Probe Solution: Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) in a suitable organic solvent.
-
Quencher Solution: Prepare a stock solution of a quencher molecule (which is itself often a surfactant to ensure it partitions into the micelle, e.g., cetylpyridinium chloride).
-
Surfactant Solution: Prepare a solution of the alkyl pyridinium bromide at a concentration significantly above its CMC.
-
-
Sample Preparation:
-
Add a small aliquot of the pyrene stock solution to the surfactant solution. The solvent is then evaporated, leaving the pyrene molecules solubilized within the micelles.
-
Create a series of samples by adding varying, known concentrations of the quencher to the pyrene-containing micellar solution.
-
-
Fluorescence Measurement:
-
Excite the pyrene with a pulsed laser at an appropriate wavelength (e.g., 335 nm).[1]
-
Record the fluorescence decay profile of the pyrene emission over time using a time-correlated single-photon counting (TCSPC) system.
-
-
Data Analysis:
-
The fluorescence decay in the absence of a quencher (I₀(t)) follows a simple exponential decay.
-
In the presence of a quencher, the decay (I(t)) becomes non-exponential. The decay data is fitted to models based on Poisson statistics, which relate the decay kinetics to the distribution of quenchers among the micelles.[10]
-
By analyzing the quenching kinetics as a function of quencher concentration, the micelle aggregation number (N_agg) can be calculated.[9] A plot of ln(I₀/I) versus the quencher concentration should be linear, and the aggregation number can be derived from the slope.[1]
-
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Electrochemical vs. Chemical Reduction of Alkylpyridinium Salts: A Comprehensive Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
Alkylpyridinium salts are highly versatile intermediates in modern synthetic chemistry and drug development. Depending on their structural design and the chosen mode of reduction, they serve either as direct precursors to biologically active dihydropyridines (e.g., calcium channel blockers, NAD+ analogues) or as robust alkyl radical precursors (Katritzky salts) for C(sp³)–C(sp²) cross-couplings.
As a Senior Application Scientist, I frequently observe that the choice between chemical and electrochemical reduction dictates not only the reaction yield but the fundamental reaction pathway. This guide objectively compares these two methodologies, dissects the causality behind their mechanistic divergences, and provides self-validating experimental protocols to ensure reproducibility in your laboratory.
Mechanistic Divergence: Hydride Transfer vs. Single Electron Transfer (SET)
The core difference between chemical and electrochemical reduction lies in the nature of the electron delivery, which fundamentally alters the reaction intermediate.
Chemical Reduction: The Hydride Transfer Paradigm
The classic chemical reduction of simple N-alkylpyridinium salts typically employs sodium dithionite (
-
The Causality: Dithionite does not act via a simple outer-sphere electron transfer. Instead, the dithionite anion undergoes an O-addition to the pyridinium ring, forming a transient sulfinic ester intermediate. This intermediate undergoes a highly regioselective intramolecular hydride transfer to the 4-position [1].
-
Limitations: While highly regioselective, this method generates stoichiometric sulfurous waste. Furthermore, chemical reductants like
or TDAE used in cross-coupling have fixed, immutable redox potentials, which often leads to poor functional group tolerance (e.g., degradation of protic groups).
Electrochemical Reduction: Tunable Single Electron Transfer (SET)
Electrochemical reduction replaces chemical reagents with the traceless electron. At the cathode, the alkylpyridinium salt undergoes a direct Single Electron Transfer (SET) to generate a neutral pyridyl radical.
-
The Causality: For highly substituted variants like Katritzky salts (N-alkyl-2,4,6-triphenylpyridinium), the steric bulk prevents dimerization. Instead, the neutral radical undergoes rapid C–N bond homolysis (deamination), releasing a stable pyridine and a highly reactive alkyl radical [2]. Cyclic voltammetry reveals that primary alkylpyridinium salts undergo reversible reduction, whereas secondary variants exhibit quasireversible or irreversible traces due to the rapid fragmentation of the more stable secondary alkyl radical [2].
-
Advantages: The applied potential is infinitely tunable. By operating at a controlled current or potential, the chemist prevents over-reduction and bypasses the need for harsh chemical reductants, making it highly compatible with complex, drug-like molecules [3].
Caption: Mechanistic divergence: Chemical hydride transfer vs. Electrochemical SET and deamination.
Performance Comparison & Experimental Data
To objectively evaluate these methods, we must look at High-Throughput Experimentation (HTE) data. A recent systematic study compared the cross-electrophile coupling of primary (1°) and secondary (2°) alkylpyridinium salts with aryl bromides using both electrochemical (Co anode/Stainless Steel cathode) and chemical (
Table 1: General Methodology Comparison
| Parameter | Chemical Reduction (Dithionite/Mn⁰) | Electrochemical Reduction (Cathodic SET) |
| Primary Mechanism | Hydride transfer / Fixed-potential SET | Tunable Single Electron Transfer (SET) |
| Regioselectivity | Excellent for 1,4-dihydropyridines (Dithionite) | Radical fragmentation (Katritzky salts) |
| Reagent Waste | High (Stoichiometric salts, e.g., | Traceless (Electrons) + Sacrificial anode ions |
| Protic Group Tolerance | Poor to Moderate (Degrades with | Excellent (Tunable overpotential avoids |
| Scalability | Straightforward batch scale-up | Requires flow-cell engineering for large scale |
Table 2: Reductive Cross-Coupling Performance (LCAP %)
Data adapted from Garcia et al., evaluating complex drug-like aryl halides (Informer Library) [3]. LCAP = Liquid Chromatography Area Percent.
| Substrate Type | Chemical ( | Electrochemical (Co/SS) Avg. LCAP | Outcome Observation |
| 1° Alkylpyridinium | 12% | 18% | Electrochemistry provides superior yields for protic Ar-Br. |
| 2° Alkylpyridinium | 9% | 15% | Secondary radicals fragment faster; electrochemistry maintains stability. |
| Complex Informer Halides | Low / Trace | Moderate to High | Tunable cathodic potential prevents degradation of sensitive pharmacophores. |
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in diagnostic checks to ensure experimental integrity.
Protocol A: Chemical Reduction to 1,4-Dihydropyridine (Dithionite Method)
Use this method when the intact dihydropyridine core is the target molecule.
-
Biphasic Setup: Dissolve the N-alkylpyridinium salt (1.0 mmol) in a 1:1 mixture of
and deoxygenated (10 mL total).-
Causality: Dihydropyridines are highly sensitive to aqueous acid and oxidation. The biphasic system immediately extracts the hydrophobic product into the organic layer, shielding it from the aqueous inorganic reagents.
-
-
Buffering: Add
(4.0 mmol) to the vigorously stirring mixture.-
Causality: Dithionite decomposition generates acidic sulfur species. Without a buffer, the localized drop in pH will rapidly decompose the newly formed dihydropyridine.
-
-
Reduction: Slowly add sodium dithionite (
, 3.0 mmol) in portions over 10 minutes. Stir for 2 hours at room temperature under Argon. -
Self-Validation Check: Stop stirring and allow the layers to separate. Spot the organic layer on a TLC plate. Illuminate under 365 nm UV light. A bright yellow/green fluorescence is the definitive diagnostic signature of the 1,4-dihydropyridine core. If fluorescence is absent, the system was likely too acidic, leading to product degradation.
Protocol B: Electrochemical Reductive Cross-Coupling (Katritzky Salts)
Use this method for C(sp³)–C(sp²) bond formation via deamination.
-
Cell Assembly: In an oven-dried, 10 mL undivided electrochemical cell, add the Katritzky alkylpyridinium salt (1.5 mmol), aryl bromide (1.0 mmol),
(10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%). -
Electrode Placement: Equip the cell with a Cobalt (Co) plate anode and a Stainless Steel (SS) plate cathode.
-
Causality: The Co anode acts as a sacrificial electron source, oxidizing to
to balance the cathodic reduction, preventing the oxidation of the solvent or product. SS provides a stable, low-overpotential surface for the SET to the pyridinium salt.
-
-
Electrolysis: Add 5 mL of anhydrous DMF. Pass a constant current (galvanostatic mode) of 5 mA until 2.5 F/mol of charge is consumed.
-
Self-Validation Check (Voltage Monitoring): Continuously monitor the cell voltage. A healthy, conductive cell will maintain a stable voltage between 2.0 V and 4.0 V.
-
Troubleshooting: If the voltage spikes above 10.0 V, electrode passivation (polymerization of radicals on the cathode surface) has occurred. Pause the reaction, mechanically polish the cathode, and resume.
-
Caption: Step-by-step workflow for the electrochemical reductive cross-coupling of alkylpyridinium salts.
References
-
Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Available at:[Link]
-
Liao, J., et al. (2021). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. ACS Catalysis. American Chemical Society. Available at:[Link]
-
Garcia, B., Sampson, J., Watson, M. P., & Kalyani, D. (2023). Primary vs. secondary alkylpyridinium salts: a comparison under electrochemical and chemical reduction conditions. Faraday Discussions. Royal Society of Chemistry. Available at:[Link]
A Guide to Inter-Laboratory Comparison of Critical Micelle Concentration (CMC) Values for 1-Decylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Decylpyridinium Bromide and its CMC
1-Decylpyridinium bromide is a cationic surfactant belonging to the quaternary ammonium compound family. Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a hydrophobic ten-carbon tail, makes it a subject of interest in various applications, including as a potential antimicrobial agent and in drug delivery systems.[1] The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized structures called micelles.[2] Below the CMC, the surfactant primarily exists as monomers, and properties like surface tension change significantly with concentration. Above the CMC, additional surfactant molecules preferentially form micelles, and the monomer concentration remains relatively constant.[3]
Accurate and reproducible CMC data is crucial for the effective formulation and application of 1-deecylpyridinium bromide. However, reported CMC values can vary between laboratories due to differences in experimental methodologies, instrumentation, and the purity of the surfactant sample. This guide provides an inter-laboratory comparison of reported CMC values for 1-decylpyridinium bromide, delves into the experimental techniques used for its determination, and discusses the factors that can lead to variability in these measurements.
Inter-Laboratory Comparison of 1-Decylpyridinium Bromide CMC Values
The following table summarizes the Critical Micelle Concentration (CMC) values for 1-Decylpyridinium bromide as reported in the comprehensive compilation "Critical Micelle Concentrations of Aqueous Surfactant Systems" by Mukerjee and Mysels. This data, originating from different primary sources, serves as a basis for an inter-laboratory comparison.
| CMC (mM) | Temperature (°C) | Method of Determination | Reference (as cited in Mukerjee & Mysels, 1971) |
| 15.6 | 25 | Conductivity | H. Nakayama and K. Shinoda, Bull. Chem. Soc. Japan, 40 , 1797 (1967) |
| 15.9 | 30 | Not Specified | P. F. Grieger and C. A. Kraus, J. Am. Chem. Soc., 70 , 3803 (1948) |
| 15.5 | 25 | Not Specified | A. W. Ralston, C. W. Hoerr, and E. J. Hoffman, J. Am. Chem. Soc., 64 , 97 (1942) |
Note: The original publication by Mukerjee and Mysels should be consulted for full details and potential remarks on data quality.
This comparison highlights a general consensus in the CMC value of 1-Decylpyridinium bromide, with reported values falling within a narrow range. The slight variations can be attributed to differences in experimental conditions and techniques, which will be explored in the following sections.
In-Depth Analysis of Experimental Protocols for CMC Determination
The choice of experimental method can significantly influence the determined CMC value. Below are detailed protocols for the most common techniques used for ionic surfactants like 1-Decylpyridinium bromide.
Conductometry
Principle: This method is highly suitable for ionic surfactants. Below the CMC, the specific conductivity of the solution increases almost linearly with the surfactant concentration, as it exists as dissociated ions. Upon micelle formation, the mobility of the surfactant ions is reduced as they are incorporated into larger, less mobile aggregates. This leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot is taken as the CMC.[4]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-Decylpyridinium bromide in high-purity, deionized water with low conductivity.
-
Instrumentation: Use a calibrated conductivity meter with a thermostatted conductivity cell.
-
Measurement:
-
Place a known volume of deionized water into the thermostatted vessel.
-
Measure the initial conductivity of the water.
-
Make successive additions of small, known aliquots of the concentrated 1-Decylpyridinium bromide stock solution into the water.
-
After each addition, stir the solution gently to ensure homogeneity and allow it to reach thermal equilibrium before recording the conductivity.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the 1-Decylpyridinium bromide concentration.
-
Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.
-
Perform a linear regression on the data points in each region.
-
The concentration at the intersection of these two lines is the CMC.
-
Causality Behind Experimental Choices: The use of high-purity water is critical to minimize the influence of other ions on the conductivity measurements. A thermostatted cell is essential as conductivity is temperature-dependent. Gentle stirring prevents the formation of foam, which can interfere with the measurement.
Visualization of the Conductometry Workflow:
Caption: Workflow for CMC determination using conductometry.
Surface Tensiometry
Principle: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Above the CMC, the addition of more surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[4] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[5]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of solutions of 1-Decylpyridinium bromide in deionized water with varying concentrations, spanning the expected CMC. A logarithmic dilution series is recommended for better data distribution.
-
Instrumentation: Use a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Measurement:
-
Measure the surface tension of each prepared solution.
-
Ensure the measuring probe is thoroughly cleaned and dried between each measurement to prevent cross-contamination.
-
Allow the system to equilibrate at a constant temperature before each measurement.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the 1-Decylpyridinium bromide concentration (log C).
-
The plot will typically show two linear regions. The concentration at which the slope changes corresponds to the CMC.
-
Causality Behind Experimental Choices: Thorough cleaning of the probe is paramount to avoid erroneous readings due to residual surfactant from the previous measurement. Temperature control is crucial as surface tension is temperature-dependent.
Visualization of the Tensiometry Workflow:
Caption: Workflow for CMC determination using surface tensiometry.
Fluorescence Spectroscopy
Principle: This highly sensitive method employs a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[5] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in its emission spectrum.[6] The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.[5]
Experimental Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent like acetone.
-
Preparation of Surfactant-Pyrene Solutions:
-
Prepare a series of vials.
-
To each vial, add a small, identical aliquot of the pyrene stock solution and allow the solvent to evaporate completely, leaving a thin film of pyrene.
-
Add the prepared 1-Decylpyridinium bromide solutions of varying concentrations to the vials, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation.
-
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement:
-
Excite the pyrene at an appropriate wavelength (e.g., 334 nm).
-
Record the emission spectrum and measure the intensities of the first (I₁) and third (I₃) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the 1-Decylpyridinium bromide concentration.
-
A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.
-
Causality Behind Experimental Choices: The complete evaporation of the organic solvent is crucial to prevent its influence on micellization. A low pyrene concentration is necessary to ensure that the fluorescence signal is primarily from monomeric pyrene.
Visualization of the Fluorescence Spectroscopy Workflow:
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Discussion: Sources of Variation in CMC Measurements
The slight discrepancies in the reported CMC values for 1-Decylpyridinium bromide can be attributed to several factors:
-
Purity of the Surfactant: Impurities, especially those that are surface-active, can significantly lower the apparent CMC.
-
Experimental Method: As discussed, different techniques rely on monitoring different physicochemical properties, which may not change at the exact same concentration.[7]
-
Temperature: The CMC of ionic surfactants is temperature-dependent. While the reported values are at similar temperatures, even small variations can affect the CMC.
-
Presence of Electrolytes: The addition of salts can significantly decrease the CMC of ionic surfactants by screening the electrostatic repulsion between the charged head groups.[5] The purity of the water used is therefore critical.
-
Data Analysis: The method used to determine the CMC from the experimental data (e.g., graphical determination of the breakpoint, fitting to a model) can introduce variability.
Conclusion and Recommendations
The inter-laboratory comparison of CMC values for 1-Decylpyridinium bromide shows a reasonable agreement, with values clustering around 15.5-15.9 mM at 25-30 °C. To ensure high-quality and reproducible CMC data, the following best practices are recommended:
-
Characterize Surfactant Purity: Use highly purified 1-Decylpyridinium bromide and, if possible, characterize its purity.
-
Method Selection: Choose an appropriate method based on the nature of the surfactant and available instrumentation. For ionic surfactants like 1-Decylpyridinium bromide, conductometry is a robust and straightforward technique.
-
Control Experimental Conditions: Precisely control and report the temperature. Use high-purity deionized water and minimize exposure to atmospheric CO₂.
-
Standardize Data Analysis: Employ a consistent and objective method for data analysis to determine the CMC from the raw data.
-
Cross-Validation: When possible, use a secondary method to validate the CMC determined by the primary technique.
By adhering to these principles, researchers, scientists, and drug development professionals can obtain more reliable and comparable CMC values for 1-Decylpyridinium bromide, leading to a better understanding of its behavior in solution and more effective formulation development.
References
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]
- G., Gálusová A. (2013). Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. Farmaceutický Obzor.
-
Huang, C., et al. (2018). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PMC. [Link]
-
Wikipedia. (2023, December 19). Critical micelle concentration. [Link]
-
Univerzita Komenského. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]
-
Galán, A., et al. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. [Link]
-
Romero, C. M., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. PMC. [Link]
- London, E., & Feigenson, G. W. (1984). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge. Analytical Biochemistry.
- Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems.
-
scirp.org. (n.d.). Mukerjee, P. and Mysels, K.J. (1971) Critical Micelle Concentration of Aqueous Surfactant Systems. Vol. 36, US Government Printing Office, Washington DC.[Link]
-
Liu, X., et al. (2018). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. PMC. [Link]
-
ResearchGate. (2019, June 25). Reference for critical micelle concentrations?. [Link]
-
Akisada, H., et al. (2005). Critical micelle concentrations and interaction parameters of aqueous binary surfactant:ionic surfactant mixtures. PubMed. [Link]
-
UNICAM. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Decylpyridinium Bromide
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-decylpyridinium bromide. However, the lifecycle of these chemicals extends beyond the bench, and responsible disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-decylpyridinium bromide, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
1-Decylpyridinium bromide is a quaternary ammonium compound, a class of molecules characterized by a positively charged nitrogen atom. This structure gives it cationic surfactant properties, making it effective in applications requiring the disruption of cell membranes. This very mechanism, however, is the root of its primary hazards.
Its amphiphilic nature allows it to interact with biological membranes, leading to irritation and potential cell damage upon contact. Furthermore, its stability makes it persistent, and as a surfactant, it can have a significant impact on aquatic ecosystems even at low concentrations.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | Category 1 | Very toxic to aquatic life.[3] |
Expert Insight: The high aquatic toxicity is the most critical factor governing disposal. Cationic surfactants can disrupt the gills of fish and interfere with the cellular processes of microorganisms essential to aquatic food webs. Therefore, under no circumstances should this chemical be disposed of down the drain .[1][3][4]
Essential Controls: Your First Line of Defense
Before handling or preparing 1-decylpyridinium bromide for disposal, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.
-
Engineering Controls: Always handle solid 1-decylpyridinium bromide and concentrated solutions within a certified chemical fume hood.[5][6] This prevents the inhalation of fine dust particles or aerosols, which can cause respiratory irritation.[1] The workspace should be well-ventilated.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer inferior protection against this class of chemical.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities or where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Lab Coat: A standard lab coat is required to protect against skin contact.[6]
-
Spill Management Protocol
Accidents happen, but a robust spill response protocol can mitigate the risks.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and the facility's Environmental Health & Safety (EHS) officer.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[5]
-
Contain: For solid spills, avoid creating dust.[1][4] For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the contained material into a suitable, clearly labeled hazardous waste container.[1][3]
-
Decontaminate: Wash the spill area thoroughly with soap and water or a detergent solution, collecting the cleaning water as hazardous waste.[3]
-
Dispose: All materials used for cleanup (absorbent, contaminated PPE) must be placed in the hazardous waste container for disposal.
Step-by-Step Disposal Workflow
The guiding principle for the disposal of 1-decylpyridinium bromide is that it must be managed as hazardous chemical waste. The most secure and compliant method is through a licensed professional waste disposal service.[1][4]
Caption: Disposal Decision Workflow for 1-Decylpyridinium Bromide.
Detailed Protocol:
-
Waste Segregation:
-
Solid Waste: Collect pure 1-decylpyridinium bromide, contaminated weigh paper, gloves, and absorbent materials from spills in a designated, compatible hazardous waste container.[3] The container should be made of materials like high-density polyethylene (HDPE).
-
Liquid Waste: Collect all aqueous solutions containing 1-decylpyridinium bromide in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Decylpyridinium Bromide". Include the approximate concentration if it is a solution.
-
Storage: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[3]
-
-
Final Disposal:
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide the specific waste codes and arrange for disposal.
-
Professional Disposal: The waste will be handled by a licensed professional waste disposal service.[1][4] Common disposal methods for this type of waste include high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products like nitrogen oxides and bromine compounds.[3][4]
-
Decontamination of Laboratory Equipment
Properly cleaning laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse glassware and equipment that have come into contact with 1-decylpyridinium bromide with water. Collect this initial rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the equipment thoroughly with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven as appropriate.
By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of responsibility, ensuring that your innovative work does not come at the cost of environmental health or personal safety.
References
- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- 1 - SAFETY DATA SHEET. (2012). Fisher Scientific.
- 1-Butylpyridinium bromide - Safety Data Sheet. (2026). ChemicalBook.
- Safety Data Sheet - Iolitec. (2022). Iolitec.
- 1-Dodecylpyridinium Bromide MSDS/SDS. Global CheMNet.
- Material Safety Data Sheet - Spectrum Chemical. (2006). Spectrum Chemical.
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]
- Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride. (n.d.). Benchchem.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Dodecylpyridinium Bromide MSDS/SDS | Supplier & Distributor [quaternary-ammonium-salt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Operational and Safety Guide: Handling 1-Decylpyridinium Bromide
As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for ionic liquids and quaternary ammonium compounds (QACs). 1-Decylpyridinium bromide ([DPy]Br) is a powerful cationic surfactant and pyridinium-based ionic liquid widely used in catalytic synthesis, extraction, and biocide development[1]. However, its unique physicochemical properties demand strict safety protocols. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, step-by-step operational workflows, and disposal plans, ensuring both personnel safety and environmental integrity.
Hazard Profile & Mechanistic Causality
To handle [DPy]Br safely, one must understand the exact mechanisms that make it hazardous:
-
Cellular Membrane Disruption (Dermal/Ocular): As a cationic surfactant, the positively charged pyridinium headgroup of [DPy]Br aggressively binds to the negatively charged phospholipid bilayers of human cells. This causes rapid lipid disruption, leading to severe eye irritation (potential irreversible corneal damage) and skin corrosion.
-
Respiratory Irritation: In its solid state,[DPy]Br forms a fine, static-prone crystalline powder. Inhalation of these particulates directly irritates the mucous membranes of the respiratory tract.
-
Extreme Ecotoxicity: [DPy]Br is highly toxic to aquatic environments. It readily permeates the cell walls of microalgae, inducing severe oxidative stress (Reactive Oxygen Species generation) and damaging Photosystem II[1]. In the green algae Scenedesmus obliquus, the IC50-96h is exceptionally low at approximately 0.06 mg/L[1].
Quantitative Safety & Ecotoxicological Parameters
The following table summarizes the critical quantitative data that dictates our operational parameters.
| Parameter | Value | Operational Implication |
| Chemical Class | Pyridinium-based Ionic Liquid / QAC | High surfactant activity; foams vigorously in water; disrupts lipid bilayers. |
| Aquatic Toxicity (IC50-96h) | ~0.06 mg/L (Scenedesmus obliquus) | Critical: Absolute prohibition on sink/drain disposal[1]. |
| Recommended Glove Material | Nitrile (Minimum 6-mil thickness) | Prevents permeation of QACs and bromide ions[2]. |
| Fume Hood Face Velocity | 80 – 100 feet per minute (fpm) | Prevents aerosolization and inhalation of static-prone crystalline powder. |
Core Personal Protective Equipment (PPE) Requirements
Do not rely on standard latex or vinyl gloves for QACs. The PPE matrix below is designed to neutralize the specific hazards of [DPy]Br.
-
Hand Protection: 6-mil Nitrile Gloves.
-
Eye Protection: Chemical Splash Goggles.
-
Causality: Standard safety glasses with side shields are insufficient. Because [DPy]Br causes severe ocular damage via lipid bilayer disruption, full-seal splash goggles are mandatory to prevent micro-dust or solution droplets from reaching the eye.
-
-
Body Protection: Flame-Resistant (FR) or 100% Cotton Lab Coat.
-
Causality: Must be fully buttoned to the collar. Synthetic fabrics can melt into the skin if a secondary solvent fire occurs during synthesis.
-
-
Respiratory Protection: Chemical Fume Hood.
-
Causality: All weighing and solubilization must occur in a hood to prevent inhalation of the static-prone powder.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a self-validating workflow where each step minimizes the risk of the next.
Step 1: Pre-Operation Setup & Static Mitigation
-
Inspect 6-mil nitrile gloves for micro-tears before donning.
-
Verify the chemical fume hood is operating at a face velocity of 80–100 fpm.
-
Expert Insight: Because [DPy]Br powder holds a static charge, use an anti-static gun (ionizer) on your spatulas and weigh boats prior to handling. This prevents the powder from "jumping" and contaminating the hood surfaces.
Step 2: Weighing and Transfer
-
Place a grounded, anti-static weigh boat on the analytical balance inside the fume hood.
-
Using a clean stainless-steel spatula, carefully transfer the [DPy]Br.
-
Close the chemical container immediately after use to prevent moisture absorption, as many ionic liquids are highly hygroscopic.
Step 3: Solubilization
-
Transfer the weighed powder into the target vessel.
-
Add your solvent (e.g., water, ethanol, or organic solvent) slowly down the side of the vessel.
-
Expert Insight: Do not agitate vigorously if solubilizing in water. As a cationic surfactant, [DPy]Br will foam excessively, which can lead to overflow and loss of quantitative accuracy. Use gentle magnetic stirring instead.
Spill Management and Disposal Plan
Because of its ~0.06 mg/L IC50 aquatic toxicity[1], [DPy]Br spills require strict containment and specialized disposal.
Solid Spill Protocol (Powder):
-
Do NOT use water to clean up a solid spill; this will create a massive, highly concentrated suds hazard.
-
Carefully sweep up the powder using a damp, disposable static-free cloth or a non-sparking brush.
-
Place the absorbed material into a sealable hazardous waste container.
Liquid Spill Protocol (Solution):
-
Surround and cover the spill with an inert, dry absorbent (e.g., vermiculite, sand, or specialized universal spill pads).
-
Collect the saturated absorbent and place it in a designated hazardous waste bin.
-
Wipe the area with a solvent-dampened towel (e.g., 70% ethanol) to remove surfactant residue.
Disposal Route:
-
Absolutely no sink disposal. Collect all aqueous and organic liquid waste containing [DPy]Br in clearly labeled, sealable containers marked "Hazardous Waste: Cationic Surfactant / Halogenated Organics".
-
Route for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram outlines the logical decision tree for handling and disposing of 1-Decylpyridinium bromide.
Operational workflow for handling 1-Decylpyridinium bromide, highlighting spill response.
References[2] Title: Glove for Chemicals: Compatibility Chart for 20 Cleaners. Source: gloves.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNM4WAU1g_0ccgjguAU6FawrisGSkifqGV52rQAde8px-KY6E_v8ozax7fd4GnWKATtCWn9VMFJtLj9By6AHUebBV9sWz4Mx4q8nK4z9s3ivZZrul7VH5jfEHp9uFvnOM_Gc4VbEZ-IY2nMGUh4vRnHXY4Hdpi83eEB7ddqIaFMueRzk=[1] Title: The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2tLo1_scf-8z47T2wI-s4MaNR1yZbuDleKBfAUQm6yDzMkTFgm0B2QW9SzTjesk2EeyUgt6yNFhCSPgDGNTh6pABg5keICKW_4nFznKmKypfie1WZYKA9L3NwT3Av7WU7I3Iw[3] Title: Stability of nitrile and vinyl latex gloves under repeated disinfection cycles - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdCDrPwiX0_4H6R1-X8__2VfUccTw1ywBmo4uExl0VLZmaFkmEP6bO5MK2U69aBUsLRXQ6t2njbkWOtU_6hCtnwQQTK36f3ndyvTufjQqxMAt8JVycZ5-l8ihE_f-HSinFwHbbwbk8f9vNQiQglCqtsNcpogTpvJjNzRDodNnhfZILbZuQQkkM1CWydKRoGnhsdYMCgau_SoUKT8lM2r_QRHMRKqPqj1HtSXXfsNVRUpuOZGMEpU8ZZrV7oI=
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
